molecular formula C19H26Cl2N2O B593615 AH 7959 CAS No. 763023-14-9

AH 7959

货号: B593615
CAS 编号: 763023-14-9
分子量: 369.3 g/mol
InChI 键: WTOAYCRIVUCNNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AH 7959 is an analytical reference standard that is structurally categorized as an opioid. Unlike the related compound AH 7921, this compound is ineffective as an analgesic in mice, by either the phenylquinone or hot plate test (ED50s > 100 mg/kg for both tests). This product is intended for research and forensic applications.

属性

IUPAC Name

3,4-dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOAYCRIVUCNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501342404
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763023-14-9
Record name 3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501342404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic opioid AH-7921, a compound of significant interest in pharmacological research and forensic science. The document details the chemical structure, physicochemical properties, and a step-by-step synthesis protocol based on the original research by Allen and Hanburys. Furthermore, it elucidates the primary mechanism of action of AH-7921 through the µ-opioid receptor signaling pathway. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

AH-7921, with the systematic IUPAC name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally unique synthetic opioid.[1][2] It belongs to the N-substituted cyclohexylmethylbenzamide class of compounds.[2][3] The molecule consists of a 1-(dimethylamino)cyclohexyl moiety linked via a methylene (B1212753) bridge to the nitrogen of a 3,4-dichlorobenzamide (B1295324) group.

The chemical and physical properties of AH-7921 are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide[1][2]
Molecular Formula C₁₆H₂₂Cl₂N₂O[1]
Molecular Weight 329.27 g/mol [1]
CAS Number 55154-30-8[4]
Appearance Off-white solid[4]
Melting Point 215-216 °C (hydrochloride salt)[4]

Synthesis of AH-7921

The synthesis of AH-7921 was first reported in the 1970s by chemists at Allen and Hanburys.[5] The most common and documented synthetic route is a three-step process commencing with a Strecker synthesis, followed by reduction of the resulting nitrile, and finally, acylation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(dimethylamino)cyclohexanecarbonitrile (B97430) (Intermediate 1)

This step involves a Strecker reaction, a method for synthesizing α-amino nitriles from an aldehyde or ketone, in this case, cyclohexanone.

  • Reactants: Cyclohexanone, Potassium Cyanide, Dimethylamine (B145610) Hydrochloride.

  • Reaction Type: Strecker Synthesis.

  • Protocol: An equimolar mixture of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride is heated in aqueous ethanol. The reaction leads to the formation of the α-aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.

  • Purification: The product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Step 2: Synthesis of (1-(dimethylamino)cyclohexyl)methanamine (Intermediate 2)

The nitrile group of Intermediate 1 is reduced to a primary amine.

  • Reactant: 1-(dimethylamino)cyclohexanecarbonitrile.

  • Reagent: A suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

  • Reaction Type: Nitrile Reduction.

  • Protocol: 1-(dimethylamino)cyclohexanecarbonitrile is treated with a reducing agent like lithium aluminum hydride in an anhydrous ether solvent. This reaction reduces the nitrile group to a primary amine, yielding (1-(dimethylamino)cyclohexyl)methanamine.

  • Purification: The product is worked up under aqueous conditions to quench the excess reducing agent and then purified by extraction and distillation.

Step 3: Synthesis of AH-7921

The final step is the acylation of the primary amine (Intermediate 2) with 3,4-dichlorobenzoyl chloride.

  • Reactants: (1-(dimethylamino)cyclohexyl)methanamine, 3,4-Dichlorobenzoyl Chloride.

  • Reaction Type: Acylation (Amide Formation).

  • Protocol: (1-(dimethylamino)cyclohexyl)methanamine is reacted with 3,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or diethyl ether.

  • Purification: The final product, AH-7921, is isolated by washing the reaction mixture to remove salts and impurities, followed by recrystallization or chromatography to obtain a pure solid.

Below is a diagram illustrating the synthetic workflow for AH-7921.

G Synthesis Workflow of AH-7921 cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Acylation Cyclohexanone Cyclohexanone Intermediate1 1-(dimethylamino)cyclohexanecarbonitrile Cyclohexanone->Intermediate1 Aqueous Ethanol, Heat KCN Potassium Cyanide KCN->Intermediate1 Dimethylamine_HCl Dimethylamine HCl Dimethylamine_HCl->Intermediate1 Intermediate2 (1-(dimethylamino)cyclohexyl)methanamine Intermediate1->Intermediate2 Anhydrous Ether Reducing_Agent LiAlH4 Reducing_Agent->Intermediate2 AH7921 AH-7921 Intermediate2->AH7921 Base, Inert Solvent Dichlorobenzoyl_Chloride 3,4-Dichlorobenzoyl Chloride Dichlorobenzoyl_Chloride->AH7921

A diagram of the three-step synthesis of AH-7921.

Mechanism of Action: µ-Opioid Receptor Signaling

AH-7921 exerts its primary pharmacological effects as a potent agonist of the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[6][7] The binding of AH-7921 to the MOR initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

  • Gαi/o Subunit Action: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Gβγ Subunit Action: The Gβγ subunit modulates ion channel activity. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which underlies the analgesic and other physiological effects of AH-7921.

The following diagram illustrates the µ-opioid receptor signaling pathway activated by AH-7921.

G AH-7921 µ-Opioid Receptor Signaling Pathway AH7921 AH-7921 MOR µ-Opioid Receptor (MOR) AH7921->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK K+ Channel G_beta_gamma->K_channel Activates Ca_channel N-type Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Leads to Hyperpolarization->Neurotransmitter_release Analgesia Analgesia & Other Effects Neurotransmitter_release->Analgesia

Signaling cascade of AH-7921 at the µ-opioid receptor.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of AH-7921. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and forensic science. The provided synthesis protocol and signaling pathway diagrams offer a clear and concise summary of the core scientific knowledge surrounding this potent synthetic opioid. Further research into the structure-activity relationships and metabolic fate of AH-7921 and its analogs is warranted to fully understand its pharmacological profile and potential toxicological implications.

References

The Mechanism of Action of AH-7921 as a µ-Opioid Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH-7921, a synthetic opioid analgesic, has emerged as a compound of interest within the scientific community due to its potent µ-opioid receptor (MOR) agonist activity. This technical guide provides an in-depth analysis of the mechanism of action of AH-7921, focusing on its interaction with the µ-opioid receptor and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

AH-7921, chemically known as 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally novel synthetic opioid that was first synthesized in the 1970s.[1][2][3] Despite its early development, it has recently gained attention as a research chemical and a new psychoactive substance.[2][3] Pharmacological studies have established that AH-7921 is a potent agonist at the µ-opioid receptor (MOR), with an analgesic potency comparable to that of morphine.[3][4] It also exhibits some activity at the κ-opioid receptor (KOR), indicating a degree of receptor selectivity.[2] The effects of AH-7921, consistent with other µ-opioid agonists, include analgesia, respiratory depression, and a potential for dependence, and these effects are reversible by the opioid antagonist naloxone.[2] This guide delves into the molecular mechanisms that underpin the pharmacological profile of AH-7921.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for AH-7921's activity as a µ-opioid agonist.

ParameterValueSpecies/SystemAssay TypeReference
EC50 26.49 ± 11.2 nmol L-1Human µ-opioid receptor expressing cellscAMP Accumulation Assay[1][5]
ED50 (Analgesia) 0.45 mg/kgMousePhenylquinone-induced writhing[2]
ED50 (Respiratory Depression) 2.5 mg/kgMouse-[2]
hMOR Internalization ~5% at 10 µmol L-1Human µ-opioid receptor expressing cellsReceptor Internalization Assay[1][5]

Mechanism of Action: µ-Opioid Receptor Signaling

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), AH-7921 initiates a cascade of intracellular events characteristic of Gi/Go protein activation.

Signaling Pathway

The binding of AH-7921 to the MOR promotes a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/Go). This results in the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. The primary consequences of this signaling cascade are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which reduces neuronal excitability. Additionally, the Gβγ subunit can inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

These actions collectively contribute to the analgesic and other central nervous system effects of AH-7921.

AH7921_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AH7921 AH-7921 MOR µ-Opioid Receptor (MOR) AH7921->MOR Binds to G_protein Gαi/o-GDP/Gβγ (Inactive) MOR->G_protein Activates G_protein_active Gαi/o-GTP + Gβγ (Active) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits GIRK GIRK Channel G_protein_active->GIRK Activates Ca_channel N-type Ca²⁺ Channel G_protein_active->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K⁺ GIRK->K_ion Efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Neuronal_Hyperpolarization Neuronal Hyperpolarization K_ion->Neuronal_Hyperpolarization Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx

Figure 1: AH-7921 µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the µ-opioid agonist activity of AH-7921.

cAMP Accumulation Assay

This assay quantifies the ability of AH-7921 to inhibit adenylyl cyclase activity in cells expressing the µ-opioid receptor.

Objective: To determine the EC50 of AH-7921 for the inhibition of forskolin-stimulated cAMP production.

Methodology:

  • Cell Culture: Human µ-opioid receptor (hMOR) expressing cells are cultured in an appropriate medium and seeded into multi-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of AH-7921 or a vehicle control.

  • Stimulation: Adenylyl cyclase is stimulated with a known concentration of forskolin (B1673556) to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE® Ultra cAMP kit. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The data are normalized to the response of forskolin alone and a dose-response curve is generated to calculate the EC50 value.

cAMP_Assay_Workflow start Start cell_culture Culture hMOR-expressing cells in multi-well plates start->cell_culture compound_treatment Pre-incubate cells with varying concentrations of AH-7921 cell_culture->compound_treatment stimulation Stimulate with Forskolin compound_treatment->stimulation lysis Lyse cells to release intracellular contents stimulation->lysis detection Measure cAMP levels using a competitive immunoassay lysis->detection data_analysis Normalize data and generate dose-response curve to calculate EC₅₀ detection->data_analysis end End data_analysis->end

Figure 2: Workflow for cAMP Accumulation Assay.
Receptor Internalization Assay

This assay measures the extent to which AH-7921 induces the internalization of the µ-opioid receptor from the cell surface.

Objective: To quantify the percentage of hMOR internalization following treatment with AH-7921.

Methodology:

  • Cell Culture: hMOR-expressing cells, often with an N-terminal tag (e.g., HA), are cultured on plates suitable for imaging or flow cytometry.

  • Compound Treatment: Cells are treated with a saturating concentration of AH-7921 (e.g., 10 µmol L-1), a positive control for high internalization (e.g., DAMGO), a control for low internalization (e.g., morphine), and a vehicle control.

  • Labeling: Cell surface receptors are labeled with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

  • Quantification: The amount of fluorescence on the cell surface is quantified using a plate reader, flow cytometer, or high-content imaging system.

  • Data Analysis: The percentage of internalization is calculated by comparing the fluorescence of AH-7921-treated cells to that of vehicle-treated cells.

In Vivo Analgesic Activity (Phenylquinone-Induced Writhing Test)

This is a common behavioral assay in rodents to assess the analgesic properties of a compound.

Objective: To determine the ED50 of AH-7921 for producing analgesia in mice.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: Different groups of mice are administered with varying doses of AH-7921 or a vehicle control, typically via subcutaneous or intraperitoneal injection.

  • Induction of Writhing: A short time after compound administration, a dilute solution of phenylquinone is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 5-10 minutes) following the phenylquinone injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. A dose-response curve is then constructed to determine the ED50 value.

Writhing_Test_Workflow start Start acclimation Acclimate mice to the testing environment start->acclimation administration Administer varying doses of AH-7921 or vehicle control acclimation->administration induction Inject Phenylquinone intraperitoneally administration->induction observation Count the number of writhes for a defined period induction->observation analysis Calculate % inhibition of writhing and determine ED₅₀ observation->analysis end End analysis->end

Figure 3: Workflow for Phenylquinone-Induced Writhing Test.

Conclusion

AH-7921 is a potent µ-opioid receptor agonist that elicits its pharmacological effects through the canonical Gi/Go signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The available quantitative data from in vitro and in vivo studies confirm its morphine-like analgesic properties. The relatively low level of receptor internalization induced by AH-7921 is a notable characteristic that may have implications for the development of tolerance and dependence, warranting further investigation. This technical guide provides a foundational understanding of the mechanism of action of AH-7921, which can serve as a valuable resource for ongoing research and development in the field of opioid pharmacology.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: AH-7921 is a structurally atypical synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2][3] Although initially investigated for its analgesic properties, it was never commercialized for medical use, likely due to its addictive potential and a narrow therapeutic window.[2][4][5] In the early 2010s, AH-7921 emerged on the novel psychoactive substance (NPS) market, leading to numerous non-fatal intoxications and fatalities across Europe and the United States.[2][3][6][7] This document provides a comprehensive technical overview of the pharmacology, metabolism, toxicology, and key experimental methodologies related to AH-7921, intended for researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

AH-7921 functions as a potent agonist primarily at the µ-opioid receptor (MOR), which is the principal mechanism for its morphine-like analgesic effects.[1][3][8][9] It also demonstrates a lesser degree of activity at the κ-opioid receptor (KOR).[1][3][8] Like other MOR agonists, its effects, including analgesia and respiratory depression, can be counteracted by opioid receptor antagonists such as naloxone (B1662785).[1][3] The activation of the MOR by AH-7921 initiates a cascade of intracellular events typical of Gi/Go protein-coupled receptors.

cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP AC->cAMP Ca_ion_in Ca2+ Influx (Reduced) Ca_channel->Ca_ion_in K_ion_out K+ Efflux (Increased) K_channel->K_ion_out AH7921 AH-7921 AH7921->MOR Binds & Activates ATP ATP ATP->AC Response Cellular Response (Analgesia, Respiratory Depression) cAMP->Response Ca_ion_in->Response K_ion_out->Response

Caption: Simplified µ-opioid receptor signaling pathway activated by AH-7921.
Pharmacodynamics

Animal studies have established that AH-7921 has an analgesic potency comparable to, or slightly less than, morphine.[8][10][11] In various animal models, it was found to be several times more potent than codeine.[2][3][7] However, the doses that produce analgesia are close to those causing significant side effects, indicating a narrow therapeutic index.[1][3] A key concern is its potent respiratory depressant effect; in mice, AH-7921 was found to be a 1.6 to 1.7 times more potent respiratory inhibitor than morphine at the same dose.[1][5][12]

ParameterSpecies/ModelValueComparatorReference
Analgesic Potency (ED₅₀) Mouse (phenylquinone writhing)0.45 mg/kg (s.c.)Morphine: ~0.45 mg/kg[3][13]
Analgesic Potency (ED₅₀) Mouse (general)0.55 mg/kg-[7][13]
Respiratory Depression (ED₅₀) Mouse2.5 mg/kg (s.c.)Morphine has a better safety margin[2][3]
Minimal Antinociceptive Dose Dog (oral)1.25 mg/kgMorphine: ~1.25 mg/kg; Codeine: 3.5 mg/kg[2][10]
Minimal Antinociceptive Dose Rhesus Monkey (oral)13.8 mg/kgMorphine: ≤5.0 mg/kg; Codeine: 11.3 mg/kg[2][10]
Receptor Binding µ-opioid receptor (MOR)Agonist (Potency ~80-90% of morphine)Morphine[10][11]
Receptor Binding κ-opioid receptor (KOR)Agonist (Lesser activity)-[1][3]
Pharmacokinetics & Metabolism

Studies in rats and in vitro human systems have elucidated the pharmacokinetic and metabolic profile of AH-7921. It is rapidly absorbed and demonstrates high permeability into the brain.[14][15]

Pharmacokinetic Parameters

Parameter System/Species Value Reference
In Vitro Half-life (T½) Human Liver Microsomes (HLM) 13.5 ± 0.4 min [16][17]
Intrinsic Clearance (CLint) Human Liver Microsomes (HLM) 51 mL·min⁻¹·mg⁻¹ [17]
Hepatic Clearance (CLH) Predicted (from HLM data) 14 mL·min⁻¹·kg⁻¹ [17]
Hepatic Extraction Ratio (ER) Predicted (from HLM data) 0.7 [17]
Tmax (Plasma & Brain) Rat (10 mg/kg, i.p.) 30 min [14][15]

| Brain-to-Plasma Ratio | Rat | ~16-20 |[14][15] |

Metabolism AH-7921 is extensively metabolized, primarily in the liver.[5] The main metabolic pathways are sequential N-demethylation of the dimethylamino moiety, followed by hydroxylation and glucuronidation.[5][16][17] In vitro studies with human hepatocytes identified 12 metabolites.[16][17] The two most dominant metabolites are N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, which are considered suitable analytical targets for confirming intake.[3][5][16][17] The biological activity of these metabolites has not been fully characterized, but they exhibit high brain permeability.[1][14]

AH7921 AH-7921 Desmethyl N-desmethyl-AH-7921 (M1) AH7921->Desmethyl N-Demethylation Hydroxylated Hydroxylated Metabolites AH7921->Hydroxylated Hydroxylation Didesmethyl N,N-didesmethyl-AH-7921 (M2) Desmethyl->Didesmethyl N-Demethylation Desmethyl->Hydroxylated Hydroxylation Glucuronidated Glucuronidated Conjugates Didesmethyl->Glucuronidated Glucuronidation Hydroxylated->Glucuronidated Glucuronidation

Caption: Primary metabolic pathways of AH-7921.

Toxicology

Preclinical Toxicology

Animal studies highlighted several adverse effects similar to those of morphine, including sedation, miosis, hypothermia, and inhibition of gastrointestinal propulsion.[2][3] The development of tolerance and a physical dependence similar to that of opioids was demonstrated in rats, where naloxone administration precipitated a withdrawal syndrome.[2][11]

Human Toxicology and Clinical Effects

There are no formal clinical trials of AH-7921 in humans.[4][18] Information on its effects is derived from self-reports on internet forums and clinical findings from intoxication cases. Reported subjective effects include euphoria, relaxation, analgesia, and warmth.[2][4][8] Adverse effects include nausea, respiratory depression, hypertension, tachycardia, seizures, and tremors.[2][4][11]

Fatalities associated with AH-7921 have been reported in multiple countries.[2][6][7] In almost all cases, other psychoactive substances, particularly benzodiazepines and other opioids, were also detected, complicating the direct attribution of cause of death.[1][2][3] Post-mortem findings common in opioid overdoses, such as pulmonary edema and heavy lungs, were frequently noted.[18]

Post-mortem Femoral Blood Concentrations of AH-7921 in Fatalities

Concentration Range (µg/g or µg/mL) Country/Study Notes Reference
0.03 - 0.99 µg/g Sweden (9 cases) Other drugs were always present. [2][10]
0.34 µg/mL Norway (1 case) Etizolam also detected. [3]
0.428 µg/mL UK (1 case) Other stimulants and analgesics detected. [3]
3.9 mg/L (Heart); 9.1 mg/L (Peripheral) USA (1 case) Note: mg/L is equivalent to µg/mL. High concentration. [14][19]

| 31 - 1,449 ng/mL | Europe (review) | ng/mL range (0.031 - 1.449 µg/mL). |[12] |

Tissue Distribution in a Fatal Case (Concentration)

Specimen Value
Peripheral Blood 9.1 mg/L
Heart Blood 3.9 mg/L
Urine 6.0 mg/L
Liver 26 mg/kg
Brain 7.7 mg/kg
Lung 21 mg/kg
Kidney 7.2 mg/kg
Spleen 8.0 mg/kg
Bile 17 mg/L
Stomach Content 120 mg/125 mL

(Data from Vorce et al., as cited in[14][19])

Experimental Protocols & Methodologies

In Vitro Metabolism Studies

A common workflow is used to determine metabolic stability and identify metabolites.

cluster_incubation Incubation Phase cluster_analysis Analytical Phase cluster_data Data Processing A Prepare Incubation Mixture: - AH-7921 (e.g., 1-10 µM) - Pooled Human Hepatocytes or HLM - NADPH regenerating system B Incubate at 37°C A->B C Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60, 180 min) B->C D Quench Reaction (e.g., with cold acetonitrile) C->D E Centrifuge and Collect Supernatant D->E F Analyze via LC-QTOF-MS E->F G Acquire Full Scan MS and Information-Dependent MS/MS Data F->G H Process Data with Software (e.g., MetabolitePilot™) G->H I Identify Potential Metabolites (Mass shift, fragmentation) H->I J Confirm Structures & Pathways I->J

Caption: General experimental workflow for in vitro metabolism studies of AH-7921.

Protocol for Metabolic Stability in Human Liver Microsomes (HLM):

  • Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint).

  • Methodology: 1 µmol/L of AH-7921 was incubated with HLM for up to 60 minutes.[16][17] Samples were taken at various time points, the reaction was quenched, and the remaining concentration of the parent drug was quantified using Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-MS).[16][17]

Protocol for Metabolite Profiling in Human Hepatocytes:

  • Objective: To identify the major metabolites of AH-7921.

  • Methodology: 10 µmol/L of AH-7921 was incubated with pooled human hepatocytes for up to 3 hours.[16][17] Samples were analyzed by LC-QTOF-MS. Data processing involved multiple algorithms to detect metabolites based on expected biotransformations (e.g., demethylation, hydroxylation) and comparison of MS/MS fragmentation patterns with the parent drug.[16][17]

Animal Models for Behavioral and Analgesic Effects

Phenylquinone-Induced Writhing Test (Analgesia):

  • Objective: To assess the analgesic efficacy of AH-7921.

  • Methodology: Mice are administered AH-7921 subcutaneously. After a set period, they are injected intraperitoneally with phenylquinone, a chemical irritant that induces characteristic abdominal constrictions (writhing). The number of writhes is counted over a defined period. A reduction in the number of writhes compared to a vehicle control group indicates an analgesic effect. The dose that reduces writhing by 50% (ED₅₀) is calculated.[3][13]

Conditioned Place Preference (CPP) (Reward and Addiction Potential):

  • Objective: To evaluate the rewarding and motivational properties of the drug.

  • Methodology: The CPP paradigm consists of three phases:

    • Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment apparatus, and the time spent in each distinct compartment is recorded to determine any initial preference.

    • Conditioning: Over several days, rats receive injections of AH-7921 (e.g., 10 mg/kg, i.p.) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.[15]

    • Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state and allowed to freely explore both compartments. A significant increase in time spent in the drug-paired compartment compared to baseline indicates that the drug has rewarding properties.[15]

Analytical Toxicology Methods

Detection and quantification of AH-7921 and its metabolites in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for detection and quantification in post-mortem blood. Requires isolation via liquid-liquid extraction from alkalinized samples.[14][18][19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A selective method for measuring AH-7921 in blood, providing high sensitivity and specificity.[10]

  • Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS): A high-resolution mass spectrometry technique ideal for identifying unknown metabolites in in vitro studies and confirming findings in authentic biological samples.[17][18]

References

The Genesis of AH-7921: A Technical History of its Development by Allen and Hanburys

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a comprehensive overview of the history and development of AH-7921, a potent synthetic opioid analgesic synthesized and evaluated by Allen and Hanburys in the 1970s. While never commercialized, the compound's unique structure and pharmacological profile have garnered renewed interest. This document details the synthetic pathway, mechanism of action, and key experimental findings from the original research. It is intended to serve as a resource for researchers in pharmacology and drug development, providing structured data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

AH-7921, chemically known as 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally distinct opioid agonist that emerged from the drug discovery program of Allen and Hanburys in the 1970s.[1][2][3][4] It was identified as a potent analgesic agent with a pharmacological profile comparable to morphine.[1][4][5] However, due to a high potential for addiction, its development as a therapeutic agent was discontinued.[1][6] This guide revisits the foundational research on AH-7921, presenting the available technical data and methodologies from that era.

History and Development

The development of AH-7921 was part of a broader effort by Allen and Hanburys to explore novel analgesic compounds. The synthesis and initial pharmacological screening of a series of N-substituted cyclohexylmethylbenzamide derivatives were described in the scientific literature of the mid-1970s.[1][4][6] The designation "AH" in AH-7921 refers to Allen and Hanburys, the originating pharmaceutical company.[2]

The primary goal of the research program was to identify new chemical entities with potent analgesic properties. Through systematic evaluation in various animal models, AH-7921 was identified as a lead candidate, exhibiting analgesic efficacy comparable to, and in some tests exceeding, that of morphine and codeine.[1][5] Despite its promising analgesic profile, subsequent studies revealed a significant liability for dependence, which ultimately led to the cessation of its clinical development.[1][7]

Chemical Synthesis

The synthesis of AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) follows a multi-step pathway, beginning with commercially available starting materials. The general scheme is outlined below.

Experimental Protocol: Synthesis of AH-7921

A detailed, step-by-step synthesis protocol is not fully available in the public domain. However, based on related syntheses, a plausible route is as follows:

  • Step 1: Formation of 1-(dimethylamino)cyclohexanecarbonitrile. This intermediate is synthesized via a Strecker reaction. Cyclohexanone is reacted with dimethylamine (B145610) and potassium cyanide. This reaction is typically carried out in an aqueous ethanol (B145695) solution and heated to facilitate the reaction.

  • Step 2: Reduction of the Nitrile. The resulting aminonitrile is then reduced to the corresponding primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine. This reduction can be achieved using a strong reducing agent such as lithium aluminum hydride in an anhydrous solvent like diethyl ether.

  • Step 3: Amide Coupling. The final step involves the acylation of the primary amine with 3,4-dichlorobenzoyl chloride. The reaction is typically performed in a non-polar solvent such as benzene, and the mixture is heated under reflux. The resulting product, AH-7921, can then be purified by recrystallization.

Pharmacological Profile

AH-7921 is a potent opioid agonist with a primary affinity for the µ-opioid receptor (MOR) and a lesser affinity for the κ-opioid receptor (KOR).[1][6][8] Its analgesic effects are comparable to those of morphine.

Opioid Receptor Binding Affinity
Analgesic Potency

The analgesic effects of AH-7921 were evaluated in several animal models, with the following ED50 values reported:

Analgesic Assay Test Species Route of Administration AH-7921 ED50 (mg/kg) Morphine ED50 (mg/kg) Codeine ED50 (mg/kg) Reference
Phenylquinone-induced WrithingMouseSubcutaneous0.450.45-[6]
Phenylquinone-induced WrithingMouseOral0.85--[4]
Dental Pulp StimulationDogOral1.25 (minimal effective dose)≤5.0 (minimal effective dose)3.5 (minimal effective dose)[6]
Adverse Effects

Studies conducted by Allen and Hanburys also investigated the side-effect profile of AH-7921. It was found to produce typical opioid-related adverse effects, including respiratory depression, sedation, and inhibition of gastrointestinal propulsion.[1][6] Notably, in mice, AH-7921 was found to be approximately 1.6 to 1.7 times more potent as a respiratory depressant than morphine.[4][5]

Experimental Protocols

The following are generalized protocols for the key in vivo assays used in the initial evaluation of AH-7921, based on standard pharmacological methods of the era. The precise parameters used in the original Allen and Hanburys studies may have varied.

Phenylquinone-Induced Writhing Test (Mouse)

This test is used to assess the efficacy of peripherally acting analgesics.

  • Animals: Male albino mice are typically used.

  • Procedure: a. Animals are administered the test compound (e.g., AH-7921, morphine) or vehicle via the desired route (e.g., subcutaneous, oral). b. After a set pre-treatment time (e.g., 30 minutes), a 0.02% solution of phenylquinone in 5% ethanol/distilled water is injected intraperitoneally. c. Immediately after injection, the mice are placed in an observation chamber. d. The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-15 minutes).

  • Endpoint: A reduction in the number of writhes compared to the vehicle-treated control group indicates analgesic activity. The ED50 is the dose that produces a 50% reduction in writhing.

Hot Plate Test (Mouse)

This test is used to evaluate centrally acting analgesics.

  • Animals: Male albino mice are typically used.

  • Apparatus: A heated plate with a controlled surface temperature (e.g., 55 ± 0.5°C).

  • Procedure: a. The baseline reaction time of each mouse to the heated surface is determined by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is employed to prevent tissue damage. b. Animals are then administered the test compound or vehicle. c. At specified time intervals after drug administration, the reaction time on the hot plate is re-measured.

  • Endpoint: An increase in the latency to respond to the thermal stimulus compared to baseline and vehicle-treated animals indicates analgesia.

Mechanism of Action and Signaling Pathways

AH-7921 exerts its effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). It also demonstrates activity at κ-opioid receptors.

µ-Opioid Receptor Signaling Pathway

Upon binding of AH-7921 to the µ-opioid receptor, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This initiates a signaling cascade with several key downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It can also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

  • MAPK Pathway Activation: µ-opioid receptor activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, which can influence gene expression and long-term cellular changes.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AH-7921 AH-7921 MOR µ-Opioid Receptor AH-7921->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates MAPK MAPK Pathway MOR->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) K_channel GIRK Channel (K+) G_protein->K_channel Activates (βγ) Ca_channel Ca++ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Decreases Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Decreases PKA PKA cAMP->PKA Inhibits

Caption: µ-Opioid Receptor Signaling Pathway for AH-7921.

κ-Opioid Receptor Signaling Pathway

The activation of κ-opioid receptors by AH-7921 also involves Gi/o protein coupling, leading to similar downstream effects as µ-opioid receptor activation, such as inhibition of adenylyl cyclase and modulation of ion channels. However, the physiological and behavioral outcomes of κ-opioid receptor activation can differ significantly from those of µ-opioid receptor activation, often being associated with dysphoria and sedation rather than euphoria.

kappa_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AH-7921 AH-7921 KOR κ-Opioid Receptor AH-7921->KOR Binds G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel Ca++ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Decreases Neurotransmitter Neurotransmitter Release (e.g., Dopamine) Ca_channel->Neurotransmitter Decreases Dysphoria Dysphoria/ Sedation Neurotransmitter->Dysphoria

Caption: κ-Opioid Receptor Signaling Pathway for AH-7921.

Conclusion

AH-7921 represents a significant, albeit undeveloped, chapter in the history of opioid research. The work conducted by Allen and Hanburys in the 1970s laid the groundwork for understanding the structure-activity relationships of a novel class of synthetic opioids. While its clinical potential was ultimately limited by its high abuse liability, the foundational pharmacological data remains of interest to the scientific community. This technical guide has sought to consolidate and present the available historical data on AH-7921 in a format that is accessible and useful for contemporary researchers. Further investigation into the original research publications is recommended for a more detailed understanding of the experimental nuances.

References

AH-7921 solubility in DMSO, ethanol, and DMF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Core Properties of AH-7921

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of AH-7921, a synthetic opioid analgesic. The document details its solubility in common laboratory solvents, presents relevant experimental protocols, and illustrates its primary mechanism of action through its signaling pathway.

Introduction to AH-7921

AH-7921, systematically named 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a structurally atypical synthetic opioid analgesic developed in the 1970s by Allen and Hanburys Ltd.[1][2][3]. Although it demonstrated analgesic potency comparable to morphine in animal studies, its development was discontinued, and it has never been marketed as a medicine[1][4][5]. It acts primarily as a selective agonist at the µ-opioid receptor (MOR) and, to a lesser extent, the κ-opioid receptor (KOP)[6][7][8]. As a "research chemical," it has been associated with numerous non-fatal and fatal intoxications[8][9].

The hydrochloride salt of AH-7921 is an off-white solid with a molecular weight of 329.26 g/mol [1][10]. Understanding its physical and chemical properties, particularly its solubility, is critical for researchers conducting analytical, pharmacological, and toxicological studies.

Solubility Data

The solubility of AH-7921 has been reported in several key organic solvents commonly used in a laboratory setting. This data is essential for preparing stock solutions for in vitro and in vivo experiments. The quantitative solubility data is summarized in the table below.

SolventSolubility (mg/mL)Source(s)
Dimethylformamide (DMF)~10[1][2][10][11][12]
Ethanol~11[1][2][10][11][12]
Dimethyl Sulfoxide (B87167) (DMSO)~3[1][2][10][11][12]
Ethanol:PBS (pH 7.2) (1:1)~0.50[11][12]

It is noted that AH-7921 is sparingly soluble in water[11].

Experimental Protocols

While the reviewed literature provides specific solubility values, detailed experimental protocols for determining these maximum solubility limits are not extensively described. However, protocols for the preparation of AH-7921 solutions for experimental use have been published. The following section details a method used for a metabolic stability assessment, which provides practical guidance on solution preparation.

Protocol for Preparation of AH-7921 Solution for Metabolic Stability Assessment

This protocol was utilized to study the metabolic profile of AH-7921 in human liver microsomes (HLM)[13].

Objective: To prepare a 10 μmol/L AH-7921 working solution from a DMSO stock for use in an HLM incubation assay.

Materials:

  • AH-7921 powder

  • Dimethyl sulfoxide (DMSO)

  • 100 mmol/L phosphate-buffered saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: A stock solution of AH-7921 was prepared in DMSO at a concentration of 33.7 mmol/L[13].

  • Working Solution Preparation: The 10 μmol/L AH-7921 working solution was prepared by diluting the DMSO stock solution with 100 mmol/L phosphate-buffered saline (pH 7.4)[13].

  • Final Reaction Concentration: For the HLM assay, the 10 μmol/L working solution was further added to the HLM suspension to achieve a final AH-7921 concentration of 1 μmol/L, with a final DMSO concentration of 0.003%[13].

This protocol illustrates a standard dilution procedure from a high-concentration organic solvent stock to a low-concentration aqueous buffer system suitable for biological assays, minimizing solvent toxicity.

Mechanism of Action and Signaling Pathway

AH-7921 exerts its analgesic and other physiological effects by acting as an agonist at opioid receptors, primarily the µ-opioid receptor[2][6]. Opioid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events leading to reduced neuronal excitability[14][15].

The binding of AH-7921 to the µ-opioid receptor activates the associated inhibitory G-protein (Gi/Go)[14][16]. This activation causes the G-protein to dissociate into its Gα and Gβγ subunits, which then modulate downstream effectors[14][16]:

  • Gα subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[16]. This reduces the activity of cAMP-dependent protein kinases like PKA[16].

  • Gβγ subunit: Directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and cellular hyperpolarization[14]. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx[15].

The combined effect of hyperpolarization and reduced calcium entry suppresses neuronal firing and inhibits the release of neurotransmitters (such as substance P and glutamate) involved in pain transmission. This sequence of events forms the molecular basis of the analgesic properties of AH-7921.

Visualization of the µ-Opioid Receptor Signaling Pathway

The following diagram illustrates the simplified, classical signaling pathway initiated by the activation of the µ-opioid receptor by an agonist like AH-7921.

AH7921_Signaling_Pathway µ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (GPCR) GiGo Gi/Go Protein (Inactive) MOR->GiGo Activates G_alpha Gα-GTP GiGo->G_alpha Dissociates G_betagamma Gβγ GiGo->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel (K+) K_ion GIRK->K_ion Efflux VGCC VGCC (Ca2+) Response Decreased Neuronal Excitability & Neurotransmitter Release VGCC->Response Reduced Influx AH7921 AH-7921 (Agonist) AH7921->MOR Binds G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates K_ion->Response Hyperpolarization Ca_ion Ca_ion->VGCC Influx

Caption: Simplified G-protein signaling cascade following µ-opioid receptor activation by AH-7921.

References

AH-7921 Receptor Binding Affinity and Functional Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic first synthesized in the 1970s by Allen and Hanburys Ltd.[1] Structurally classified as a cyclohexylmethylbenzamide derivative, it is distinct from many other classes of opioids.[2] Despite its early development, AH-7921 was never marketed for medical use but has emerged as a compound of interest within the scientific community and, notably, as a novel psychoactive substance.[3][4] This technical guide provides a comprehensive overview of the available receptor binding affinity and functional data for AH-7921, with a focus on its interaction with opioid receptors. The information is intended to serve as a core resource for researchers and professionals in drug development and pharmacology.

Mechanism of Action

In vitro and in vivo studies have established that AH-7921 functions primarily as a potent agonist at the µ-opioid receptor (MOR).[3][4] Its analgesic effects are comparable to, or greater than, those of morphine.[3] While its primary target is the µ-opioid receptor, some evidence suggests a lesser degree of activity at the κ-opioid receptor (KOR).[2] The agonism at the µ-opioid receptor is responsible for its analgesic properties and also its significant abuse and dependence liability, which was a likely factor in the cessation of its initial development.[5]

Quantitative Receptor Data

CompoundReceptorAssay TypeCell LineMeasured Value (EC₅₀)Reference
AH-7921Human µ-opioid (hMOR)cAMP Accumulation InhibitionHT-108026.49 ± 11.2 nM[6]

A study on AH-7921 and its analogs also noted a significant difference in a key functional outcome compared to other opioids. While the potent opioid agonist DAMGO induced approximately 25% internalization of the human µ-opioid receptor, AH-7921 induced only about 5% internalization, an effect similar to that of morphine.[6] This suggests potential differences in the downstream signaling and regulatory pathways activated by AH-7921 compared to other µ-opioid receptor agonists.

Experimental Protocols

Detailed experimental protocols from the original studies on AH-7921 are not accessible in recent literature. However, the following sections describe standardized and widely accepted methodologies for determining the receptor binding affinity and functional activity of a compound like AH-7921.

Radioligand Competition Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like AH-7921) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the opioid receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human µ-opioid receptor, or rodent brain tissue) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor). The concentration is usually at or below the Kd of the radioligand for the receptor.

    • A range of concentrations of the unlabeled test compound (AH-7921).

    • The prepared cell membranes.

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki (the binding affinity of the test compound) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay (Representative Protocol)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP), following receptor activation. For a Gi-coupled receptor like the µ-opioid receptor, agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

1. Cell Culture and Plating:

  • A suitable cell line expressing the µ-opioid receptor (e.g., CHO or HT-1080 cells) is cultured under standard conditions.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

  • The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • An adenylyl cyclase stimulator, such as forskolin, is added to all wells (except for the basal control) to induce cAMP production.

  • The test compound (AH-7921) is added at various concentrations.

  • The plates are incubated for a specific time at 37°C.

3. Cell Lysis and cAMP Detection:

  • The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

  • The concentration of cAMP in the cell lysate is then measured. Common detection methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF)

    • Enzyme-Linked Immunosorbent Assay (ELISA)

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

4. Data Analysis:

  • The measured signals are converted to cAMP concentrations using a standard curve.

  • The data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.

  • The EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) is determined using non-linear regression analysis.

Visualizations

The following diagrams illustrate a typical workflow for a receptor binding assay and the signaling pathway of the µ-opioid receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Membrane Membrane Preparation (Receptor Source) Incubation Incubation in 96-well Plate (Total, Non-specific, and Competition Binding) Membrane->Incubation Radioligand Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (AH-7921) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation of bound/unbound Counting Scintillation Counting Filtration->Counting Measurement of radioactivity Data_Analysis Data Analysis (IC₅₀ and Ki Determination) Counting->Data_Analysis Raw data

Caption: Workflow of a radioligand competition binding assay.

Mu_Opioid_Receptor_Signaling cluster_cytoplasm Cytoplasm MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca²+ Channel G_protein->Ca_channel βγ inhibits ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_channel Phosphorylates (Inhibits) AH7921 AH-7921 (Agonist) AH7921->MOR Binds to

Caption: Simplified µ-opioid receptor signaling pathway.

References

The Pharmacokinetics and Metabolism of AH-7921: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921, chemically known as 3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide, is a synthetic opioid analgesic developed by Allen & Hanburys in the 1970s.[1][2][3][4] Although it demonstrated analgesic potency comparable to morphine in preclinical studies, it was never marketed for medical use.[1][3][5] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications worldwide.[1][6][7] This guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of AH-7921, intended to support researchers, toxicologists, and drug development professionals.

Pharmacokinetic Profile

The study of AH-7921's pharmacokinetics has been primarily conducted through in vitro models and in vivo animal studies. These investigations reveal rapid absorption and significant distribution, particularly to the brain.

In Vitro Metabolic Stability

Studies using human liver microsomes (HLM) have been crucial in determining the metabolic stability of AH-7921.

ParameterValueSpeciesMatrixReference
In Vitro Half-life (t½)13.5 ± 0.4 minHumanLiver Microsomes[1][7]
In Vivo Pharmacokinetics (Rat Model)

Animal studies, particularly in rats, have provided valuable insights into the in vivo behavior of AH-7921 following systemic administration.

ParameterValueRoute of AdministrationDoseMatrixReference
Tmax (Time to Peak Concentration)30 minIntraperitoneal10 mg/kgPlasma[8]
Tmax (Time to Peak Concentration)30 minIntraperitoneal10 mg/kgBrain[8][9]
Cmax (Peak Concentration)>700 ng/gIntraperitoneal10 mg/kgBrain[9]
Brain-to-Plasma Ratio~16-20Intraperitoneal10 mg/kg-[8][9]
Plasma Half-life (t½)~3 hoursIntraperitoneal10 mg/kgPlasma[8]
Brain Half-life (t½)~3 hoursIntraperitoneal10 mg/kgBrain[8]

Metabolism of AH-7921

The biotransformation of AH-7921 is extensive, primarily occurring in the liver through phase I metabolic reactions. The primary metabolic pathways involve N-demethylation and hydroxylation, leading to the formation of several metabolites.[1][7]

Metabolic Pathways

The metabolism of AH-7921 is characterized by the sequential removal of methyl groups from the N,N-dimethylamino moiety and the addition of hydroxyl groups to the cyclohexyl ring. These reactions are likely catalyzed by Cytochrome P450 (CYP) enzymes, a superfamily of enzymes central to the metabolism of a vast array of xenobiotics.[10][11][12][13][14] While the specific CYP isoforms responsible for AH-7921 metabolism have not been definitively identified in the reviewed literature, the nature of the observed biotransformations is consistent with the activity of common drug-metabolizing CYPs such as those in the CYP1, CYP2, and CYP3 families.[12]

AH7921_Metabolism Combined_Metabolites Combined_Metabolites M12 M12 Combined_Metabolites->M12 Glucuronidation

Identified Metabolites

A comprehensive in vitro study utilizing human hepatocytes identified twelve metabolites of AH-7921.[1][7] The two most abundant metabolites were N-desmethyl-AH-7921 (M11) and N,N-didesmethyl-AH-7921 (M10).[1][7] These findings were corroborated by the identification of eleven of these metabolites in a human urine specimen.[1][7]

Metabolite IDProposed BiotransformationPhaseRelative Abundance (in vitro)
M11N-demethylationIHigh
M10N,N-didemethylationIHigh
M7, M8HydroxylationILower
M1, M2, M3, M4, M5, M6, M9Combination of Demethylation and HydroxylationILower
M12Di-demethylation, N-hydroxylation, and GlucuronidationIIMost abundant in non-hydrolyzed urine

Experimental Protocols

The characterization of AH-7921's pharmacokinetics and metabolism has relied on a variety of sophisticated analytical techniques.

In Vitro Metabolic Stability Assessment
  • Objective: To determine the rate of metabolism of AH-7921 in a controlled in vitro system.

  • Methodology:

    • Incubation: 1 µmol/L of AH-7921 is incubated with human liver microsomes (HLM) for a period of up to one hour.[1][7]

    • Sampling: Aliquots are taken at various time points throughout the incubation.

    • Analysis: The concentration of the parent compound (AH-7921) in each aliquot is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

    • Calculation: The in vitro half-life (t½) is calculated from the rate of disappearance of AH-7921.

Metabolite Identification in Human Hepatocytes
  • Objective: To identify the metabolites of AH-7921 produced by human liver cells.

  • Methodology:

    • Incubation: 10 µmol/L of AH-7921 is incubated with pooled human hepatocytes for up to three hours.[1][7]

    • Sample Preparation: The incubation samples are processed to extract the metabolites.

    • Analysis: The extracts are analyzed using liquid chromatography quadrupole/time-of-flight high-resolution mass spectrometry (LC-QTOF-HRMS).[1][7][15]

    • Data Processing: High-resolution full scan MS and information-dependent acquisition MS/MS data are analyzed with specialized software (e.g., MetabolitePilot™) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[1][7]

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the absorption, distribution, and elimination of AH-7921 in a living organism.

  • Methodology:

    • Dosing: Rats are administered a single intraperitoneal injection of AH-7921 (e.g., 10 mg/kg).[9]

    • Sample Collection: Blood and brain tissue are collected at various time points post-administration.

    • Sample Preparation: Samples are homogenized and extracted to isolate AH-7921 and its metabolites.

    • Analysis: Concentrations of AH-7921 and its metabolites in the extracts are determined using a validated HPLC-MS/MS method.[9]

    • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, and half-life.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Interpretation Blood Blood Extraction Liquid-Liquid or Solid-Phase Extraction Blood->Extraction Urine Urine Urine->Extraction Tissue Tissue Tissue->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS or LC-HRMS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification Metabolite_ID Metabolite Identification LCMS->Metabolite_ID PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis GCMS->Quantification

Conclusion

The available scientific literature provides a solid foundation for understanding the pharmacokinetics and metabolism of AH-7921. It is characterized by rapid metabolism, with N-demethylation and hydroxylation being the predominant pathways, leading to the formation of numerous metabolites. The primary metabolites, N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, along with glucuronidated conjugates, are likely suitable biomarkers for detecting AH-7921 intake in toxicological screenings.[1] Further research is warranted to identify the specific CYP450 enzymes involved in its metabolism, which would aid in predicting potential drug-drug interactions and understanding inter-individual variability in its disposition.

References

An In-Depth Technical Guide on the Structural Similarity of AH-7921 to Fentanyl and Phencyclidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the structural and pharmacological properties of the synthetic opioid AH-7921 and its relationship to the well-characterized compounds, fentanyl and phencyclidine. AH-7921, a potent μ-opioid receptor agonist, was initially synthesized with structural motifs bearing resemblance to both fentanyl and phencyclidine. This guide will dissect these structural similarities and differences, present available quantitative pharmacological data, and detail the experimental methodologies used to characterize these compounds. The aim is to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development to understand the nuanced structure-activity relationships of this class of synthetic opioids.

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic sciences. Among these, synthetic opioids have garnered significant attention due to their high potency and potential for abuse. AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) is a synthetic opioid that was first synthesized in the 1970s.[1] Its development was reportedly influenced by the structures of both fentanyl, a potent synthetic opioid analgesic, and phencyclidine (PCP), a dissociative anesthetic.[1] Understanding the structural underpinnings of AH-7921's pharmacological profile in relation to these two compounds is crucial for predicting the properties of new analogs and for the development of potential countermeasures.

Structural Analysis

The chemical structures of AH-7921, fentanyl, and phencyclidine are presented below, followed by a detailed comparative analysis.

Table 1: Chemical and Physical Properties

CompoundChemical StructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
AH-7921 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamideC₁₆H₂₂Cl₂N₂O329.27
Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamideC₂₂H₂₈N₂O336.47
Phencyclidine (PCP) 1-(1-phenylcyclohexyl)piperidineC₁₇H₂₅N243.39
Structural Similarity to Fentanyl

The structural analogy between AH-7921 and fentanyl lies in the shared N-substituted cyclic amine core, which is a common feature in many synthetic opioids.

  • Shared Features: Both molecules possess a central six-membered saturated ring (cyclohexyl in AH-7921 and piperidine (B6355638) in fentanyl) that is N-substituted. This core structure is crucial for interaction with the opioid receptor. Both compounds also feature an aromatic ring system attached via a flexible linker to the core.

  • Key Differences: The nature of the substituent on the nitrogen atom of the cyclic amine and the type of aromatic moiety differ significantly.

    • In AH-7921, the nitrogen is part of a dimethylaminocyclohexyl group, and the aromatic component is a 3,4-dichlorobenzamide (B1295324) group.

    • In fentanyl, the nitrogen is part of a piperidine ring and is substituted with a phenethyl group, while the anilino nitrogen is acylated with a propanamide group.

The 3,4-dichlorobenzamide moiety in AH-7921 is a key contributor to its opioid activity, with the dichloro-substitution pattern being found in other potent synthetic opioids.[2]

Structural Similarity to Phencyclidine

The purported structural similarity of AH-7921 to phencyclidine is less direct than its similarity to fentanyl but is centered on the presence of a substituted cyclohexane (B81311) ring.

  • Shared Features: Both AH-7921 and phencyclidine contain a 1-substituted cyclohexane ring. In phencyclidine, this is a 1-phenylcyclohexyl group directly attached to a piperidine ring. In AH-7921, it is a 1-(dimethylamino)cyclohexylmethyl group.

  • Key Differences: The substitution pattern and the overall molecular architecture are distinct. Phencyclidine's structure leads to its primary activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, a mechanism fundamentally different from the opioid receptor agonism of AH-7921.[1][3] While some phencyclidine analogs have been shown to interact with opioid receptors, phencyclidine itself has very low affinity for them.[4][5]

Pharmacological Profile

Receptor Binding Affinity

The primary mechanism of action for the analgesic effects of AH-7921 and fentanyl is agonism at the μ-opioid receptor. Phencyclidine's primary target is the NMDA receptor, though some interaction with opioid receptors has been reported for its analogs.

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference
AH-7921 6034-[2]
Fentanyl 1.35>10,000>10,000[6]
Phencyclidine (PCP) >10,000>10,000>10,000[1]

Note: A lower Ki value indicates a higher binding affinity. Data are from different studies and may not be directly comparable due to variations in experimental conditions.

Functional Activity

Functional assays measure the ability of a compound to activate the receptor and elicit a cellular response.

Table 3: μ-Opioid Receptor Functional Activity

CompoundAssayParameterValueReference
AH-7921 cAMP accumulationEC₅₀26.49 nM[7]
Fentanyl GTPγS BindingEC₅₀32 nM[6]
Fentanyl β-arrestin recruitmentEC₅₀15 nM[8]
Fentanyl cAMP inhibitionEₘₐₓHigh Efficacy Agonist[9]
Phencyclidine (PCP) N/A (NMDA Antagonist)N/AN/A[1]

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response. Eₘₐₓ represents the maximum response that can be produced by the drug.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling

Agonist binding to the μ-opioid receptor initiates a cascade of intracellular events, primarily through the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate separate signaling pathways.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Agonist Opioid Agonist (e.g., AH-7921, Fentanyl) Agonist->MOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: μ-Opioid receptor G-protein signaling pathway.

NMDA Receptor Antagonism by Phencyclidine

Phencyclidine exerts its effects by blocking the ion channel of the NMDA receptor in a non-competitive manner. This prevents the influx of calcium ions, thereby inhibiting excitatory neurotransmission.

NMDA_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NMDA_Receptor NMDA Receptor Ca_Influx ↓ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glycine Glycine Glycine->NMDA_Receptor Binds to Dissociative_Effects Dissociative Anesthesia Ca_Influx->Dissociative_Effects PCP Phencyclidine PCP->NMDA_Receptor Blocks Channel

Caption: Phencyclidine's mechanism of action at the NMDA receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps in determining the binding affinity of a test compound for a specific receptor.

radioligand_binding_workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand (e.g., [³H]-DAMGO) and varying concentrations of Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of compounds to opioid receptors.[10]

  • Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human μ-opioid receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Incubation: In a 96-well plate, incubate receptor membranes (10-20 µg protein) with a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and a range of concentrations of the test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structural Elucidation by GC-MS and NMR

The structural identification of novel psychoactive substances like AH-7921 relies on a combination of analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: The sample is dissolved in a suitable organic solvent. Derivatization may be performed to improve the volatility and thermal stability of the analyte.

    • GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column.

    • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules.

    • Data Analysis: The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), provides a "fingerprint" of the molecule. The fragmentation pattern is compared to spectral libraries for identification. High-resolution mass spectrometry can provide the elemental composition of the parent ion and its fragments, aiding in the elucidation of an unknown structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A pure sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.[11]

    • ¹H NMR: Provides information about the number and types of protons and their neighboring protons.

    • ¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity between atoms within the molecule. COSY shows proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC reveals long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[12]

Conclusion

AH-7921 is a potent synthetic opioid whose chemical structure incorporates features reminiscent of both fentanyl and phencyclidine. Its primary pharmacological activity as a μ-opioid receptor agonist aligns it functionally with fentanyl, driven by the N-substituted cyclohexylmethylbenzamide scaffold. The structural link to phencyclidine is more tenuous, based on the shared substituted cyclohexane ring, and does not translate to a similar primary mechanism of action, as phencyclidine is a potent NMDA receptor antagonist. This guide has provided a detailed comparison of these molecules, summarizing available quantitative data and outlining the key experimental methodologies used in their characterization. This information serves as a valuable resource for the scientific community engaged in the study of novel psychoactive substances and the development of future analgesics with improved safety profiles.

References

AH-7921: A Technical Whitepaper for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Pharmacology, Chemistry, and Experimental Analysis of a Potent Synthetic Opioid Agonist

Introduction

AH-7921 is a structurally distinct synthetic opioid analgesic first developed in the 1970s by researchers at Allen & Hanburys in the United Kingdom.[1][2] Initially investigated for its potent analgesic properties, its development was not pursued, largely due to animal studies indicating a high potential for addiction and dependence.[2][3][4] In the early 2010s, AH-7921 re-emerged on the global market as a "research chemical" and novel psychoactive substance (NPS), sold online and associated with numerous non-fatal and fatal intoxications.[5][6]

Chemically, it is classified as an N-substituted cyclohexylmethylbenzamide.[2][7] Pharmacologically, AH-7921 functions as a potent, selective agonist for the µ-opioid receptor (MOR), with a potency comparable to or, in some assays, exceeding that of morphine.[2][5][7][8] It also demonstrates a lesser degree of activity at the κ-opioid receptor (KOR).[3][7] This document provides a comprehensive technical overview of AH-7921, summarizing its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization, intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

AH-7921 is typically available as a hydrochloride salt, which presents as a white solid.[7] Its unique structure distinguishes it from classic phenanthrene (B1679779) opioids like morphine and from the fentanyl class of synthetic opioids.

PropertyValue
Systematic (IUPAC) Name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide[2][7]
Chemical Formula C₁₈H₂₆Cl₂N₂O
Molecular Weight 373.32 g/mol
Drug Class Synthetic Opioid; N-substituted cyclohexylmethylbenzamide[2][3]
Common Aliases Doxylam[2][3]
CAS Number 55154-30-8

Pharmacology

Mechanism of Action and Signaling Pathway

The primary pharmacological activity of AH-7921 is mediated by its agonist action at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7] Upon binding, AH-7921 stabilizes an active conformation of the receptor, promoting the exchange of GDP for GTP on the associated heterotrimeric G-protein, specifically the Gαi/o subunit.

The dissociation of the G-protein into its Gαi/o-GTP and Gβγ components initiates downstream signaling cascades:

  • Gαi/o-GTP directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9]

  • Gβγ modulates ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCC).

The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the compound's analgesic and central nervous system depressant effects. Studies have confirmed that these opioid-like effects can be reversed by the administration of opioid receptor antagonists such as naloxone.[4][7]

Opioid Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH7921 AH-7921 MOR μ-Opioid Receptor (MOR) AH7921->MOR Binds GProtein G-Protein (Gαi/o, Gβγ) MOR->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Gαi/o Inhibits GIRK GIRK Channel (K+) GProtein->GIRK Gβγ Activates VGCC VGCC (Ca2+) GProtein->VGCC Gβγ Inhibits cAMP cAMP AC->cAMP Response Decreased Neuronal Excitability & Neurotransmitter Release GIRK->Response K+ Efflux (Hyperpolarization) VGCC->Response Inhibits Ca2+ Influx ATP ATP ATP->AC cAMP->Response Reduced downstream signaling

Caption: Simplified µ-opioid receptor (MOR) signaling pathway activated by AH-7921.
Quantitative Pharmacological Data

Animal studies have been pivotal in quantifying the potency and effects of AH-7921. Its analgesic efficacy is frequently benchmarked against morphine. A critical finding is its narrow therapeutic index; doses required for analgesia are close to those causing significant adverse effects, particularly respiratory depression.[7][10] In mouse models, morphine was found to have a twofold greater safety margin than AH-7921.[10]

ParameterSpecies / ModelValueComparative PotencyReference(s)
Functional Potency (EC₅₀) hMOR, cAMP Inhibition26.49 ± 11.2 nM-[9]
Analgesic Potency (ED₅₀) Mouse, Phenylquinone Writhing0.45 - 0.55 mg/kg (s.c.)Approx. equal to Morphine[3][4][10]
Analgesic Potency Mouse, Hot Plate Test-Potency similar to Morphine[2][8]
Respiratory Depression (ED₅₀) Mouse2.5 mg/kg (s.c.)1.6-1.7x more potent than Morphine[7][8][10]
Relative Analgesic Potency Oral Administration~80-90% of Morphine-[1][11]
Relative Analgesic Potency VariousSeveral times more potent than Codeine-[5][7]

Experimental Protocols

The characterization of AH-7921 relies on established in vivo and in vitro assays common in opioid research. Below are detailed methodologies for key experiments.

In Vivo Analgesic Assay: Phenylquinone-Induced Writhing Test

This model assesses visceral pain and is highly sensitive to opioid analgesics.

  • Objective: To determine the median effective dose (ED₅₀) of AH-7921 required to reduce pain-induced behaviors.

  • Subjects: Male albino mice (e.g., Swiss-Webster strain), 20-25g.

  • Methodology:

    • Acclimatization: Animals are acclimatized to the laboratory environment for at least 60 minutes before testing.

    • Grouping: Animals are randomly assigned to groups (n=8-10 per group): Vehicle control (e.g., saline), positive control (e.g., morphine at various doses), and test compound (AH-7921 at various doses).

    • Drug Administration: The test compound, positive control, or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Pre-treatment Time: A specific pre-treatment time is observed (e.g., 30 minutes for s.c. injection) to allow for drug absorption and distribution.

    • Nociceptive Challenge: A 0.02% solution of phenylquinone in 5% ethanol/distilled water is injected i.p. (volume approx. 10 mL/kg) to induce a visceral pain response.

    • Observation: Immediately after injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of "writhes" (a characteristic behavior involving constriction of the abdomen, pelvic rotation, and extension of the hind limbs) is counted over a defined period (e.g., 10 minutes).

    • Data Analysis: The percentage of analgesia or inhibition is calculated for each dose group compared to the vehicle control. The ED₅₀ value, the dose that produces 50% of the maximal analgesic effect, is then determined using probit analysis or non-linear regression.

In Vitro Functional Assay: cAMP Inhibition Assay

This assay quantifies the functional potency of an agonist at the Gαi/o-coupled µ-opioid receptor.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of AH-7921 for the inhibition of adenylyl cyclase.

  • System: A cell line stably or transiently expressing the human µ-opioid receptor (hMOR), such as HEK293 or CHO cells.

  • Methodology:

    • Cell Culture: hMOR-expressing cells are cultured to an appropriate confluency in multi-well plates.

    • Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Agonist Treatment: Cells are treated with varying concentrations of the test compound (AH-7921) for a short period (e.g., 15 minutes).

    • Adenylyl Cyclase Stimulation: The adenylyl cyclase stimulator, forskolin, is added to all wells (except the basal control) to induce cAMP production.

    • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • Data Analysis: The results are normalized to the forskolin-stimulated (100%) and basal (0%) controls. A concentration-response curve is generated, and the EC₅₀ value is calculated using a four-parameter logistic equation.

Experimental Workflow Start Hypothesis: Compound X has analgesic properties Grouping Animal Grouping (n=8-10) - Vehicle Control - Positive Control (Morphine) - Test Groups (Compound X doses) Start->Grouping Admin Drug Administration (e.g., Subcutaneous) Grouping->Admin Wait Pre-Treatment Period (e.g., 30 min) Admin->Wait Induce Induce Nociception (e.g., Phenylquinone Injection) Wait->Induce Observe Behavioral Observation (Count 'Writhes' for 10 min) Induce->Observe Collect Data Collection & Tabulation Observe->Collect Analyze Statistical Analysis (% Inhibition vs Control) Collect->Analyze Calculate Calculate ED50 (Non-linear Regression) Analyze->Calculate End Conclusion on Analgesic Potency Calculate->End

Caption: General experimental workflow for an in vivo analgesic potency assessment.

Toxicology and Analytical Detection

The primary toxicological concern with AH-7921 is severe respiratory depression, a characteristic effect of µ-opioid receptor agonists.[4][11] Its high potency in inducing this effect relative to its analgesic dose contributes to a significant risk of overdose, which has been documented in numerous forensic cases.[7][8] Other reported adverse effects in non-fatal intoxications include seizures, hypertension, and tachycardia.[3][7]

Detection of AH-7921 in biological matrices requires targeted analytical methods, as it is not typically detected by standard opioid immunoassays.[12]

  • Metabolism: In humans, AH-7921 undergoes metabolism, including N-demethylation. The identification of these metabolites is crucial for developing robust analytical targets to confirm consumption.[13][14]

  • Analytical Techniques: The definitive identification and quantification of AH-7921 and its metabolites in blood, urine, and post-mortem tissues are achieved using hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][15]

Conclusion

AH-7921 is a potent synthetic µ-opioid receptor agonist with a well-characterized pharmacological profile derived from both historical pharmaceutical research and modern forensic analysis. While its analgesic efficacy is comparable to that of morphine, its narrow therapeutic window and high potential for abuse and dependence, confirmed in early animal models, rightfully precluded its development as a therapeutic agent. For the research community, AH-7921 serves as an important case study in opioid pharmacology and a critical analyte in the ongoing surveillance of novel psychoactive substances. The experimental protocols and quantitative data presented herein provide a foundational guide for its scientific investigation.

References

An In-Depth Technical Guide to AH-7921 (CAS Number: 55154-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2] Chemically, it is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide.[3] Although initially investigated for its analgesic properties, it was never marketed as a pharmaceutical drug.[2] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications worldwide.[4] This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological properties of AH-7921, intended for researchers and professionals in the field of drug development.

Chemical and Physical Properties

AH-7921 is a white solid with the following chemical and physical properties.[1]

PropertyValue
IUPAC Name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
CAS Number 55154-30-8
Molecular Formula C₁₆H₂₂Cl₂N₂O
Molecular Weight 329.27 g/mol [3]
Appearance White solid[1]

Pharmacology

Mechanism of Action

AH-7921 is a potent agonist of the μ-opioid receptor (MOR), which is the primary target for most opioid analgesics.[4][5] It also exhibits some activity at the κ-opioid receptor (KOR).[5] The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events, ultimately resulting in analgesia and other physiological effects.

The binding of AH-7921 to the μ-opioid receptor initiates the following signaling pathway:

  • G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Dissociation of G-protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate and interact with downstream effectors.

  • Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ and the reduced influx of Ca2+ cause hyperpolarization of the neuronal membrane and a decrease in the release of nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AH-7921 AH-7921 MOR μ-Opioid Receptor AH-7921->MOR Binds to G-protein Gi/o Protein MOR->G-protein Activates AC Adenylyl Cyclase G-protein->AC Inhibits (α subunit) Ca_channel Ca²⁺ Channel (Inhibited) G-protein->Ca_channel Inhibits (βγ subunit) K_channel K⁺ Channel (Activated) G-protein->K_channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Synapse Synaptic Cleft Vesicle->Synapse Reduced Release Postsynaptic_Receptor Neurotransmitter Receptor Pain_Signal Pain Signal Propagation (Reduced) Postsynaptic_Receptor->Pain_Signal

AH-7921 Mechanism of Action
Receptor Binding Affinity

ReceptorKᵢ (nM)
μ-Opioid Receptor (MOR) 60
κ-Opioid Receptor (KOR) 34

Data for 4-phenyl-AH-7921, not AH-7921.

These values suggest that modifications to the cyclohexyl ring can significantly impact binding affinity and selectivity.

In Vivo Pharmacology

Animal studies have demonstrated the potent analgesic effects of AH-7921. Its potency is often compared to that of morphine.

Animal ModelTestRoute of AdministrationED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)
Mouse Phenylquinone-induced writhingSubcutaneous0.45Morphine0.45
Mouse Acetic acid-induced writhing-0.55--
Mouse Respiratory DepressionSubcutaneous2.5Morphine4.25
Dog Dental pulp stimulationOral1.25 (minimal effective dose)Morphine~1.25
Rhesus Monkey Dental pulp stimulationOral13.8 (minimal effective dose)Morphine≤5.0

Metabolism

In vitro studies using human liver microsomes (HLM) and hepatocytes have elucidated the primary metabolic pathways of AH-7921. The major routes of metabolism are N-demethylation and hydroxylation.[6][7][8]

The in vitro half-life of AH-7921 in HLM is approximately 13.5 minutes, indicating rapid metabolism.[7]

A total of 12 metabolites have been identified in vitro, with the most prominent being:

  • N-desmethyl AH-7921

  • N,N-didesmethyl AH-7921

Other metabolites are formed through hydroxylation of the cyclohexyl ring and the dichlorophenyl ring, as well as combinations of demethylation and hydroxylation.[6]

AH-7921 AH-7921 N-desmethyl N-desmethyl-AH-7921 AH-7921->N-desmethyl N-Demethylation (Major) Hydroxylated Hydroxylated Metabolites AH-7921->Hydroxylated Hydroxylation (Minor) N,N-didesmethyl N,N-didesmethyl-AH-7921 N-desmethyl->N,N-didesmethyl N-Demethylation (Major) Demethyl-hydroxy Demethylated and Hydroxylated Metabolites N-desmethyl->Demethyl-hydroxy Hydroxylation N,N-didesmethyl->Demethyl-hydroxy Hydroxylation Glucuronidated Glucuronidated Conjugates Hydroxylated->Glucuronidated Glucuronidation Demethyl-hydroxy->Glucuronidated Glucuronidation

Metabolic Pathway of AH-7921

Experimental Protocols

Synthesis of AH-7921

The synthesis of AH-7921 is a three-step process that can be carried out from commercially available starting materials.[9]

Step 1: Strecker Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile (B97430)

  • Reactants: Cyclohexanone, potassium cyanide, and dimethylamine (B145610) hydrochloride.

  • Procedure: A mixture of equimolar amounts of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride in aqueous ethanol (B145695) is heated. The reaction affords the α-aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.[9]

Step 2: Reduction of 1-(Dimethylamino)cyclohexanecarbonitrile

  • Reactant: 1-(Dimethylamino)cyclohexanecarbonitrile.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Procedure: The nitrile group of 1-(dimethylamino)cyclohexanecarbonitrile is reduced to a primary amine using a suitable reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether. This step yields 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[9]

Step 3: Acylation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

  • Reactants: 1-(aminomethyl)-N,N-dimethylcyclohexanamine and 3,4-dichlorobenzoyl chloride.

  • Procedure: The primary amine is acylated with 3,4-dichlorobenzoyl chloride in an appropriate solvent to form the final product, AH-7921.[9] The product can be isolated as the hydrochloride salt or the free base.

Start Cyclohexanone, Potassium Cyanide, Dimethylamine HCl Step1 Step 1: Strecker Synthesis Start->Step1 Intermediate1 1-(Dimethylamino)cyclohexane -carbonitrile Step1->Intermediate1 Step2 Step 2: Reduction (e.g., LiAlH₄) Intermediate1->Step2 Intermediate2 1-(aminomethyl)-N,N- dimethylcyclohexanamine Step2->Intermediate2 Step3 Step 3: Acylation with 3,4-dichlorobenzoyl chloride Intermediate2->Step3 Product AH-7921 Step3->Product

Synthetic Pathway for AH-7921
Opioid Receptor Competitive Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound like AH-7921 to opioid receptors using a radioligand competition assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human μ-opioid receptor).

  • Radioligand (e.g., [³H]-Naloxone or [³H]-DAMGO).

  • Unlabeled competitor (AH-7921).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Nonspecific binding control (e.g., 10 µM Naloxone).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, diluted membrane preparation, and the radioligand at a fixed concentration (typically near its Kₑ).

    • Nonspecific Binding: Add the nonspecific binding control, diluted membrane preparation, and the radioligand.

    • Competition: Add serial dilutions of AH-7921, the diluted membrane preparation, and the radioligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Toxicology

AH-7921 has a narrow therapeutic window, meaning the dose that produces therapeutic effects is close to the dose that causes toxic effects.[5] The primary toxic effect is respiratory depression, which is a common and potentially fatal side effect of opioid agonists. Animal studies have shown that AH-7921 is a more potent respiratory depressant than morphine.[2]

Numerous fatal and non-fatal intoxications involving AH-7921 have been reported. In many of these cases, other substances were also detected, making it difficult to attribute the toxicity solely to AH-7921. Post-mortem blood concentrations of AH-7921 in fatal cases have been reported to range from 0.03 to 9.1 mg/L.[2]

Conclusion

AH-7921 is a potent synthetic opioid with a mechanism of action primarily mediated by the μ-opioid receptor. Its pharmacological profile is similar to that of morphine, but it appears to have a narrower therapeutic window and a higher risk of respiratory depression. The rapid metabolism of AH-7921 leads to the formation of several metabolites, with N-demethylation being a major pathway. The information provided in this technical guide summarizes the current understanding of AH-7921 and is intended to be a valuable resource for researchers and drug development professionals. Further research is needed to fully characterize its receptor binding affinities and to develop more detailed in vivo toxicological profiles.

References

Potential Therapeutic Applications of AH-7921 Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AH-7921 and its analogues are potent synthetic opioids with a high potential for abuse and have been associated with significant toxicity and fatalities.[1][2][3] Currently, they are classified as Schedule I controlled substances in many jurisdictions, including the United States, and have no approved medical use.[3][4][5] This document is intended for research and informational purposes only and does not endorse the use of these compounds. The focus of this whitepaper is a theoretical exploration of the structure-activity relationships and pharmacological properties of AH-7921 derivatives for potential, albeit currently unrealized, therapeutic applications.

Introduction

AH-7921, or 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid developed in the 1970s by Allen and Hanburys Ltd. as a potential analgesic agent. Although it demonstrated analgesic potency comparable to morphine in preclinical studies, its development was halted due to its significant addictive properties. In recent years, AH-7921 has emerged as a new psychoactive substance (NPS) on the illicit drug market, leading to numerous poisonings and deaths.[1][2]

Despite its notorious reputation, the unique chemical scaffold of AH-7921, a substituted cyclohexylmethylbenzamide, distinguishes it from fentanyl and its analogues. This structural distinctiveness presents an opportunity for medicinal chemists to explore its derivatives for potential therapeutic applications, primarily in the realm of analgesia, by modifying its structure to improve its safety profile and therapeutic index. This whitepaper will provide an in-depth technical overview of the known pharmacology of AH-7921 and its derivatives, summarize key quantitative data, detail relevant experimental protocols, and visualize associated biological pathways and research workflows.

Pharmacology of AH-7921 and its Derivatives

Mechanism of Action

AH-7921 and its derivatives primarily exert their effects through agonism at opioid receptors. The primary target is the μ-opioid receptor (MOR), which is responsible for the analgesic effects of most clinically used opioids.[6][7] Activation of the MOR by an agonist like AH-7921 initiates a G-protein-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signaling pathways.

Some evidence also suggests that AH-7921 and its derivatives may interact with the κ-opioid receptor (KOR).[5][6][8] The mixed MOR/KOR activity could potentially contribute to a different side-effect profile compared to highly selective MOR agonists. For instance, the derivative AP01 (4-phenyl-AH-7921) was found to be a high-affinity ligand for both MOR and KOR.[7][9]

Signaling Pathway

The activation of the μ-opioid receptor by an AH-7921 derivative initiates a downstream signaling cascade. The receptor is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. These actions collectively hyperpolarize the neuron, reducing its excitability and neurotransmitter release.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization Ca_channel->Hyperpolarization Decreased Ca2+ influx K_channel->Hyperpolarization Increased K+ efflux Ligand AH-7921 Derivative Ligand->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Signaling Hyperpolarization->Analgesia Reduced Neuronal Excitability

Figure 1: Simplified μ-Opioid Receptor Signaling Pathway.

Quantitative Data and Structure-Activity Relationships (SAR)

The therapeutic potential of any compound class is heavily dependent on its structure-activity relationship (SAR). For AH-7921 derivatives, modifications to the dichlorobenzamide ring, the cyclohexyl ring, and the N,N-dimethylamino group can significantly alter potency, selectivity, and functional activity.

In Vivo Analgesic Potency

The primary measure of therapeutic potential for these compounds is their analgesic activity in animal models.

CompoundAnimal ModelTestRouteED₅₀ (mg/kg)Potency Relative to MorphineReference
AH-7921 MousePhenylquinone-induced writhings.c.0.55~0.8x
Morphine MousePhenylquinone-induced writhings.c.0.451.0x
AH-7921 DogDental pulp electrical stimulationp.o.1.25 (MED)~2.8x vs. Codeine[6]
Codeine DogDental pulp electrical stimulationp.o.3.5 (MED)1.0x[6]

MED: Minimal Effective Dose

In Vitro Receptor Binding and Functional Activity

In vitro assays are crucial for determining the affinity of a compound for its target receptor and its functional effect (e.g., agonist, antagonist).

CompoundReceptorAssay TypeValue (nM)Reference
AP01 (4-phenyl-AH-7921) μ-Opioid (MOR)Binding Affinity (Ki)60[7][9]
AP01 (4-phenyl-AH-7921) κ-Opioid (KOR)Binding Affinity (Ki)34[7][9]
AP01 (4-phenyl-AH-7921) Serotonin Transporter (SERT)Binding Affinity (Ki)4[7][9]
AH-7921 Analog human MORGαi coupling (cAMP inhibition)EC₅₀ = 26.49[7]
U-47700 Analog human MORGαi coupling (cAMP inhibition)EC₅₀ = 8.8[7]
Metabolic Stability

A compound's therapeutic utility is also governed by its pharmacokinetic properties, such as its metabolic stability.

CompoundSystemParameterValueReference
AH-7921 Human Liver Microsomes (HLM)In vitro half-life (T₁/₂)13.5 ± 0.4 min[10][11]
AH-7921 Human Liver Microsomes (HLM)In vitro intrinsic clearance (CLᵢₙₜ)51 mL·min⁻¹·mg⁻¹[10]

The rapid in vitro metabolism of AH-7921 suggests a short duration of action, which could be a target for chemical modification to develop longer-acting analgesics.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery and development. Below are methodologies for key experiments relevant to the evaluation of AH-7921 derivatives.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This is a common screening method for analgesic drugs.

  • Animals: Male Swiss-Webster mice (20-25 g).

  • Acclimation: Animals are acclimated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Test compounds (e.g., AH-7921 derivatives) or vehicle are administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses. A positive control, such as morphine, is also used.

  • Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal analgesic effect) is then calculated using non-linear regression analysis.

In Vitro Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to activate Gαi-coupled receptors like the MOR.

  • Cell Line: A stable cell line expressing the human μ-opioid receptor (hMOR), such as HEK293 or CHO cells, is used.

  • Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

  • Assay Protocol:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.

    • Test compounds (AH-7921 derivatives) are added at various concentrations.

    • The cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels. The concentration-response curves are plotted, and EC₅₀ values (the concentration that produces 50% of the maximal inhibition of cAMP accumulation) are determined.

A Hypothetical Drug Discovery Workflow

Developing a therapeutically viable drug from a lead compound like AH-7921 requires a systematic approach to optimize its pharmacological profile. The goal would be to retain or enhance analgesic efficacy while minimizing adverse effects such as respiratory depression and abuse liability.

Drug_Discovery_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Lead Compound (AH-7921 Scaffold) Synthesis Derivative Synthesis (SAR Exploration) Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Binding Receptor Binding (MOR, KOR, DOR) InVitro->Binding Functional Functional Assays (cAMP, β-arrestin) InVitro->Functional InVivo In Vivo Testing Analgesia Analgesia Models (Hot Plate, Writhing) InVivo->Analgesia SideEffects Side Effect Models (Respiratory, Abuse Liability) InVivo->SideEffects PK_Tox Pharmacokinetics & Toxicology Profiling Optimization Lead Optimization PK_Tox->Optimization Optimization->Synthesis Iterative Design Optimization->InVivo Candidate Candidate Drug Optimization->Candidate Selects Binding->Optimization Functional->Optimization Analgesia->PK_Tox SideEffects->PK_Tox

Figure 2: Iterative Workflow for Opioid Drug Discovery.

Future Directions and Conclusion

The primary challenge in developing therapeutic agents from the AH-7921 scaffold is decoupling the desired analgesic effects from the severe adverse effects. Future research could focus on several key areas:

  • Biased Agonism: Designing derivatives that preferentially activate the G-protein signaling pathway over the β-arrestin pathway. β-arrestin recruitment has been linked to some of the adverse effects of opioids, including respiratory depression and tolerance.

  • Receptor Selectivity: Fine-tuning the structure to achieve higher selectivity for the μ-opioid receptor or, conversely, to explore the potential benefits of a specific MOR/KOR or MOR/DOR (delta-opioid receptor) profile.

  • Pharmacokinetic Optimization: Modifying the molecule to improve metabolic stability, leading to a more favorable dosing regimen and potentially reducing the formation of active or toxic metabolites.[10]

  • Peripheral Restriction: Developing derivatives that do not cross the blood-brain barrier. Such compounds could be effective for treating peripheral pain without the central nervous system side effects that drive abuse and addiction.

References

N-Substituted Cyclohexylmethylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Pharmacological Activity, and Structure-Activity Relationships

Introduction

N-substituted cyclohexylmethylbenzamide derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities range from anti-cancer and anti-nociceptive to antimicrobial and antiviral effects. This technical guide provides a comprehensive overview of the current research on these derivatives, focusing on their synthesis, quantitative structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Pharmacological Activities and Mechanisms of Action

N-substituted cyclohexylmethylbenzamide derivatives have been investigated for a variety of therapeutic applications. A significant area of research has focused on their potential as anti-cancer agents, primarily through the inhibition of histone deacetylases (HDACs). Furthermore, studies have revealed their promise in pain management, infectious diseases, and as antiviral agents.

Anti-cancer Activity: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism of anti-cancer action for many benzamide (B126) derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes.

N-substituted benzamide derivatives, such as Entinostat (MS-275), have been shown to selectively inhibit Class I HDACs.[1] The mechanism involves the benzamide moiety chelating the zinc ion in the active site of the HDAC enzyme, which is critical for its catalytic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Below is a diagram illustrating the general signaling pathway of HDAC inhibition by benzamide derivatives.

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_transcription Gene Transcription Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl DNA DNA DNA->Histone wraps around HDAC HDAC Enzyme HDAC->Histone Deacetylates Transcription_Repressed Repressed HDAC->Transcription_Repressed HAT HAT Enzyme HAT->Histone Acetylates Transcription_Active Active Acetyl->Transcription_Active Gene Tumor Suppressor Gene Apoptosis Apoptosis Gene->Apoptosis leads to Benzamide N-substituted cyclohexylmethylbenzamide Benzamide->HDAC Inhibits

HDAC Inhibition by Benzamide Derivatives.
Antiviral Activity: HIV Integrase Inhibition

Certain N-substituted cyclohexylmethylbenzamide derivatives have demonstrated potential as antiviral agents, specifically as inhibitors of HIV integrase. This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. The inhibition of this process effectively halts the viral life cycle.[2]

The mechanism of inhibition involves the chelating of divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme by the inhibitor. This prevents the binding of the viral DNA and the subsequent strand transfer reaction.

The following diagram outlines the mechanism of HIV integrase inhibition.

HIV_Integrase_Inhibition HIV_Virus HIV Virus Host_Cell Host Cell (CD4+ T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA HIV_Virus->Viral_RNA Releases Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase Reverse Transcriptase Integrase HIV Integrase Viral_DNA->Integrase Binds to Host_DNA Host Chromosomal DNA Integrase->Host_DNA Targets Integration Integration Integrase->Integration Catalyzes Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Inhibitor N-substituted cyclohexylmethylbenzamide Inhibitor->Integrase Inhibits Synthesis_Workflow Start_Materials Substituted Benzoic Acid + Cyclohexanemethanamine Acid_Chloride_Formation Acid Chloride Formation (SOCl2 or (COCl)2, DCM, DMF) Start_Materials->Acid_Chloride_Formation Amide_Coupling Amide Coupling (Base, DCM) Acid_Chloride_Formation->Amide_Coupling Workup Aqueous Work-up (HCl, NaHCO3, Brine) Amide_Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product N-substituted cyclohexylmethylbenzamide Purification->Final_Product

References

Early Preclinical Analgesic Properties of AH-7921: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data on the analgesic properties of AH-7921, a synthetic opioid analgesic developed in the 1970s by Allen and Hanburys Ltd.[1][2][3] The document collates quantitative data from initial studies, details the experimental methodologies employed, and visualizes key biological pathways and experimental workflows.

Quantitative Analgesic and Adverse Effect Data

The following tables summarize the key quantitative data from early preclinical studies on AH-7921, comparing its potency with other opioids where data is available.

Table 1: Analgesic Potency of AH-7921 in Various Animal Models

Animal ModelTestRoute of AdministrationAH-7921 ED₅₀ / Minimal Effective DoseMorphine ED₅₀ / Minimal Effective DoseCodeine Minimal Effective DoseReference(s)
MousePhenylquinone-Induced WrithingSubcutaneous0.55 mg/kg0.45 mg/kg-[1][4]
MouseHot-Plate TestSubcutaneousAntinociceptive effect observedSimilar potency to AH-7921-[1][5]
DogDental Pulp Electrical StimulationOral1.25 mg/kgSimilar to AH-79213.5 mg/kg[1][2]
Rhesus Monkey-Oral13.8 mg/kg≤5.0 mg/kg11.3 mg/kg[2]

Table 2: Adverse Effects of AH-7921 in Mice

EffectRoute of AdministrationAH-7921 ED₅₀Morphine ComparisonReference(s)
Respiratory DepressionSubcutaneous2.5 mg/kgAH-7921 is 1.7-fold more potent[5]
Addictive PotentialOralWithdrawal syndrome observed with naloxone (B1662785) challenge after escalating doses up to 20 mg/kg three times dailySimilar withdrawal syndrome to morphine[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early preclinical evaluation of AH-7921's analgesic properties.

Phenylquinone-Induced Writhing Test (Mouse)

This test is used to assess the efficacy of analgesics against visceral pain.

  • Objective: To determine the dose-dependent analgesic effect of AH-7921 by measuring the inhibition of phenylquinone-induced writhing in mice.

  • Animals: Male mice.

  • Procedure:

    • Animals are pre-treated with either vehicle, a standard analgesic (e.g., morphine), or AH-7921 at various doses via subcutaneous injection.

    • After a set pre-treatment time, a solution of phenylquinone in ethanol (B145695) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).

    • The number of writhes is counted for a specified observation period.

    • The analgesic effect is calculated as the percentage of inhibition of writhing compared to the vehicle-treated control group.

  • Endpoint: The ED₅₀ (the dose required to produce a 50% reduction in writhing) is calculated.

Hot-Plate Test (Mouse)

This method is used to evaluate the response to thermal pain and is sensitive to centrally acting analgesics.

  • Objective: To measure the analgesic effect of AH-7921 by determining the latency of the mouse's response to a thermal stimulus.

  • Animals: Male mice.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature.

  • Procedure:

    • The baseline reaction time of each mouse to the thermal stimulus (e.g., licking a paw or jumping) is determined before drug administration.

    • Animals are treated with vehicle, a standard analgesic, or AH-7921.

    • At various time points after administration, the mice are placed on the hot plate, and the latency to the first sign of a pain response is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: A significant increase in the reaction latency compared to the baseline and vehicle control indicates an analgesic effect.

Dental Pulp Electrical Stimulation (Dog)

This model assesses analgesic effects against a specific type of acute pain.

  • Objective: To determine the minimal effective oral dose of AH-7921 required to suppress the pain response to electrical stimulation of the dental pulp in conscious dogs.

  • Animals: Conscious dogs.

  • Procedure:

    • Electrodes are implanted in the dentine of the dogs' teeth.

    • A baseline pain response to electrical stimulation is established.

    • AH-7921, morphine, or codeine is administered orally at various doses.

    • The electrical stimulus is applied at set intervals, and the dose at which the pain response is suppressed is determined.

  • Endpoint: The minimal effective antinociceptive oral dose.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the proposed signaling pathways for AH-7921 and a typical experimental workflow.

Opioid Receptor Signaling

AH-7921 is primarily a µ-opioid receptor agonist with some activity at the κ-opioid receptor.[7] The activation of these G-protein coupled receptors initiates a cascade of intracellular events leading to analgesia.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH7921 AH-7921 MOR µ-Opioid Receptor AH7921->MOR Agonist KOR κ-Opioid Receptor AH7921->KOR Agonist (weaker) G_protein Gi/o Protein MOR->G_protein Activates KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: G-protein coupled signaling cascade initiated by AH-7921.

Modulation by Serotonergic and Noradrenergic Pathways

Early studies indicated that the analgesic effects of AH-7921 are modulated by serotonin (B10506) and noradrenaline.[2] Serotonin was found to prolong its antinociceptive effects, while noradrenaline attenuated them.

Neuromodulation AH7921 AH-7921 Analgesia Analgesic Effect AH7921->Analgesia Serotonin Serotonin (5-HT) Serotonin->Analgesia Prolongs Noradrenaline Noradrenaline (NA) Noradrenaline->Analgesia Attenuates

Caption: Modulation of AH-7921's analgesic effect.

Experimental Workflow for Analgesic Testing

The following diagram illustrates a typical workflow for preclinical analgesic testing as applied to AH-7921.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Models Select Animal Models (e.g., Mice, Rats) Test_Selection Select Analgesic Assays (e.g., Hot-Plate, Writhing Test) Animal_Models->Test_Selection Dosing Administer AH-7921, Vehicle, and Positive Control (e.g., Morphine) Test_Selection->Dosing Data_Collection Measure Analgesic Response (e.g., Latency, Writhing Count) Dosing->Data_Collection ED50_Calc Calculate ED₅₀ and Compare Potencies Data_Collection->ED50_Calc Adverse_Effects Assess Adverse Effects (e.g., Respiratory Depression, Dependence) Data_Collection->Adverse_Effects Conclusion Conclusion on Analgesic Profile and Therapeutic Window ED50_Calc->Conclusion Adverse_Effects->Conclusion

Caption: Preclinical analgesic testing workflow for AH-7921.

Conclusion

The early preclinical data for AH-7921 demonstrated its potent, morphine-like analgesic properties mediated primarily through µ-opioid receptor agonism.[1][8] However, these initial studies also revealed a narrow therapeutic window and a high potential for addiction, which ultimately led to the cessation of its development as a medicinal agent.[2][6] This technical guide provides a consolidated resource for researchers interested in the foundational pharmacology of this compound.

References

An In-Depth Technical Guide on the Role of AH-7921 as a µ-Opioid and κ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921, a synthetic opioid analgesic, has garnered attention within the scientific community for its potent, morphine-like effects.[1][2] Structurally distinct from common opioids, it belongs to the N-substituted cyclohexylmethylbenzamide class of compounds.[2] This technical guide provides a comprehensive overview of the available scientific data on AH-7921's role as an agonist at both µ-opioid (MOP) and κ-opioid (KOP) receptors. The information presented herein is intended to support research, drug development, and forensic analysis efforts by consolidating quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and workflows.

Quantitative Data on Receptor Activity

The following tables summarize the available quantitative data for AH-7921 and its analog, AP01 (4-phenyl-AH-7921), detailing their binding affinities and functional potencies at µ-opioid and κ-opioid receptors.

Table 1: Binding Affinity (Ki) of AP01 (4-phenyl-AH-7921) at Opioid Receptors

CompoundReceptorKi (nM)
AP01µ-opioid60
AP01κ-opioid34

Data from in vitro binding assays to a battery of 43 central nervous system receptors.

Table 2: Functional Activity of AH-7921 at the µ-Opioid Receptor

AssayParameterValueCell Line
cAMP Accumulation InhibitionEC5026.49 ± 11.2 nMNot Specified
Receptor Internalization% Internalization (at 10 µM)~5%Not Specified

These data indicate that while AH-7921 is potent in activating G-protein signaling, it is a weak inducer of receptor internalization, similar to morphine.[3]

Key Signaling Pathways

Activation of µ-opioid and κ-opioid receptors by an agonist like AH-7921 initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to inhibitory G-proteins (Gi/o), leading to the modulation of downstream effectors.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AH7921 AH-7921 MOR_KOR µ/κ-Opioid Receptor AH7921->MOR_KOR Binds to G_Protein Gi/o Protein (αβγ) MOR_KOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: Agonist-induced Gi/o protein signaling pathway.

Upon agonist binding, the receptor also becomes a substrate for G-protein coupled receptor kinases (GRKs), which phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the recruitment of β-arrestin proteins, leading to receptor desensitization and internalization.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist_Receptor Agonist-Bound Receptor Phosphorylated_Receptor Phosphorylated Receptor Agonist_Receptor->Phosphorylated_Receptor Phosphorylation by GRK GRK GRK->Agonist_Receptor Receptor_Arrestin_Complex Receptor-Arrestin Complex Phosphorylated_Receptor->Receptor_Arrestin_Complex Recruits Beta_Arrestin β-Arrestin Beta_Arrestin->Receptor_Arrestin_Complex Desensitization Desensitization (G-protein uncoupling) Receptor_Arrestin_Complex->Desensitization Internalization Internalization (Endocytosis) Receptor_Arrestin_Complex->Internalization

Figure 2: β-Arrestin recruitment and receptor regulation pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of compounds like AH-7921 with opioid receptors. These represent standard, widely-used protocols in the field.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of AH-7921 prep_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Figure 3: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human µ-opioid or κ-opioid receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOP or [³H]-U69,593 for KOP).

    • Add increasing concentrations of the unlabeled test compound (AH-7921).

    • To determine non-specific binding, add a high concentration of a non-radiolabeled opioid antagonist (e.g., naloxone) to a separate set of wells.

    • Add the prepared cell membranes to each well.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.

GTPgS_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing opioid receptors start->prep_membranes incubate Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of AH-7921 prep_membranes->incubate separate Separate bound and free [³⁵S]GTPγS via filtration incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine EC50 and Emax quantify->analyze end End analyze->end

Figure 4: Experimental workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Add a fixed concentration of GDP (e.g., 10-30 µM).

    • Add increasing concentrations of the test agonist (AH-7921). A known full agonist (e.g., DAMGO) should be used as a positive control.

    • Add the prepared cell membranes.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.05-0.1 nM.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the total binding.

    • Plot the percentage of maximal stimulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a standard full agonist).

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Forskolin (B1673556) is often used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing opioid receptors start->plate_cells pre_treat Pre-treat cells with a phosphodiesterase inhibitor plate_cells->pre_treat stimulate Treat cells with forskolin and varying concentrations of AH-7921 pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells quantify Quantify cAMP levels (e.g., HTRF, ELISA) lyse_cells->quantify analyze Analyze data to determine IC50 quantify->analyze end End analyze->end

Figure 5: Experimental workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture:

    • Plate cells expressing the opioid receptor of interest in a 96-well or 384-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.

    • Add varying concentrations of the test agonist (AH-7921) along with a fixed concentration of forskolin to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of agonist that causes 50% inhibition of the forskolin-stimulated cAMP production).

β-Arrestin Recruitment Assay

This cell-based assay quantifies the interaction between an activated GPCR and β-arrestin. Technologies like PathHunter® (DiscoverX) utilize enzyme fragment complementation to measure this interaction.

Beta_Arrestin_Workflow start Start plate_cells Plate cells co-expressing receptor-enzyme fragment and β-arrestin-enzyme fragment start->plate_cells add_agonist Add varying concentrations of AH-7921 plate_cells->add_agonist incubate Incubate to allow receptor-arrestin interaction add_agonist->incubate add_substrate Add chemiluminescent substrate incubate->add_substrate measure Measure luminescence add_substrate->measure analyze Analyze data to determine EC50 and Emax measure->analyze end End analyze->end

References

Methodological & Application

Analytical Detection of AH-7921: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of the synthetic opioid AH-7921. The information is compiled from peer-reviewed scientific literature and is intended to guide researchers in developing and implementing robust analytical methods for this compound in various biological matrices.

Introduction

AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a synthetic opioid agonist with a potency comparable to or greater than morphine.[1][2] First synthesized in the 1970s, it has emerged as a novel psychoactive substance (NPS) and has been associated with numerous intoxications and fatalities worldwide.[1][2][3] Accurate and sensitive analytical methods are crucial for its identification and quantification in forensic toxicology, clinical settings, and drug development research. This document outlines established methods for the detection of AH-7921, focusing on chromatographic and mass spectrometric techniques.

Analytical Methods Overview

Several analytical techniques have been successfully employed for the detection and quantification of AH-7921 in biological samples, primarily blood, urine, and hair.[1][4] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly reported methods due to their high sensitivity and specificity.[4][5] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have also been utilized.[4][6] Immunoassays are generally not effective for the detection of AH-7921.[1][7]

Quantitative Data Summary

The following table summarizes the reported concentrations of AH-7921 in femoral blood from various case reports. These values can serve as a reference for toxicological interpretation.

MatrixConcentration Range (µg/mL)NotesReference
Femoral Blood0.03 - 0.99From nine fatal intoxication cases in Sweden.[4][8]
Femoral Blood0.428Fatal case in Norway.[3][4]
Femoral Blood0.34Fatal case in Norway.[3][4]
Femoral Blood0.58Fatal case in the United Kingdom.[4]
Femoral Blood3.9Fatal case in the USA.[5]
Femoral Blood0.45Fatal case.[6]
Femoral Blood0.43 and 0.33Two fatal intoxication cases.[5]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for AH-7921 in Whole Blood

This protocol is based on the method developed by Vorce et al. for the detection and quantification of AH-7921 in postmortem blood.[4][8]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of whole blood, add an internal standard (e.g., MDPV-d8).[5]

  • Alkalinize the sample with an appropriate buffer (e.g., sodium borate (B1201080) buffer, pH 9).

  • Add 5 mL of n-butyl chloride and vortex for 5 minutes.[4][8]

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for underivatized AH-7921):

    • Quantifier ion: m/z 126 (base peak)[5][8]

    • Qualifier ions: m/z 145 and 173[5][8]

3. Data Analysis

  • Identify AH-7921 based on the retention time and the presence of the quantifier and qualifier ions with the correct ion ratios.

  • Quantify AH-7921 by comparing the peak area of the quantifier ion to that of the internal standard.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for AH-7921 in Blood

This protocol is a general representation based on methods described by Soh and Elliot, and Karinen et al.[4][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of blood, add an internal standard.

  • Add 300 µL of cold acetonitrile (B52724) (or a mixture of acetonitrile:ethanol (90:10) with 0.075% formic acid) to precipitate proteins.[5]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness or inject directly into the LC-MS/MS system. If evaporated, reconstitute in a suitable mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Transition 1: m/z 329.2 → 284.2[5]

    • Transition 2: m/z 329.2 → 144.9[5]

3. Data Analysis

  • Identify AH-7921 based on its retention time and the detection of the specified MRM transitions.

  • Quantify AH-7921 using a calibration curve prepared with known concentrations of the analyte and the internal standard.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Whole Blood Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize (pH 9) Add_IS->Alkalinize LLE Liquid-Liquid Extraction (n-butyl chloride) Alkalinize->LLE Centrifuge Centrifuge LLE->Centrifuge Evaporate Evaporate Organic Layer Centrifuge->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for AH-7921 detection by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Blood Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometry (MRM Mode) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for AH-7921 detection by LC-MS/MS.

Metabolite Identification

In addition to the parent compound, the detection of AH-7921 metabolites can provide further evidence of exposure. The primary metabolic pathways for AH-7921 include N-demethylation and hydroxylation.[9] Vorce et al. identified two potential metabolites, N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, in postmortem blood using GC-MS.[4][8] A comprehensive study by SWAT et al. identified 12 metabolites in vitro using human hepatocytes, with 11 of these confirmed in a urine specimen from a fatal case.[9]

Conclusion

The analytical methods detailed in this document provide a robust framework for the detection and quantification of AH-7921. The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and the nature of the samples being analyzed. It is essential to validate any implemented method according to established forensic and clinical laboratory standards to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the GC-MS Analysis of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic with potent effects, making its accurate detection and quantification crucial in forensic toxicology, clinical settings, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of AH-7921 in various samples. This document provides detailed application notes and protocols for the analysis of AH-7921 using GC-MS. The methodologies described are compiled from established practices for the analysis of novel psychoactive substances (NPS) and synthetic opioids.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of AH-7921 and other synthetic opioids by GC-MS. It is important to note that while concentrations of AH-7921 in biological samples have been reported in several forensic cases, comprehensive validation data such as Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and precision for a specific GC-MS method for AH-7921 are not extensively detailed in the available literature. The values presented for other synthetic opioids can serve as a reference for expected method performance.

AnalyteMatrixMethodLODLOQLinearity RangeAccuracy/PrecisionReference
AH-7921BloodGC-MS---Concentrations in post-mortem blood have ranged from 0.03 to 9.1 µg/g.Vorce et al., Kronstrand et al.
FentanylOral FluidGC-MS-1 ng/mL1-50 ng/mLIntra-day and inter-day CV% within 1-14%; Accuracy 92-102%N/A
Fentanyl and AnalogsBloodGC-MS0.05 ng/mL---[1]
Various Synthetic OpioidsGeneralGC-MS---A targeted method was up to 25 times more sensitive than a general confirmatory method.N/A
Amphetamines and CathinonesWhole BloodGC-MS/MS0.02-0.72 ng/mL1-2.5 ng/mL-Interday accuracy 89.0–108%; Interday precision ≤ 8.1%

Experimental Protocols

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE) for Biological Matrices (Blood, Urine)

This protocol is adapted from established methods for the extraction of synthetic opioids from biological fluids.[2][3]

Materials:

Procedure:

  • Pipette 1 mL of the biological sample into a clean glass tube.

  • Add an appropriate amount of the internal standard solution.

  • Alkalinize the sample to a pH of approximately 9-11 by adding concentrated ammonium hydroxide.

  • Add 5 mL of 1-chlorobutane to the tube.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 50-100 µL of the reconstitution solvent.

  • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of AH-7921. These parameters may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 - 280°C
Injection Volume1 µL
Injection ModeSplitless or split (e.g., 10:1)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature Program
Initial Temperature100°C, hold for 1 min
Ramp 120°C/min to 200°C
Ramp 210°C/min to 300°C, hold for 5-10 min
Mass Spectrometer
Ion Source Temperature230 - 250°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (m/z 40-550) for screening and Selected Ion Monitoring (SIM) for quantification
SIM Ions for AH-7921
Quantifier Ionm/z 126 (base peak)[2][4]
Qualifier Ionsm/z 145, m/z 173[2][4]
SIM Ions for Metabolites
N-desmethyl-AH-7921m/z 112 (base peak), 145, 173[4]
N,N-didesmethyl-AH-7921m/z 98 (base peak), 145, 173[4]
Optional Derivatization Protocol

Derivatization is a chemical modification to improve the volatility, thermal stability, and chromatographic behavior of analytes. While not always necessary for AH-7921, it can be beneficial, especially for improving peak shape and sensitivity. Silylation is a common derivatization technique for opioids.[5][6]

Materials:

  • Dried sample extract from the LLE procedure

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous pyridine (B92270) or other suitable solvent

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70-80°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) IS_Addition Internal Standard Addition Sample->IS_Addition Alkalinization Alkalinization (pH 9-11) IS_Addition->Alkalinization LLE Liquid-Liquid Extraction (1-Chlorobutane) Alkalinization->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Identification (Library Match, Retention Time) Detection->Identification Quantification Quantification (Peak Area Ratio) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of AH-7921.

AH7921_Metabolism AH7921 AH-7921 Metabolite1 N-desmethyl-AH-7921 (m/z 112 base peak) AH7921->Metabolite1 Demethylation Metabolite2 N,N-didesmethyl-AH-7921 (m/z 98 base peak) AH7921->Metabolite2 Di-demethylation Metabolite3 Hydroxylated Metabolites AH7921->Metabolite3 Hydroxylation

Caption: Metabolic pathways of AH-7921.

References

Application Note: Protocol for Dissolving AH-7921 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-7921, with the IUPAC name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2][3]. It functions as a selective agonist for the μ-opioid receptor, with a potency comparable to morphine when administered orally[4][5]. Although initially investigated for its analgesic properties, its development was not pursued for medical use[2][3]. In recent years, AH-7921 has been identified as a novel psychoactive substance (NPS) and is classified as a Schedule I controlled substance in the United States[5][6]. This application note provides a detailed protocol for the solubilization of AH-7921 for use in in vitro research applications, ensuring accurate and reproducible experimental results.

Materials and Equipment

  • AH-7921 powder (CAS: 55154-30-8)[4][7][8]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof

  • Dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Physicochemical Properties and Solubility Data

Accurate preparation of solutions begins with understanding the compound's physical and chemical characteristics.

Table 1: Physicochemical Properties of AH-7921

Property Value Reference
Molecular Formula C₁₆H₂₂Cl₂N₂O [2][9]
Molecular Weight 329.26 g/mol [2][9]
CAS Number 55154-30-8 [4][7][8]
Appearance Off-white solid [2][4]

| Melting Point (HCl Salt) | 215–216 °C |[2][10] |

The solubility of AH-7921 has been determined in several organic solvents, which is critical for preparing concentrated stock solutions.

Table 2: Solubility of AH-7921 in Common Organic Solvents

Solvent Solubility Reference
Ethanol (EtOH) 11 mg/mL [2][9][11]
Dimethylformamide (DMF) 10 mg/mL [2][9][11]

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL |[2][9][11] |

Protocol for Preparation of a Concentrated Stock Solution

For most in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in aqueous buffer or cell culture medium. DMSO is a commonly used solvent for this purpose[12].

Safety First: AH-7921 is a potent opioid and a controlled substance. Handle only in a designated area, such as a chemical fume hood, while wearing appropriate PPE. Adhere to all institutional and federal guidelines for handling Schedule I compounds.

Step-by-Step Protocol:

  • Weighing: Tare a sterile, chemically resistant vial (e.g., amber glass) on an analytical balance. Carefully weigh the desired amount of AH-7921 powder.

  • Solvent Addition: Based on the solubility data, add the appropriate volume of solvent to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO:

    • The molecular weight of AH-7921 is 329.26 g/mol , or 329.26 mg/mmol.

    • To make 1 mL of a 10 mM stock, you need 3.29 mg of AH-7921.

    • Calculation: 329.26 (mg/mmol) * 0.010 (mmol/mL) = 3.29 mg/mL.

    • Add 1 mL of DMSO to 3.29 mg of AH-7921 powder.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound is difficult to dissolve, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol for Preparation of Working Solutions

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous medium (e.g., phosphate-buffered saline, cell culture medium) for the specific assay.

  • Determine Final Concentration: Decide on the final concentration of AH-7921 required for your experiment.

  • Serial Dilution: Perform serial dilutions of the stock solution. It is crucial to maintain the final concentration of the organic solvent (e.g., DMSO) at a low, non-toxic level, typically ≤0.1% v/v, to avoid solvent-induced artifacts in biological assays.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM DMSO stock for a 1 mL final assay volume:

    • Perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of the assay buffer or medium.

    • The final DMSO concentration will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the assay medium to account for any effects of the solvent itself.

Storage and Stability

  • Stock Solutions: Store concentrated stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment.

  • Stability: One study noted that the parent AH-7921 compound was stable in blood and plasma for at least 28 days at room temperature, suggesting good chemical stability[12].

Experimental Workflow Visualization

The following diagram illustrates the workflow for preparing AH-7921 solutions for in vitro use.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation solid Solid AH-7921 weigh Weigh Compound solid->weigh solvent Add DMSO weigh->solvent dissolve Vortex / Sonicate solvent->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock dilute Serial Dilution in Assay Medium stock->dilute working Final Working Solution (e.g., 10 µM) dilute->working assay In Vitro Assay working->assay

Caption: Workflow for preparing AH-7921 solutions.

Troubleshooting

Table 3: Common Issues and Solutions

Problem Possible Cause Recommended Solution
Compound fails to dissolve completely in the solvent. Concentration exceeds solubility limit. - Ensure the concentration does not exceed the known solubility (see Table 2).- Use gentle warming (37°C) or sonication to aid dissolution.
Precipitation occurs when diluting the stock solution into aqueous buffer. The compound is poorly soluble in the aqueous medium. - Lower the final concentration of AH-7921.- Increase the percentage of DMSO slightly (while remaining below the toxicity threshold for your assay).- Ensure the pH of the buffer is compatible.

| Inconsistent or non-reproducible assay results. | Degradation of the compound due to improper storage. | - Prepare fresh working solutions for each experiment.- Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots.- Confirm the purity of the starting material. |

Safety and Disposal

AH-7921 is a potent synthetic opioid and a Schedule I substance. All handling must be performed in accordance with institutional, local, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for proper disposal procedures for both the compound and any contaminated materials.

References

Application Notes: Administering AH-7921 in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

AH-7921 is a synthetic opioid analgesic developed in the 1970s.[1] It functions primarily as a potent and selective agonist for the μ-opioid receptor (MOR), with analgesic potency comparable to that of morphine in various animal models.[2][3][4] It also demonstrates some activity at the κ-opioid (KOP) receptor.[2][5] Due to its mechanism of action, AH-7921 is a valuable tool compound for researchers studying nociception, reward pathways, and the development of opioid tolerance and dependence. Its use in rodent behavioral assays allows for the characterization of its analgesic, reinforcing, and motor effects.

Mechanism of Action

AH-7921 exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target, the μ-opioid receptor, is densely expressed in brain regions associated with pain and reward. Activation of the μ-opioid receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closing of voltage-gated calcium channels (Ca2+), and the opening of G-protein-coupled inwardly-rectifying potassium channels (K+). These cellular actions result in hyperpolarization and reduced neuronal excitability, ultimately producing analgesia and other central nervous system effects.[2][6]

Visualizations

Signaling Pathway

AH7921_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²+ Channel Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ca_channel->Neuronal_Inhibition Reduces Neurotransmitter Release K_channel K+ Channel K_channel->Neuronal_Inhibition Causes Hyperpolarization AH7921 AH-7921 AH7921->MOR Binds & Activates Gi->AC Inhibits Gi->Ca_channel Inhibits Gi->K_channel Activates

Caption: AH-7921 μ-opioid receptor signaling cascade.

Experimental Workflows

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Post-Conditioning Test (Day 10) P1_1 Place rodent in central compartment P1_2 Allow free access to all compartments for 15-20 min P1_1->P1_2 P1_3 Record baseline time spent in each compartment P1_2->P1_3 P2_1 Alternate Injections: Day 2, 4, 6, 8: Vehicle Day 3, 5, 7, 9: AH-7921 P1_3->P2_1 P2_2 Confine to paired compartment (Vehicle → Preferred) (AH-7921 → Non-Preferred) P2_1->P2_2 P2_3 Duration: 30-45 min P2_2->P2_3 P3_1 No injection given P2_3->P3_1 P3_2 Place rodent in central compartment P3_1->P3_2 P3_3 Allow free access to all compartments for 15-20 min P3_2->P3_3 P3_4 Record time spent in each compartment P3_3->P3_4 Data_Analysis Data_Analysis P3_4->Data_Analysis Calculate Preference Score

Caption: Conditioned Place Preference (CPP) experimental workflow.

Locomotor_Workflow cluster_phase1 Phase 1: Habituation (Day 1-2) cluster_phase2 Phase 2: Treatment & Testing (e.g., 5-10 days) cluster_phase3 Phase 3: Challenge (Optional) H1 Administer Vehicle (Saline) H2 Place rodent in open field apparatus for 30-60 min H1->H2 H3 Record baseline locomotor activity H2->H3 T1 Administer AH-7921 or Vehicle H3->T1 T2 Immediately place in open field apparatus for 30-60 min T1->T2 T3 Record locomotor activity (e.g., distance traveled, beam breaks) T2->T3 C1 Withdrawal period (e.g., 7 days) T3->C1 C2 Administer a challenge dose of AH-7921 C1->C2 C3 Record locomotor response C2->C3 Data_Analysis Data_Analysis C3->Data_Analysis Compare activity across days

Caption: Locomotor activity sensitization experimental workflow.

Quantitative Data Summary

The following table summarizes key potency values for AH-7921 derived from murine studies, with morphine included for comparison.

ParameterAssaySpeciesRouteAH-7921 ED₅₀Morphine ED₅₀Potency Ratio (Morphine/AH-7921)Reference
Analgesia Phenylquinone WrithingMouses.c.0.45 mg/kg0.45 mg/kg~1.0[5][6]
Respiratory Depression Respiratory RateMouses.c.2.5 mg/kg~4.25 mg/kg*~1.7[4][5][6]
Gastrointestinal Transit Charcoal MealMouses.c.0.55 mg/kg0.35 mg/kg~0.64[5]

*Calculated based on the report that AH-7921 is 1.7-fold more potent than morphine at inducing respiratory depression.[4]

Experimental Protocols

Drug Preparation and Administration
  • Compound: AH-7921 hydrochloride salt.

  • Vehicle: The choice of vehicle depends on the administration route. For subcutaneous (s.c.) and intraperitoneal (i.p.) injections, sterile 0.9% saline is commonly used. For oral (p.o.) administration, a solution in distilled water or a suspension in 0.5% methylcellulose (B11928114) may be appropriate.

  • Preparation: Prepare solutions fresh on the day of the experiment. Warm the vehicle slightly and use a vortex mixer or sonicator to ensure the compound is fully dissolved. Filter the solution through a 0.22 µm syringe filter before injection to ensure sterility.

  • Administration Routes:

    • Subcutaneous (s.c.): Injections are typically administered into the loose skin over the back of the neck. This route provides slower, more sustained absorption.

    • Intraperitoneal (i.p.): Injections are given into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. This route allows for rapid absorption.[7]

    • Oral (p.o.): Administration via oral gavage.

Protocol: Hot Plate Test for Thermal Nociception

This protocol assesses the centrally-mediated analgesic effects of AH-7921 against a thermal pain stimulus.[8][9]

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 52-55°C).[9][10] The apparatus should be enclosed by a clear acrylic cylinder to keep the animal on the heated surface.

  • Animals: Adult male Swiss Webster or C57BL/6 mice (20-25g).[11]

  • Methodology:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the day prior to testing, place each mouse on the unheated plate for 5 minutes to familiarize it with the apparatus.

    • Baseline Latency: Place each mouse individually on the hot plate (set to 52 ± 0.5°C). Start a timer immediately. Observe the animal for nocifensive behaviors, such as licking a hind paw, shaking a paw, or jumping.[12] The time from placement until the first definitive pain response is the response latency.

    • Cut-off Time: A cut-off time (typically 30 seconds) must be established to prevent tissue damage.[12] If a mouse does not respond by the cut-off time, it should be removed from the plate, and the latency is recorded as the cut-off time.

    • Dosing: Administer AH-7921 (e.g., 0.1 - 1.0 mg/kg, s.c.) or vehicle.

    • Post-treatment Testing: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

  • Data Analysis: The primary endpoint is the latency to respond. Data are often converted to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 Statistical analysis can be performed using a two-way ANOVA (treatment x time) followed by post-hoc tests.

Protocol: Conditioned Place Preference (CPP) for Reward

This protocol evaluates the rewarding or reinforcing properties of AH-7921, which is an indicator of its abuse potential.[13][14]

  • Apparatus: A three-chamber CPP box. The two larger outer chambers should be distinct in their visual and tactile cues (e.g., different wall colors/patterns, different floor textures), while the smaller central chamber is neutral.[15][16]

  • Animals: Adult male Sprague-Dawley rats (250-300g).[13]

  • Methodology:

    • Phase 1: Pre-Conditioning (Baseline Preference - Day 1): Place each rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.[13] Record the time spent in each of the outer chambers. Animals showing a strong unconditioned preference for one chamber (e.g., >75% of the time) may be excluded.[13] The less-preferred chamber is typically assigned as the drug-paired chamber for the subsequent phase.

    • Phase 2: Conditioning (Days 2-9): This phase consists of 8 conditioning sessions, one per day.[13]

      • Drug Pairing Days (e.g., Days 3, 5, 7, 9): Administer AH-7921 (e.g., 0.5 - 5.0 mg/kg, i.p.) and immediately confine the rat to the drug-paired (initially non-preferred) chamber for 30-45 minutes.[15][16]

      • Vehicle Pairing Days (e.g., Days 2, 4, 6, 8): Administer the vehicle and confine the rat to the vehicle-paired (initially preferred) chamber for the same duration.[13] The order of drug and vehicle days should be counterbalanced across animals.

    • Phase 3: Post-Conditioning Test (Day 10): With no drug or vehicle administered, place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.[13] Record the time spent in each outer chamber.

  • Data Analysis: The primary endpoint is the change in time spent in the drug-paired chamber from the pre-conditioning test to the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties. Analyze data using a paired t-test or ANOVA.

Protocol: Locomotor Activity Assessment

This protocol measures the effects of AH-7921 on spontaneous motor activity and can be used to assess sedation or sensitization with repeated administration.[17][18]

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared photobeams connected to a computerized tracking system.[19]

  • Animals: Adult male C57BL/6 mice (20-25g).

  • Methodology:

    • Habituation (2-3 Days): To reduce novelty-induced hyperactivity, handle the mice and place them in the activity chambers for 30-60 minutes daily after a vehicle injection for 2-3 days prior to the start of the experiment.

    • Acute Effects (Day 1 of Testing): Administer AH-7921 (e.g., 1, 10, 30 mg/kg, i.p.) or vehicle.[7] Immediately place the mouse in the center of the open-field arena. Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a total of 60-120 minutes. Opioids like morphine often cause an initial period of hypoactivity followed by hyperactivity.[17]

    • Sensitization (Repeated Dosing): To assess sensitization, administer the same dose of AH-7921 or vehicle daily for 5-10 consecutive days.[17] Record locomotor activity for 60-120 minutes after each injection.

  • Data Analysis: For acute effects, compare the locomotor activity of drug-treated groups to the vehicle group using a two-way repeated measures ANOVA (treatment x time). For sensitization, compare the locomotor response to the drug on the last day versus the first day. A significantly greater locomotor response on the last day indicates sensitization.[17]

References

Application Notes and Protocols for Studying the Cellular Effects of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the in vitro effects of the synthetic opioid AH-7921. This document includes detailed protocols for relevant cell-based assays, a summary of available quantitative data, and visualizations of key signaling pathways and experimental workflows.

Introduction to AH-7921

AH-7921 is a synthetic opioid analgesic that acts primarily as a potent agonist at the μ-opioid receptor (MOR).[1][2][3][4] Structurally distinct from fentanyl and other common opioids, it belongs to the N-substituted cyclohexylmethylbenzamide class of compounds.[2] In vitro and animal studies have confirmed its morphine-like analgesic properties.[3][4] Due to its potential for abuse and adverse effects, including respiratory depression, understanding its cellular and molecular mechanisms of action is of significant interest to the research and drug development community.[1][2]

Quantitative Data Summary

The following table summarizes the available in vitro quantitative data for AH-7921. It is important to note that published data on the cellular effects of AH-7921 is limited, and further experimental validation is encouraged.

Assay TypeCell LineParameterValueReference
cAMP Inhibition AssayHT1080 (hMOR expressing)EC₅₀26.49 ± 11.2 nM[5][6]
cAMP Inhibition AssayRecombinant cellsEC₅₀26.9 nM[7]
Receptor InternalizationHT1080 (hMOR expressing)% Internalization (at 10 µM)~5%[5][6]
Metabolic StabilityHuman Liver MicrosomesIn vitro half-life (T₁/₂)13.5 ± 0.4 min[8][9]

Recommended Cell Lines for Studying AH-7921 Effects

The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. The following cell lines are recommended for studying the effects of AH-7921:

  • HEK293 (Human Embryonic Kidney) Cells: These cells are easily transfected and are a common choice for expressing recombinant μ-opioid receptors. They provide a clean system to study receptor-specific signaling without the interference of other endogenous opioid receptors.

  • CHO-K1 (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO-K1 cells are widely used for stable or transient expression of opioid receptors. They are robust and suitable for a variety of functional assays, including receptor binding and signaling studies.

  • SH-SY5Y (Human Neuroblastoma) Cells: This cell line endogenously expresses opioid receptors, including the μ-opioid receptor, making them a more physiologically relevant model for studying the effects of opioids on neuronal cells.

  • HT-1080 (Human Fibrosarcoma) Cells: This cell line has been successfully used to create stable expression of the human μ-opioid receptor for pharmacological characterization of synthetic opioids.[10]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of AH-7921.

Cell Culture and Maintenance

General Cell Culture Protocol:

  • Maintain the selected cell line (HEK293, CHO-K1, or SH-SY5Y) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use trypsin-EDTA to detach the cells from the culture flask.

  • Regularly check for mycoplasma contamination.

For Recombinant Cell Lines (HEK293 or CHO-K1 expressing hMOR):

  • If creating a stable cell line, transfect the cells with a plasmid containing the human μ-opioid receptor (OPRM1) gene using a suitable transfection reagent.

  • Select for stably transfected cells using an appropriate selection antibiotic (e.g., G418 or hygromycin B).

  • Confirm receptor expression using methods such as Western blotting, immunocytochemistry, or radioligand binding assays.

Receptor Activation: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G protein-coupled receptors (GPCRs) like the μ-opioid receptor.

Materials:

  • Cell membranes prepared from hMOR-expressing cells.

  • [³⁵S]GTPγS (radioligand).

  • Non-labeled GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • AH-7921 stock solution (in DMSO or other suitable solvent).

  • DAMGO (a potent MOR agonist, as a positive control).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells expressing the μ-opioid receptor in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of diluted AH-7921 at various concentrations. Include a vehicle control and a positive control (DAMGO). For determining non-specific binding, add 10 µM non-labeled GTPγS.

    • Add 50 µL of cell membrane suspension (typically 5-20 µg of protein per well).

    • Add 50 µL of GDP (final concentration of 10-30 µM).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Measurement:

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding against the logarithm of the AH-7921 concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Downstream Signaling: cAMP Inhibition Assay

Activation of the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Materials:

  • hMOR-expressing cells (e.g., HEK293-hMOR, CHO-hMOR, or HT-1080-hMOR).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • AH-7921 stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Cell Seeding:

    • Seed the hMOR-expressing cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of AH-7921 for 15-30 minutes.

  • Stimulation:

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production. Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of AH-7921.

    • Plot the percentage of inhibition against the logarithm of the AH-7921 concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Cell Viability: MTT/XTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Selected cell line (e.g., SH-SY5Y).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl).

  • AH-7921 stock solution.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of AH-7921. Include a vehicle-only control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Reaction:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

    • For XTT: Add the XTT reagent (and activation reagent, if required) to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the AH-7921 concentration.

    • Determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cell line.

  • AH-7921 stock solution.

  • Annexin V-FITC (or another fluorochrome).

  • Propidium Iodide (PI).

  • Binding Buffer.

  • Flow cytometer.

Protocol:

  • Cell Treatment:

    • Culture cells in 6-well plates and treat with various concentrations of AH-7921 for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate compensation controls for FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

    • Compare the percentage of apoptotic cells in the AH-7921-treated groups to the control group.

Visualizations

Signaling Pathway of AH-7921 at the μ-Opioid Receptor

AH7921_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AH-7921 AH-7921 MOR μ-Opioid Receptor (MOR) AH-7921->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia, Reduced Excitability) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: AH-7921 signaling at the μ-opioid receptor.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with AH-7921 (Dose-Response) Incubate_24h->Treat_Cells Incubate_Time Incubate (24, 48, 72h) Treat_Cells->Incubate_Time Add_Reagent Add MTT or XTT Reagent Incubate_Time->Add_Reagent Incubate_Reagent Incubate 2-4h Add_Reagent->Incubate_Reagent Add_Solubilizer Add Solubilization Solution (for MTT) Incubate_Reagent->Add_Solubilizer MTT Assay Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance XTT Assay Add_Solubilizer->Read_Absorbance Analyze_Data Data Analysis (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT/XTT cell viability assay.

Logical Flow for Apoptosis Analysis

Apoptosis_Analysis_Flow cluster_staining Staining cluster_analysis Flow Cytometry Analysis Input Cells Treated with AH-7921 Stain_AnnexinV Annexin V Staining (Phosphatidylserine Exposure) Input->Stain_AnnexinV Stain_PI Propidium Iodide (PI) Staining (Membrane Permeability) Input->Stain_PI Quadrant_Analysis Quadrant Analysis Stain_AnnexinV->Quadrant_Analysis Stain_PI->Quadrant_Analysis Output_Viable Viable Cells (Annexin V-, PI-) Quadrant_Analysis->Output_Viable Output_Early Early Apoptotic Cells (Annexin V+, PI-) Quadrant_Analysis->Output_Early Output_Late Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Quadrant_Analysis->Output_Late Output_Necrotic Necrotic Cells (Annexin V-, PI+) Quadrant_Analysis->Output_Necrotic

Caption: Logical flow of apoptosis detection.

References

Techniques for Quantifying AH-7921 in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic that has emerged as a novel psychoactive substance. As a compound of interest in forensic toxicology, clinical chemistry, and drug development, accurate and reliable quantification in biological matrices is crucial. These application notes provide detailed protocols for the quantification of AH-7921 in various biological samples using widely accepted analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended to guide researchers and scientists in developing and implementing robust analytical methods for AH-7921.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of AH-7921 in biological samples. This information can be used for comparative purposes and to guide the selection of an appropriate analytical method.

Table 1: Reported Concentrations of AH-7921 in Postmortem Biological Samples

Biological MatrixConcentration RangeNotes
Femoral Blood0.03 - 0.99 µg/gFrom a series of nine fatal intoxication cases.[1]
Peripheral Blood0.33 - 9.1 mg/LConcentrations observed in several fatal intoxication cases.[1]
Heart Blood3.9 mg/LReported in a fatal intoxication case.[1]
Urine6.0 mg/LFrom a postmortem case.[1]
Liver26 mg/kgFrom a postmortem case.[1]
Kidney7.2 mg/kgFrom a postmortem case.[1]
Spleen8.0 mg/kgFrom a postmortem case.[1]
Heart5.1 mg/kgFrom a postmortem case.[1]
Lung21 mg/kgFrom a postmortem case.[1]
Brain7.7 mg/kgFrom a postmortem case.[1]
Bile17 mg/LFrom a postmortem case.[1]
Stomach Content120 mg/125 mLFrom a postmortem case.[1]

Table 2: Method Performance for AH-7921 Quantification

Analytical MethodMatrixLLE/SPE/PPTLODLOQ
LC-MS/MSBloodProtein Precipitation--
LC-MS/MSBloodLiquid-Liquid Extraction--
GC-MSVariousLiquid-Liquid Extraction--
LC-QTOF-MSFemoral BloodProtein Precipitation0.1-0.5 ng/mL-
UHPLC-MS/MSBloodLiquid-Liquid Extraction--

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of AH-7921 in biological samples.

Sample Biological Sample (e.g., Blood, Urine) Preparation Sample Preparation (LLE, SPE, or PPT) Sample->Preparation Analysis LC-MS/MS or GC-MS Analysis Preparation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

General workflow for AH-7921 analysis.

Experimental Protocols

Protocol 1: Quantification of AH-7921 in Whole Blood by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry method for the quantitative analysis of AH-7921 in whole blood samples, adapted from various reported methods.[1]

1. Sample Preparation: Protein Precipitation

  • To 1 mL of whole blood sample in a microcentrifuge tube, add an appropriate internal standard (e.g., AH-7921-d4).

  • Add 2 mL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • AH-7921: Precursor ion m/z 329.2 → Product ions m/z 284.2 (quantifier) and m/z 144.9 (qualifier).[1]

    • Internal Standard (e.g., AH-7921-d4): To be determined based on the specific standard used.

3. Calibration and Quantification

  • Prepare a series of calibration standards in blank whole blood ranging from 1 to 1000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibrators, QCs, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of AH-7921 to the internal standard against the concentration of the calibrators.

  • Determine the concentration of AH-7921 in the unknown samples by interpolation from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood 1 mL Whole Blood + Internal Standard Acetonitrile Add 2 mL Cold Acetonitrile Blood->Acetonitrile Vortex Vortex 1 min Acetonitrile->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC LC Separation (C18 column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS

LC-MS/MS workflow with protein precipitation.
Protocol 2: Quantification of AH-7921 in Urine by GC-MS

This protocol outlines a gas chromatography-mass spectrometry method for the quantitative analysis of AH-7921 in urine samples, based on established forensic toxicology procedures.[1]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine sample in a glass tube, add an appropriate internal standard (e.g., MDPV-d8).[1]

  • Add 1 mL of saturated sodium borate (B1201080) buffer (pH 9.2).

  • Add 5 mL of n-butyl chloride.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • AH-7921: m/z 126 (quantifier), m/z 173 and m/z 145 (qualifiers).[1]

    • Internal Standard (e.g., MDPV-d8): To be determined based on the specific standard used.[1]

3. Calibration and Quantification

  • Prepare a series of calibration standards in blank urine ranging from 10 to 5000 ng/mL.[1]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibrators, QCs, and unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the quantifier ion of AH-7921 to the internal standard against the concentration of the calibrators.

  • Determine the concentration of AH-7921 in the unknown samples by interpolation from the calibration curve.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine 1 mL Urine + Internal Standard Buffer Add 1 mL Borate Buffer (pH 9.2) Urine->Buffer Solvent Add 5 mL n-butyl chloride Buffer->Solvent Vortex Vortex 2 min Solvent->Vortex Centrifuge Centrifuge 3,000 x g, 5 min Vortex->Centrifuge Organic Transfer Organic Layer Centrifuge->Organic Evaporate Evaporate to Dryness Organic->Evaporate Reconstitute Reconstitute in 100 µL Ethyl Acetate Evaporate->Reconstitute Inject Inject 1 µL Reconstitute->Inject GC GC Separation (HP-5ms column) Inject->GC MS MS Detection (EI, SIM) GC->MS

GC-MS workflow with liquid-liquid extraction.

Concluding Remarks

The protocols provided herein offer robust and reliable methods for the quantification of AH-7921 in biological samples. Proper method validation, including the assessment of linearity, precision, accuracy, and limits of detection and quantification, is essential before applying these methods to routine analysis. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation, the required sensitivity, and the specific matrix being analyzed. These application notes serve as a comprehensive guide for researchers and scientists working with this potent synthetic opioid.

References

Application Notes and Protocols: AH-7921 as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic developed in the 1970s.[1][2][3][4] While it was never marketed for medical use, it has emerged as a novel psychoactive substance, leading to numerous intoxications and fatalities.[1][2][3][4] As a result, the use of a well-characterized analytical reference standard for AH-7921 is crucial for forensic laboratories, clinical toxicologists, and researchers studying its pharmacology and metabolism. These application notes provide detailed protocols for the identification and quantification of AH-7921 in biological matrices.

Physicochemical Properties

A thorough understanding of the physicochemical properties of AH-7921 is essential for developing robust analytical methods.

PropertyValueReference
Systematic (IUPAC) Name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide[1][2][5][6]
Molecular Formula C₁₆H₂₂Cl₂N₂O[1][2]
Molecular Weight 329.26 g/mol [1][2]
Appearance Off-white solid[1][2]
Melting Point (HCl salt) 215–216 °C[1][2]
Solubility Ethanol (11 mg/ml), Dimethylsulfoxide (3 mg/ml), Dimethylformamide (10 mg/ml)[1][2]
UV Absorption Maxima 205 and 237 nm[1][2]

Mechanism of Action: µ-Opioid Receptor Agonist

AH-7921 primarily functions as a selective agonist at the µ-opioid receptor, exhibiting a potency comparable to morphine.[3][7][8] Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the analgesic and euphoric effects associated with opioids, as well as adverse effects like respiratory depression.

mu_opioid_pathway cluster_membrane Cell Membrane receptor µ-Opioid Receptor (GPCR) g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel Ion Channels (K+, Ca2+) g_protein->ion_channel modulates camp cAMP (decreased) ac->camp produces ah7921 AH-7921 (Agonist) ah7921->receptor binds to cellular_response Analgesia, Respiratory Depression, Euphoria camp->cellular_response ion_channel->cellular_response

Caption: Signaling pathway of AH-7921 as a µ-opioid receptor agonist.

Experimental Protocols

The following protocols are intended for the extraction and analysis of AH-7921 from biological samples, primarily blood and urine. These methods should be validated in-house for specific laboratory conditions.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the analysis of AH-7921 in postmortem blood samples.[1][9]

Materials:

  • Biological matrix (e.g., whole blood, urine)

  • Internal Standard (IS) solution (e.g., MDPV-d8)

  • Alkalinizing agent (e.g., saturated sodium borate (B1201080) buffer, pH 9)

  • Extraction solvent (e.g., n-butyl chloride or 1-chlorobutane)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., ethyl acetate, methanol)

Procedure:

  • Pipette 1 mL of the biological sample into a centrifuge tube.

  • Add the internal standard.

  • Add 1 mL of the alkalinizing agent and vortex briefly.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 5-10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent for analysis.

Sample Preparation: Protein Precipitation

This is a simpler and faster extraction method suitable for LC-MS/MS analysis.[10]

Materials:

  • Biological matrix (e.g., whole blood, plasma)

  • Internal Standard (IS) solution

  • Precipitating agent (e.g., acetonitrile, or a mixture of acetonitrile:ethanol (90:10) with 0.075% formic acid)

  • Centrifuge tubes (e.g., microcentrifuge tubes)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add the internal standard.

  • Add 300 µL of the cold precipitating agent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

extraction_workflow cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) arrow arrow start_lle Sample + IS alkalinize Alkalinize (pH >9) start_lle->alkalinize add_solvent Add Organic Solvent (e.g., n-butyl chloride) alkalinize->add_solvent vortex_lle Vortex & Centrifuge add_solvent->vortex_lle separate Separate Organic Layer vortex_lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute end_lle Analysis (GC/LC-MS) reconstitute->end_lle start_ppt Sample + IS add_precipitant Add Precipitant (e.g., Acetonitrile) start_ppt->add_precipitant vortex_ppt Vortex & Centrifuge add_precipitant->vortex_ppt collect_supernatant Collect Supernatant vortex_ppt->collect_supernatant end_ppt Analysis (LC-MS) collect_supernatant->end_ppt

Caption: Experimental workflows for sample preparation.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of AH-7921.[1][2][10]

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column: Phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data for GC-MS (SIM Mode):

AnalyteQuantifier Ion (m/z)Qualifier Ions (m/z)Reference
AH-7921126 (base peak)145, 173[2][5][10]
N-desmethyl-AH-7921112 (base peak)145, 173[2][5]
N,N-didesmethyl-AH-792198 (base peak)145, 173[2][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of AH-7921 in complex biological matrices.[1][10]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or QTOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC Parameters:

  • Mobile Phase A: 0.05% formic acid in 10 mM ammonium (B1175870) formate (B1220265) in water

  • Mobile Phase B: 0.05% formic acid in methanol

  • Gradient: 5% B to 70% B over 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

Quantitative Data for LC-MS/MS (SRM Mode):

AnalytePrecursor Ion (m/z)Product Ions (m/z)Reference
AH-7921329.2284.2, 144.9, 173[10]

Metabolite Identification

In vitro studies with human hepatocytes have identified several metabolites of AH-7921, primarily formed through demethylation and hydroxylation.[11] The major metabolic pathways involve the sequential removal of the two methyl groups from the dimethylamino moiety, followed by hydroxylation of the cyclohexyl ring. The N-desmethyl and N,N-didesmethyl metabolites are commonly observed in toxicological casework.[2][5]

metabolism_pathway AH7921 AH-7921 N_desmethyl N-desmethyl-AH-7921 AH7921->N_desmethyl Demethylation Hydroxylated Hydroxylated Metabolites AH7921->Hydroxylated Hydroxylation NN_didesmethyl N,N-didesmethyl-AH-7921 N_desmethyl->NN_didesmethyl Demethylation Combined Hydroxylated-demethylated Metabolites N_desmethyl->Combined Hydroxylation

Caption: Major metabolic pathways of AH-7921.

Conclusion

The information and protocols provided are intended to guide researchers and forensic scientists in the accurate and reliable analysis of AH-7921. The use of a certified analytical reference standard is paramount for ensuring the quality and validity of analytical results. All methods should be fully validated according to established guidelines before implementation for routine analysis.

References

Application Note: Postmortem Toxicological Analysis of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-7921 is a synthetic opioid analgesic first synthesized in the 1970s by Allen and Hanburys Ltd.[1][2] Although developed as a potential analgesic with potency comparable to morphine, its development was halted due to a high potential for addiction.[3] Structurally, it is a member of the N-substituted cyclohexylmethylbenzamide class and is chemically distinct from common opioids like morphine and fentanyl.[1][3] Since 2012, AH-7921 has emerged on the new psychoactive substances (NPS) market, sold online as a "research chemical," and has been implicated in numerous non-fatal intoxications and deaths worldwide.[2][4][5] This application note provides a summary of quantitative postmortem data and detailed protocols for the toxicological analysis of AH-7921 in forensic casework.

Pharmacology and Metabolism

AH-7921 acts as a selective agonist at the μ-opioid receptor (MOR), which is responsible for its morphine-like effects, including analgesia, euphoria, and relaxation.[2][5][6] However, it also carries a significant risk of adverse effects such as respiratory depression, sedation, and, in cases of overdose, death.[1][2] Animal studies have shown that AH-7921 has a narrow therapeutic window, similar to morphine.[3]

The metabolism of AH-7921 has been studied in vitro using human liver microsomes and hepatocytes. The primary metabolic pathways are N-demethylation and hydroxylation.[4][7] Key metabolites identified include N-desmethyl-AH-7921 and N,N-di-desmethyl-AH-7921, which are often detectable in postmortem specimens and can serve as additional markers of intake.[4][8] Due to rapid metabolism, with an in vitro half-life of approximately 13.5 minutes, the parent compound may be present at low concentrations.[4]

Toxicological Analysis

Standard opioid immunoassay screening tests are generally not effective for detecting AH-7921, as they typically do not exhibit cross-reactivity with this compound.[9][10] Therefore, specific and sensitive chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for its definitive identification and quantification in biological samples.[9]

Quantitative Data from Postmortem Cases

The following table summarizes concentrations of AH-7921 reported in various postmortem biological specimens from fatal intoxication cases. These values can aid toxicologists in the interpretation of their own case findings. Fatalities have been reported across a wide range of concentrations.[9]

SpecimenConcentration RangeUnitsReferences
Femoral/Peripheral Blood0.03 - 9.1mg/L (or µg/mL)[11][12][13][14]
Heart Blood3.9mg/L[11][12][13]
Urine6.0mg/L[11][12][13]
Liver26mg/kg[11][12][13]
Kidney7.2mg/kg[11][12]
Spleen8.0mg/kg[11][12]
Lung21mg/kg[11][12]
Brain7.7mg/kg[11][12]
Bile17mg/L[11][12]
Stomach Contents120mg/125 mL[11][12]

Note: mg/L is equivalent to µg/mL.

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is based on methodologies described for the extraction of AH-7921 from whole blood and other tissue homogenates.[11][12][15]

Materials:

  • Whole blood, urine, or tissue homogenate

  • Internal Standard (IS) solution (e.g., MDPV-d8)[13]

  • Saturated sodium borate (B1201080) buffer (pH 9)

  • n-Butyl chloride or 1-chlorobutane[11][15]

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample (e.g., whole blood) into a 15 mL centrifuge tube.

  • Add the internal standard and vortex briefly.

  • Add 1 mL of saturated sodium borate buffer to alkalinize the sample. Vortex to mix.

  • Add 5 mL of n-butyl chloride.

  • Cap the tube and mix on a rocker for 20 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (n-butyl chloride) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase or ethyl acetate) for instrumental analysis.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of AH-7921 using GC-MS in Selected Ion Monitoring (SIM) mode.[11][12][13]

Instrumentation:

  • Gas Chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., HP-5MS or equivalent)

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/minute to 300°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (for AH-7921): m/z 126 (quantifier), 173, and 145 (qualifiers).[13]

  • Internal Standard Ions: Monitor appropriate ions for the chosen IS (e.g., MDPV-d8).

Calibration:

  • Prepare a calibration curve by fortifying blank blood with AH-7921 standards at concentrations ranging from 10 to 5000 ng/mL.[13] Process these calibrators using the LLE protocol.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a framework for the sensitive detection and quantification of AH-7921, which is often preferred for complex matrices.[13][15]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem mass spectrometer (e.g., QqQ or QTOF).

LC Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for AH-7921:

    • Precursor ion: m/z 329.2

    • Product ions: m/z 284.2 and m/z 144.9 (example transitions).[13]

  • Collision Energy and other parameters: Optimize for the specific instrument used.

Calibration:

  • Prepare calibrators in blank matrix covering the expected concentration range and process them alongside casework samples using the LLE protocol.

Visualizations

G Postmortem Toxicological Workflow for AH-7921 cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical Case Case Submission & Sample Reception Screen Initial Screening (e.g., Immunoassay) Case->Screen Urine/Blood Prep Sample Preparation (LLE Protocol 1) Screen->Prep Negative/Suspicious Proceed to Confirmation Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Prep->Analysis Data Data Processing & Quantification Analysis->Data Review Toxicological Review & Interpretation Data->Review Report Final Report Generation Review->Report

Caption: Workflow for the postmortem analysis of AH-7921.

G Simplified Signaling Pathway of AH-7921 cluster_effects Physiological Outcomes AH7921 AH-7921 MOR μ-Opioid Receptor (MOR) AH7921->MOR Binds & Activates Gi Inhibitory G-protein (Gi/o) MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ion Ion Channel Modulation Gi->Ion Modulates cAMP ↓ cAMP AC->cAMP Effects Cellular Effects K_channel ↑ K+ Efflux (Hyperpolarization) Ion->K_channel Ca_channel ↓ Ca2+ Influx Ion->Ca_channel Analgesia Analgesia Effects->Analgesia RespDep Respiratory Depression Effects->RespDep

Caption: Mechanism of action of AH-7921 at the μ-opioid receptor.

References

Application Notes and Protocols for the Development of Immunoassays for Novel Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing opioid crisis has been tragically exacerbated by the continuous emergence of novel synthetic opioids (NSOs), most of which are analogs of fentanyl. These compounds are often highly potent and can evade detection by standard opioid screening methods, posing a significant challenge to clinical toxicology, forensic science, and public health.[1] Immunoassays are powerful tools for the rapid screening of NSOs due to their high throughput, sensitivity, and ease of use. This document provides detailed application notes and protocols for the development and validation of competitive immunoassays, specifically Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), for the detection of NSOs.

Novel synthetic opioids are laboratory-synthesized substances that act on the same opioid receptors in the brain as natural opioids like morphine.[2] However, many NSOs are far more potent, increasing the risk of fatal overdose.[2] The rapid evolution of NSO structures necessitates the development of new antibodies and immunoassay platforms that can detect not only a specific parent compound but also its numerous analogs.

Principle of Competitive Immunoassays for Small Molecules

Due to their small size, synthetic opioids are not readily immunogenic and cannot be detected by a "sandwich" immunoassay format. Therefore, a competitive format is employed. In this format, the analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

General Workflow for Immunoassay Development

The development of a robust immunoassay for a novel synthetic opioid follows a multi-step process, from initial antigen design to final assay validation.

Immunoassay_Development_Workflow cluster_0 Phase 1: Reagent Development cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Validation Hapten Hapten Design & Synthesis Conjugation Hapten-Carrier Protein Conjugation Hapten->Conjugation Immunization Immunization & Hybridoma Production Conjugation->Immunization Screening Antibody Screening & Selection Immunization->Screening Characterization Antibody Characterization (SPR) Screening->Characterization Format Assay Format Selection (ELISA/LFIA) Optimization Assay Optimization Format->Optimization Sensitivity Sensitivity (LOD) Determination Optimization->Sensitivity Characterization->Format Specificity Specificity & Cross-Reactivity Sensitivity->Specificity Matrix Matrix Effect Evaluation Specificity->Matrix

Caption: General workflow for developing a novel synthetic opioid immunoassay.

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

Since NSOs are small molecules (haptens), they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.[3]

Materials:

  • NSO derivative with a functional group for conjugation (e.g., carboxylic acid, amine)

  • Carrier protein (KLH for immunization, BSA for assay development)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Hapten Activation:

    • Dissolve the NSO-hapten derivative and a molar excess of NHS and DCC (or EDC) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form an NHS-ester activated hapten.

  • Carrier Protein Preparation:

    • Dissolve the carrier protein (e.g., KLH) in PBS (pH 7.4).

  • Conjugation:

    • Slowly add the activated hapten solution dropwise to the carrier protein solution while gently stirring.

    • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable amide bond.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C.

    • Change the PBS buffer 4-5 times over 48 hours.

  • Characterization:

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

    • Store the conjugate at -20°C or -80°C.

Protocol 2: Competitive ELISA

The competitive ELISA is ideal for the quantitative or semi-quantitative detection of NSOs in liquid samples like urine or serum.[4][5] The signal generated is inversely proportional to the amount of NSO in the sample.

Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_mechanism Mechanism of Competition cluster_neg Negative Sample (High Signal) cluster_pos Positive Sample (Low Signal) A 1. Coating: Antigen-BSA conjugate is immobilized on the plate. B 2. Blocking: Unbound sites are blocked (e.g., with BSA). A->B C 3. Competition: Sample (with free NSO) and primary antibody are added. B->C D 4. Detection: Enzyme-linked secondary antibody is added. C->D E 5. Substrate Addition: Substrate is added, producing a colorimetric signal. D->E neg_img neg_img pos_img pos_img

Caption: Workflow and mechanism of a competitive ELISA for NSO detection.

Materials:

  • High-binding 96-well microplate

  • NSO-BSA conjugate (for coating)

  • Primary antibody specific to the NSO

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate and stop solution (e.g., 1N HCl)

  • NSO standard for calibration curve

  • Microplate reader

Methodology:

  • Coating: Dilute the NSO-BSA conjugate to an optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well and incubate overnight at 4°C.[4]

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer to remove unbound conjugate.

  • Blocking: Add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature to prevent non-specific binding.[6]

  • Competition:

    • In a separate plate or tubes, pre-incubate 50 µL of your sample or NSO standard with 50 µL of the primary antibody (at a fixed, optimized dilution) for 30-60 minutes.

    • After washing the blocked plate 3 times, transfer 100 µL of the sample/antibody mixture to each well.

    • Incubate for 1-2 hours at room temperature. During this step, the free NSO in the sample competes with the coated NSO-BSA for binding to the primary antibody.

  • Detection:

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the NSO concentration.

Protocol 3: Competitive Lateral Flow Immunoassay (LFIA)

LFIAs are rapid, point-of-care tests suitable for field use or initial screening.[7][8][9] They provide a qualitative (yes/no) or semi-quantitative result within minutes.

Competitive_LFIA cluster_components LFIA Strip Components cluster_mechanism Mechanism of Detection cluster_neg Negative Sample (Two Lines) cluster_pos Positive Sample (One Line) SamplePad Sample Pad ConjugatePad Conjugate Pad (Antibody-Gold) SamplePad->ConjugatePad Membrane Nitrocellulose Membrane ConjugatePad->Membrane TestLine Test Line (NSO-BSA) ControlLine Control Line (Anti-IgG Ab) Wick Wicking Pad Membrane->Wick neg_img neg_img pos_img pos_img

Caption: Components and detection mechanism of a competitive LFIA.

Materials:

  • Backing card

  • Sample pad, conjugate pad, nitrocellulose membrane, and absorbent (wicking) pad

  • NSO-specific antibody conjugated to gold nanoparticles

  • NSO-BSA conjugate

  • Anti-species IgG antibody (for control line)

  • Dispensing and cutting equipment

Methodology:

  • Reagent Preparation:

    • Conjugate Pad: Saturate the conjugate pad with the gold-conjugated NSO-specific antibody solution and dry it completely.

    • Test Line: Stripe the NSO-BSA conjugate onto the nitrocellulose membrane at a specific location.

    • Control Line: Stripe an anti-species IgG antibody (that will bind the gold-conjugated antibody) downstream from the test line.

  • Strip Assembly:

    • Laminate the prepared pads and membrane onto a backing card in an overlapping fashion: Sample Pad → Conjugate Pad → Nitrocellulose Membrane → Absorbent Pad.

    • Cut the assembled card into individual test strips of desired width (e.g., 3-5 mm).

  • Assay Procedure:

    • Apply a few drops of the liquid sample (e.g., urine) to the sample pad.

    • The liquid flows via capillary action, rehydrating the gold-conjugated antibody on the conjugate pad.

    • The sample and the antibody-gold conjugate migrate along the nitrocellulose membrane.

  • Result Interpretation (after 5-15 minutes):

    • Negative Result: If no NSO is present, the antibody-gold conjugate binds to the NSO-BSA at the test line, forming a visible colored line. The conjugate also binds to the control line. Two lines appear.

    • Positive Result: If NSO is present in the sample, it binds to the antibody-gold conjugate, preventing it from binding to the NSO-BSA at the test line. No test line appears. The unbound conjugate continues to flow and binds at the control line. Only the control line appears.

    • Invalid Result: If the control line does not appear, the test is invalid.

Protocol 4: Antibody Characterization using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of the antibody-antigen interaction in real-time.[7][10][11][12] This data is crucial for selecting the best antibodies for immunoassay development.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Purified NSO-specific antibody

  • NSO analyte (and other analogs for cross-reactivity)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Surface Preparation (Ligand Immobilization):

    • Activate the sensor chip surface using an injection of an EDC/NHS mixture.

    • Inject the purified antibody (ligand) over the activated surface. The antibody will be covalently coupled to the chip via its amine groups.

    • Inject ethanolamine (B43304) to deactivate any remaining active esters and block unreacted sites.

  • Assay Development & Kinetic Analysis:

    • Inject a series of increasing concentrations of the NSO analyte (e.g., fentanyl) over the immobilized antibody surface.

    • For each concentration, monitor the binding response (measured in Resonance Units, RU) over time. This generates an association curve.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody. This generates a dissociation curve.

    • Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the association (k_on_) and dissociation (k_off_) curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir).

    • The equilibrium dissociation constant (K_D_), a measure of affinity, is calculated as the ratio of the rate constants (K_D_ = k_off_ / k_on_). A lower K_D_ value indicates a higher affinity.

Data Presentation and Validation

Thorough validation is critical to ensure the reliability of a newly developed immunoassay. Key performance characteristics include sensitivity, specificity, and cross-reactivity.

Sensitivity (Limit of Detection)

The Limit of Detection (LOD) is the lowest concentration of the NSO that can be reliably distinguished from a negative sample. For LFIAs, this is often determined by testing serial dilutions of the analyte and identifying the concentration at which a positive result is consistently observed.[7] For ELISAs, it is calculated statistically from the standard curve.

Table 1: Example Sensitivity Data for Fentanyl Immunoassays

Immunoassay TypeMatrixAnalyteLimit of Detection (LOD)Reference
Lateral Flow Assay (Custom)UrineFentanyl25 ng/mL[7]
Lateral Flow Assay (COTS)UrineFentanyl8 ng/mL[7]
Lateral Flow AssayUrineFentanyl≥1 ng/mL[13]
Lateral Flow Assay (BTNX)WaterFentanyl200 ng/mL[14][15]
ELISA (Immunalysis)Whole BloodFentanyl0.5 ng/mL (Cutoff)
Chemiluminescence ImmunoassayUrineFentanyl0.8 pg/mL

COTS: Commercial Off-The-Shelf

Specificity and Cross-Reactivity

Cross-reactivity determines the ability of the antibody to bind to structurally related compounds, such as other fentanyl analogs. This is a crucial parameter, as an ideal screening assay should detect a broad range of relevant NSOs.[4] It is typically calculated as follows:

Cross-Reactivity (%) = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) x 100

Table 2: Example Cross-Reactivity of a Fentanyl ELISA Kit (Immunalysis)

CompoundIC₅₀ (ng/mL)% Cross-Reactivity (vs. Fentanyl)Reference
Fentanyl 0.33 100%
Acrylfentanyl0.15215%
Acetylfentanyl0.7842%
Butyrfentanyl0.3596%
Furanylfentanyl0.19180%
Carfentanil5.56%
Norfentanyl>100<1%
Oxycodone>10,000<0.1%[7]
Morphine>10,000<0.1%

Note: Data compiled from multiple sources for illustrative purposes. IC₅₀ values from Neogen kit #131519. Cross-reactivity can vary significantly between different antibody clones and assay formats.

Table 3: Example Cross-Reactivity of a Fentanyl Lateral Flow Assay (BTNX)

Compound (at 1000 ng/mL)ResultReference
Fentanyl Positive[14][15]
AcetylfentanylPositive
ButyrylfentanylPositive[7]
para-FluorofentanylPositive
Carfentanil Negative [14][15]
Furanyl fentanyl Negative [14][15]
HeroinNegative[7]
CocaineNegative[7]

Note: The inability of some rapid tests to detect highly potent analogs like carfentanil is a significant limitation.[14]

Antibody-Antigen Binding Kinetics (SPR)

SPR provides detailed information on the binding characteristics of the selected antibody. High-affinity antibodies (low K_D_) with fast association (k_on_) and slow dissociation (k_off_) rates are often desirable for developing sensitive immunoassays.

Table 4: Example Template for Antibody Kinetic Data from SPR

Antibody CloneAnalytek_on_ (1/Ms)k_off_ (1/s)K_D_ (M)
mAb-1A2Fentanyl1.5 x 10⁵2.0 x 10⁻⁴1.3 x 10⁻⁹
mAb-1A2Acetylfentanyl1.1 x 10⁵4.5 x 10⁻⁴4.1 x 10⁻⁹
mAb-1A2Carfentanil2.3 x 10⁴8.0 x 10⁻³3.5 x 10⁻⁷
mAb-2B5Fentanyl3.0 x 10⁵1.0 x 10⁻⁵3.3 x 10⁻¹¹

Note: These are illustrative values. Actual kinetic data must be determined experimentally.

Opioid Receptor Signaling

Understanding the mechanism of action of NSOs is critical for drug development. Synthetic opioids primarily exert their effects by acting as agonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid_Signaling NSO Synthetic Opioid (e.g., Fentanyl) MOR Mu-Opioid Receptor (GPCR) NSO->MOR Binds to G_protein Gαi/o Protein Activation MOR->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channel->Ca_channel Analgesia Analgesia K_channel->Analgesia Resp_Dep Respiratory Depression K_channel->Resp_Dep Ca_channel->Analgesia Ca_channel->Resp_Dep

Caption: Simplified signaling pathway of a synthetic opioid at the mu-opioid receptor.

Upon binding, the MOR activates inhibitory G-proteins (Gαi/o), leading to downstream effects such as the inhibition of adenylyl cyclase (decreasing cAMP levels) and modulation of ion channels. These actions result in reduced neuronal excitability, producing both the desired analgesic effects and the life-threatening respiratory depression characteristic of opioid overdose.[2]

Conclusion

The development of sensitive and specific immunoassays is a cornerstone of the response to the evolving synthetic opioid crisis. Competitive ELISA and LFIA formats offer robust platforms for the quantitative and qualitative screening of NSOs in diverse settings. Careful antibody selection, characterization using techniques like SPR, and rigorous validation of cross-reactivity and sensitivity are paramount to creating effective assays. The protocols and data presented herein provide a comprehensive guide for researchers working to develop the next generation of immunoassays to combat this public health emergency.

References

Application Note: Analysis of AH-7921 in Whole Blood by Liquid-Liquid Extraction Coupled with LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-7921 is a synthetic opioid agonist that has been identified in forensic toxicology casework.[1][2] Accurate and reliable methods for the quantification of AH-7921 in biological matrices such as whole blood are crucial for both clinical and forensic investigations. This application note describes a liquid-liquid extraction (LLE) procedure for the isolation of AH-7921 from whole blood samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LLE is a robust and widely used technique for the extraction of drugs from complex biological samples.[3]

Principle

This method involves the extraction of AH-7921 from an alkalinized whole blood sample into an organic solvent. The basic nature of AH-7921 allows for its efficient partitioning into an immiscible organic solvent under alkaline conditions, while many endogenous interferences remain in the aqueous phase. Following extraction, the organic layer is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis. This approach provides a clean extract, minimizing matrix effects and ensuring accurate quantification.

Quantitative Data Summary

The following tables summarize the quantitative data for AH-7921 analysis in blood samples from various studies.

Table 1: Method Detection and Quantification Limits

Analytical MethodLower Limit of Quantification (LLOQ)Limit of Detection (LOD)Reference
LC-MS/MS0.05 ng/mL0.05 ng/mL[4]
LC-MS/MS0.25–1 ng/mLNot Reported[5][6]

Table 2: Reported AH-7921 Concentrations in Postmortem Blood Samples

Concentration Range (mg/L)Sample TypeAnalytical MethodReference
0.03 - 0.99 (µg/g)Femoral BloodLC-MS/MS[5][7]
0.43 and 0.33Post-mortem Whole BloodUHPLC-MS/MS[7]
3.9 (heart blood), 9.1 (peripheral blood)Heart and Peripheral BloodGC-SIM-MS[6][7]

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction of AH-7921 from blood samples.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Whole Blood Sample Fortify Add Internal Standard Sample->Fortify Alkalinize Alkalinize Sample (e.g., with Borate (B1201080) Buffer pH 11) Fortify->Alkalinize AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate (B1210297)/Heptane (B126788) or n-Butyl Chloride) Alkalinize->AddSolvent Vortex Vortex/Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic Evaporate Evaporate to Dryness CollectOrganic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for AH-7921 extraction.

Detailed Experimental Protocol: Liquid-Liquid Extraction of AH-7921 from Whole Blood

This protocol is a synthesis of procedures described in the scientific literature.[6][7]

1. Materials and Reagents

  • Whole blood samples (calibrators, quality controls, and unknown specimens)

  • AH-7921 certified reference material

  • Internal Standard (IS) solution (e.g., EDDP-d3 or other suitable deuterated analog)

  • Borate buffer (pH 11)

  • Extraction solvent: A mixture of ethyl acetate and heptane or n-butyl chloride.[6][7]

  • Reconstitution solvent (e.g., mobile phase, typically a mixture of aqueous and organic solvents like 0.05% formic acid in 10 mM ammonium (B1175870) formate (B1220265) and methanol).[7]

  • Glass centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • Autosampler vials

2. Sample Preparation

  • Pipette 1.0 mL of whole blood (sample, calibrator, or quality control) into a 15 mL glass centrifuge tube.

  • Add the internal standard solution to each tube and briefly vortex.

  • Add 1.0 mL of borate buffer (pH 11) to each tube to alkalinize the sample.[7]

  • Vortex mix for 10 seconds.

3. Liquid-Liquid Extraction

  • Add 5.0 mL of the extraction solvent (e.g., ethyl acetate/heptane mixture) to each tube.

  • Cap the tubes and vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the tubes at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

4. Post-Extraction Processing

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex briefly to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

5. Instrumental Analysis (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (UHPLC) system.[7]

  • Column: A suitable C18 analytical column.

  • Mobile Phase A: 0.05% formic acid in 10 mM ammonium formate.[7]

  • Mobile Phase B: 0.05% formic acid in methanol.[7]

  • Gradient: A linear gradient from 5% B to 70% B over 3 minutes.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7]

  • Monitored Transitions:

    • AH-7921: m/z 329.2 → 284.2 and 329.2 → 144.9.[7]

    • Internal Standard (e.g., EDDP-d3): m/z 282 → 235.[7]

6. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from spiked blood standards.

Disclaimer: This application note and protocol are for research and forensic use only. All procedures should be performed by trained personnel in a controlled laboratory setting. It is essential to validate the method in-house to ensure its performance characteristics meet the specific requirements of the laboratory.

References

Experimental Design for Assessing the Addictive Potential of AH-7921: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental design for evaluating the addictive potential of the synthetic opioid AH-7921. The protocols detailed herein are established preclinical models for assessing the rewarding and reinforcing properties of substances, as well as their capacity to induce physical dependence. These assays are critical for understanding the abuse liability of novel psychoactive compounds.

Introduction to AH-7921

AH-7921 is a synthetic opioid analgesic that acts primarily as a potent agonist at the µ-opioid receptor (MOR).[1][2][3][4] Its pharmacological profile is similar to that of morphine, exhibiting comparable analgesic effects.[2] However, early in vivo studies in animals also indicated a significant potential for addiction, which led to the discontinuation of its development as a medicinal product.[2] The abuse of AH-7921 has been reported in several countries, leading to severe toxicity and fatalities.[3][5] A thorough assessment of its addictive properties is therefore crucial for public health and regulatory scheduling.

Signaling Pathway of µ-Opioid Receptor Agonists

The addictive properties of µ-opioid receptor agonists like AH-7921 are mediated through their interaction with the brain's reward circuitry. Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), a signaling cascade is initiated. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[6] This neuronal inhibition, particularly of GABAergic interneurons in the ventral tegmental area (VTA), disinhibits dopamine (B1211576) neurons, resulting in increased dopamine release in the nucleus accumbens. This surge of dopamine is strongly associated with the rewarding and reinforcing effects of opioids.[7][8] Chronic activation of this pathway leads to neuroadaptive changes, including receptor desensitization and downregulation, which contribute to tolerance and dependence.[6][9]

Opioid Signaling Pathway cluster_0 Presynaptic Neuron (VTA) cluster_1 Postsynaptic Neuron (Nucleus Accumbens) AH7921 AH-7921 MOR µ-Opioid Receptor AH7921->MOR binds G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GABA_release ↓ GABA Release G_protein->GABA_release cAMP ↓ cAMP AC->cAMP Dopamine_release ↑ Dopamine Release GABA_release->Dopamine_release disinhibits Reward Reward & Reinforcement Dopamine_release->Reward

Caption: µ-Opioid receptor signaling cascade initiated by AH-7921.

Experimental Protocols

A multi-faceted approach employing behavioral pharmacology models is essential for a robust assessment of AH-7921's addictive potential. The following protocols are recommended:

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to measure the rewarding effects of a drug.[10][11] The animal learns to associate a specific environment with the drug's effects. A preference for the drug-paired environment indicates a rewarding experience.

Experimental Workflow:

Conditioned Place Preference Workflow cluster_pre Phase 1: Pre-Conditioning (Baseline) cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning (Test) PreTest Day 1-3: Habituation & Baseline Preference Test Conditioning Day 4-11: Alternating Injections (AH-7921 vs. Vehicle) in Designated Chambers PreTest->Conditioning PostTest Day 12: Preference Test (Drug-free state) Conditioning->PostTest

Caption: Workflow for the Conditioned Place Preference experiment.

Detailed Protocol:

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Procedure:

    • Habituation and Pre-Test (3 days):

      • Day 1-2: Allow rats to freely explore all three chambers for 15 minutes to habituate.

      • Day 3 (Pre-test): Record the time spent in each of the two large chambers for 15 minutes to establish baseline preference. An unbiased design is used where the drug is paired with the initially non-preferred chamber.

    • Conditioning (8 days):

      • Administer AH-7921 (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle (e.g., saline) on alternating days.

      • Immediately after injection, confine the rat to the corresponding conditioning chamber for 30 minutes.

      • On vehicle days, confine the rat to the opposite chamber.

    • Post-Test (1 day):

      • On the day after the last conditioning session, place the rat in the neutral chamber and allow free access to all chambers for 15 minutes in a drug-free state.

      • Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a conditioned place preference.

ParameterDescription
Independent Variable Dose of AH-7921 (and comparator, e.g., Morphine)
Dependent Variable Time spent in drug-paired chamber (seconds)
Control Groups Vehicle-injected group; group receiving no conditioning
Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug, as it models voluntary drug-taking behavior.[9][12][13]

Experimental Workflow:

Self-Administration Workflow cluster_surg Phase 1: Surgery & Recovery cluster_acq Phase 2: Acquisition cluster_maint Phase 3: Maintenance & Dose-Response Surgery Catheter Implantation (Jugular Vein) & Recovery (7 days) Acquisition Daily Sessions: Lever Press -> Drug Infusion (Fixed Ratio Schedule) Surgery->Acquisition Maintenance Stable Responding Established Dose-Response Curve Generation Acquisition->Maintenance

References

In Vitro Opioid Receptor Binding Assay: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro opioid receptor binding assays. These assays are fundamental in the field of pharmacology and drug development for characterizing the interaction of novel compounds with opioid receptors. The protocols outlined below cover both saturation and competition binding assays, primarily focusing on the widely used radioligand filtration method.

Introduction

Opioid receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are the primary targets for opioid analgesics. The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ). Understanding the binding affinity of a compound for these receptors is a critical first step in assessing its potential therapeutic efficacy and side-effect profile.[1]

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a receptor.[2] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope attached) that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioligand bound to the receptor, one can determine key binding parameters.

Saturation assays are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2][3] The Kd is a measure of the radioligand's affinity for the receptor, with a lower Kd value indicating higher affinity.[3][4] Bmax represents the total concentration of receptors in the sample.[2][3]

Competition assays are used to determine the binding affinity of an unlabeled test compound.[2] In this setup, a fixed concentration of radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[2] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the unlabeled compound's binding affinity.[5][6]

Data Presentation: Binding Affinities of Standard Opioid Ligands

The following table summarizes the binding affinities (Ki in nM) of commonly used standard opioid ligands for the human mu, delta, and kappa opioid receptors. A lower Ki value signifies a higher binding affinity.

CompoundMu (µ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)Primary Selectivity
DAMGO0.4 - 2.5200 - 1000> 1000Mu
DPDPE> 10000.2 - 1.0> 1000Delta
U-69,593> 1000> 10000.5 - 2.0Kappa
Morphine1 - 10100 - 500100 - 500Mu
Naloxone1 - 520 - 10020 - 100Pan-opioid (slight µ preference)

Note: The Ki values are compiled from various sources and represent a typical range. Actual values can vary depending on experimental conditions.[1][7]

Experimental Protocols

Receptor Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific opioid receptor subtype or from animal brain tissue.

Materials:

  • Cells or tissue expressing the opioid receptor of interest.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.[8]

  • Protease inhibitor cocktail.

  • Sucrose (B13894) solution (10%) for cryoprotection.[8]

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

Procedure:

  • Harvest cells or dissect the tissue of interest on ice.

  • Wash the cells or tissue with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet or tissue in 20 volumes of cold lysis buffer supplemented with a protease inhibitor cocktail.[8]

  • Homogenize the suspension using a homogenizer until the cells or tissue are completely disrupted.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[8]

  • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20-30 minutes at 4°C) to pellet the membranes.[8][9]

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the high-speed centrifugation step to wash the membranes.

  • Resuspend the final membrane pellet in a suitable buffer, which may contain 10% sucrose for long-term storage at -80°C.[8]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Radioligand Binding Assay (Filtration Method)

This protocol is applicable to both saturation and competition binding assays.

Materials:

  • Receptor membrane preparation.

  • Radioligand specific for the opioid receptor subtype of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

  • Unlabeled test compounds (for competition assays).

  • Non-specific binding determinator: A high concentration (e.g., 10 µM) of a non-selective antagonist like naloxone.[10]

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Vacuum filtration manifold (cell harvester).[8]

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

A. Saturation Binding Assay

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • Add 50 µL of varying concentrations of the radioligand to the wells.

  • To the non-specific binding wells, add 50 µL of the non-specific binding determinator (e.g., 10 µM naloxone). To the total binding wells, add 50 µL of assay buffer.

  • Add 150 µL of the diluted receptor membrane preparation (typically 3-20 µg of protein for cell membranes or 50-120 µg for tissue) to each well to initiate the binding reaction.[8] The final assay volume is typically 250 µL.[8]

  • Incubate the plate with gentle agitation for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).[8]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[8]

  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[8]

  • Dry the filters (e.g., for 30 minutes at 50°C).[8]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

B. Competition Binding Assay

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled test compound.

  • Add 50 µL of varying concentrations of the unlabeled test compound to the respective wells.

  • To the total binding wells, add 50 µL of assay buffer. To the non-specific binding wells, add 50 µL of the non-specific binding determinator.

  • Add 50 µL of a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.[11]

  • Add 150 µL of the diluted receptor membrane preparation to each well.[8]

  • Follow steps 5-9 from the Saturation Binding Assay protocol.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).[5]

    • Specific Binding = Total Binding - Non-specific Binding

  • Saturation Assay Data Analysis:

    • Plot specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.[3] The equation for this model is: Y = (Bmax * X) / (Kd + X).[3]

  • Competition Assay Data Analysis:

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the concentration of the unlabeled test compound (X-axis).

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :[5][6]

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

Experimental_Workflow start Start: Prepare Reagents prep 1. Membrane Preparation (Receptor Source) start->prep end_node End: Data Analysis setup 2. Assay Setup in 96-well Plate (Membranes, Radioligand, +/- Competitor) prep->setup incubation 3. Incubation (Reach Equilibrium) setup->incubation filtration 4. Vacuum Filtration (Separate Bound from Free Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Radioactivity) filtration->counting counting->end_node

Caption: Workflow for a typical in vitro radioligand binding assay.

Competition_Binding cluster_binding Binding Equilibrium receptor Opioid Receptor bound_complex Receptor- Radioligand Complex receptor->bound_complex Forms radioligand Radioligand radioligand->receptor Binds competitor Test Compound competitor->receptor Competes for binding

Caption: Principle of competitive opioid receptor binding.

References

Application Notes and Protocols for the UHPLC-MS/MS Detection of AH-7921 in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AH-7921 is a potent synthetic opioid analgesic that has been associated with numerous intoxications and fatalities worldwide. Developed in the 1970s, it has recently emerged as a compound of abuse, sold online as a "research chemical." Due to its high potency and potential for harm, sensitive and specific analytical methods are required for its detection in biological matrices to aid in clinical and forensic investigations. This document provides detailed application notes and protocols for the detection and quantification of AH-7921 and its major metabolites in human urine using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The primary metabolites of AH-7921 are formed through demethylation, with N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921 being the most prominent.[1][2] These, along with the parent compound, serve as reliable biomarkers for AH-7921 exposure.

Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)
AH-7921 1 - 5000[3]0.05Data Not AvailableData Not AvailableData Not AvailableData Not Available
N-desmethyl-AH-7921 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
N,N-didesmethyl-AH-7921 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the detection of AH-7921 and its metabolites in urine.

Protocol 1: Sample Preparation via Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is designed to cleave glucuronide conjugates and concentrate the analytes from the urine matrix.

Materials:

Procedure:

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of internal standard. Add 1 mL of 0.1 M phosphate buffer (pH 6.8).

  • Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 1-2 hours.[1] Cool the sample to room temperature.

  • SPE Column Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 2% formic acid in water.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UHPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Note: The collision energies provided for the metabolites are suggested starting points based on their fragmentation patterns and require optimization for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AH-7921 329.2284.225
329.2144.935
N-desmethyl-AH-7921 315.1112.1~20-30
N,N-didesmethyl-AH-7921 301.198.1~20-30
AH-7921-d4 (IS) 333.2288.225

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis Add Buffer & IS spe Solid-Phase Extraction (SPE) hydrolysis->spe Load Sample elution Elution spe->elution Wash Steps reconstitution Evaporation & Reconstitution elution->reconstitution uhplc UHPLC Separation (C18 Column) reconstitution->uhplc Inject Sample msms MS/MS Detection (MRM Mode) uhplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: UHPLC-MS/MS workflow for AH-7921 analysis in urine.

Metabolic Pathway of AH-7921

G AH7921 AH-7921 (m/z 329.2) Desmethyl N-desmethyl-AH-7921 (m/z 315.1) AH7921->Desmethyl Demethylation Glucuronide Glucuronidated Metabolites AH7921->Glucuronide Glucuronidation Didesmethyl N,N-didesmethyl-AH-7921 (m/z 301.1) Desmethyl->Didesmethyl Demethylation Desmethyl->Glucuronide Glucuronidation Didesmethyl->Glucuronide Glucuronidation

Caption: Primary metabolic pathways of AH-7921.

References

Troubleshooting & Optimization

Overcoming poor solubility of AH-7921 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support: AH-7921 Solubilization

For Research Professionals

Disclaimer: AH-7921 is a potent synthetic opioid and a Schedule I controlled substance in the United States.[1] This compound should be handled only by trained professionals in appropriate laboratory settings, following all institutional and governmental safety regulations. This guide is intended for research and forensic applications only.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is AH-7921 and why is its aqueous solubility a challenge for experiments?

AH-7921 is a synthetic opioid analgesic with a molecular formula of C₁₆H₂₂Cl₂N₂O.[2] Structurally, it is an N-substituted cyclohexylmethylbenzamide.[2] Like many complex organic molecules developed for pharmacological research, its structure lends itself to poor water solubility. This presents a significant challenge for in vitro and in vivo studies that require the compound to be dissolved in physiological aqueous buffers, such as Phosphate-Buffered Saline (PBS), for consistent and accurate dosing.

Q2: What are the known solubility limits of AH-7921 in common laboratory solvents?

Preparing a concentrated stock solution in an organic solvent is the primary step before further dilution into aqueous media. The solubility of AH-7921 has been determined in several common organic solvents.

Table 1: Solubility of AH-7921 in Various Solvents

Solvent Solubility (mg/mL) Source
Ethanol (B145695) 11 mg/mL [1][2]
Dimethylformamide (DMF) 10 mg/mL [1][2]
Dimethyl sulfoxide (B87167) (DMSO) 3 mg/mL [1][2]

| Ethanol:PBS (pH 7.2) (1:1) | 0.50 mg/mL |[1] |

This data highlights that while AH-7921 has moderate solubility in organic solvents, its solubility drops significantly when introduced to an aqueous environment like PBS.[1]

Q3: What is the recommended protocol for preparing an AH-7921 solution for use in aqueous buffers?

The most effective method is to first create a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. This "co-solvent" technique is standard for compounds with poor water solubility.[3][4]

Experimental Protocol: Preparation of AH-7921 Working Solution

Objective: To prepare a 1 mg/mL working solution of AH-7921 in a PBS buffer with a final ethanol concentration of 10%.

Materials:

  • AH-7921 powder (handle with extreme caution)

  • 100% Ethanol (ACS grade or higher)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Prepare Stock Solution:

    • Weigh the desired amount of AH-7921 powder in a fume hood using appropriate personal protective equipment (PPE).

    • Dissolve the AH-7921 in 100% ethanol to create a 10 mg/mL stock solution. For example, dissolve 10 mg of AH-7921 in 1 mL of 100% ethanol.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid this process if necessary.

  • Prepare Final Working Solution:

    • In a separate sterile tube, add 900 µL of PBS (pH 7.2).

    • While vortexing the PBS, slowly add 100 µL of the 10 mg/mL AH-7921 ethanol stock solution drop by drop. This is a critical step. Adding the stock solution to the buffer (and not the other way around) while mixing helps prevent the compound from precipitating out of solution.

    • The final concentration will be 1 mg/mL AH-7921 in 10% Ethanol/90% PBS.

  • Final Check:

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it has not been successfully solubilized. Refer to the troubleshooting guide in Q4.

Solubilization_Workflow start Start weigh 1. Weigh AH-7921 (Use PPE) start->weigh add_etoh 2. Add 100% Ethanol to create stock solution weigh->add_etoh dissolve 3. Vortex / Sonicate until fully dissolved add_etoh->dissolve stock_sol 10 mg/mL Stock Solution dissolve->stock_sol add_stock 5. Add 1 part Stock Solution to PBS while vortexing stock_sol->add_stock prep_pbs 4. Prepare 9 parts Aqueous Buffer (PBS) prep_pbs->add_stock final_sol Final Working Solution (e.g., 1 mg/mL) add_stock->final_sol end End final_sol->end

Fig 1. Standard workflow for preparing an AH-7921 working solution.
Q4: My AH-7921 precipitated when I added it to my aqueous buffer. What can I do?

Precipitation is a common issue when the solubility limit is exceeded in the final aqueous solution. The following decision tree can help you troubleshoot this problem.

Troubleshooting_Tree start Problem: Precipitation in Aqueous Buffer q_cosolvent What is the final co-solvent (e.g., Ethanol, DMSO) concentration? start->q_cosolvent low_cosolvent < 1-5% q_cosolvent->low_cosolvent Low high_cosolvent > 5% q_cosolvent->high_cosolvent Acceptable action_increase Action: Increase co-solvent percentage. (Note: check cell/assay tolerance) low_cosolvent->action_increase q_ph Is the buffer pH optimal? (AH-7921 is a weak base) high_cosolvent->q_ph end Solution Stable action_increase->end ph_neutral pH ~7.2-7.4 q_ph->ph_neutral q_concentration What is the final AH-7921 concentration? q_ph->q_concentration pH is acidic or cannot be changed action_ph Action: Try lowering the pH of the buffer slightly (e.g., to pH 6.5-7.0) to increase solubility of the basic amine. ph_neutral->action_ph action_ph->q_concentration Still Precipitates action_ph->end conc_high Too high for the system q_concentration->conc_high action_reduce Action: Lower the final concentration. Prepare a more dilute solution. conc_high->action_reduce action_reduce->end

Fig 2. Decision tree for troubleshooting AH-7921 precipitation.
Q5: Are there other methods to improve the solubility of compounds like AH-7921?

Yes, for particularly challenging compounds, researchers can explore several advanced techniques, though these require more specialized formulation development:

  • pH Adjustment: As AH-7921 has a basic dimethylamino group, slightly acidifying the aqueous buffer can increase its solubility.[3] However, the pH must remain compatible with the experimental system (e.g., cell culture, enzyme assay).

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic-F68 can help form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and improving solubility.[4]

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier at a solid state, which can improve dissolution rates upon introduction to a liquid medium.[5][6] This is more common in pharmaceutical formulation than in basic research prep.

References

Technical Support Center: AH-7921 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of AH-7921 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is AH-7921 and what are its key chemical properties?

A1: AH-7921 is a synthetic opioid analgesic with a chemical formula of C₁₆H₂₂Cl₂N₂O and a molecular weight of 329.26 g/mol . It is soluble in ethanol, dimethylsulfoxide, and dimethylformamide.[1] AH-7921 was originally synthesized in the 1970s but was never marketed for medical use due to its high potential for addiction.[2][3] It acts primarily as a µ-opioid receptor agonist, similar to morphine.[4]

Q2: What are the primary metabolites of AH-7921 that should be targeted for detection?

A2: The main metabolic pathways for AH-7921 are N-demethylation and hydroxylation.[2][5] The most abundant and commonly targeted metabolites are desmethyl-AH-7921 and di-desmethyl-AH-7921.[2][5] Glucuronidated metabolites are also significant targets, particularly in urine samples.[5] Monitoring for these metabolites in addition to the parent compound can increase the window of detection and confirm intake.

Q3: Is AH-7921 detectable with standard opioid immunoassays?

A3: No, AH-7921 does not typically cross-react with common opioid immunoassays.[2] Therefore, targeted mass spectrometry-based methods are necessary for its detection and confirmation.[6]

Q4: How stable is AH-7921 in biological samples during storage?

A4: AH-7921 has been found to be stable in blood and plasma for at least 28 days at room temperature.[2] However, as a general best practice for synthetic opioids, storing biological samples frozen is recommended to minimize potential degradation and ensure the integrity of the results.[7]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of AH-7921.

Issue 1: Poor Signal Intensity or Low Sensitivity

Q: I am observing a weak or no signal for AH-7921. What are the possible causes and how can I troubleshoot this?

A: Low signal intensity is a frequent challenge. The issue can often be traced to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself.

Troubleshooting Steps:

  • Verify Sample Preparation and Concentration:

    • Analyte Concentration: Ensure your sample is not overly diluted. Conversely, highly concentrated samples can lead to ion suppression, which also reduces the signal.

    • Extraction Efficiency: Evaluate the efficiency of your sample preparation method (LLE, SPE, or protein precipitation). Inefficient extraction will result in low analyte recovery. Consider optimizing the pH and solvent choice for LLE or the sorbent and elution solvent for SPE.

    • Sample Integrity: Rule out analyte degradation by preparing a fresh sample and quality control (QC) standards.

  • Evaluate LC System Performance:

    • Column Health: A contaminated or old column can cause poor peak shape and reduced sensitivity. Test the column with a known standard to check its performance.

    • Mobile Phase: Ensure the mobile phase is prepared with high-purity solvents and additives. Contaminants can increase background noise and form adducts that divert ion current from your target analyte.

  • Assess Mass Spectrometer Parameters:

    • Ion Source Cleanliness: A dirty ion source is a very common reason for poor signal. Regular cleaning according to the manufacturer's protocol is essential.

    • Tuning and Calibration: The mass spectrometer must be regularly tuned and calibrated to ensure it is operating at optimal performance.

    • Ionization Method: Confirm that the chosen ionization technique (e.g., Electrospray Ionization - ESI) and polarity (positive mode for AH-7921) are appropriate.

    • Instrument Parameters: Optimize key MS parameters such as collision energy and cone/nozzle voltage for the specific MRM transitions of AH-7921.

Troubleshooting Workflow for Poor Signal Intensity

Troubleshooting Workflow: Poor Signal Intensity cluster_sample Sample Preparation cluster_lc LC System cluster_ms MS Parameters start Low/No Signal for AH-7921 sample_prep Check Sample Preparation start->sample_prep lc_system Evaluate LC System start->lc_system ms_params Assess MS Parameters start->ms_params conc Verify Analyte Concentration sample_prep->conc extraction Check Extraction Efficiency sample_prep->extraction fresh_sample Prepare Fresh Sample/QCs sample_prep->fresh_sample column Test Column Performance lc_system->column mobile_phase Check Mobile Phase Quality lc_system->mobile_phase ion_source Clean Ion Source ms_params->ion_source tune_cal Tune and Calibrate MS ms_params->tune_cal optimize Optimize MRM Transitions ms_params->optimize end Signal Restored conc->end extraction->end fresh_sample->end column->end mobile_phase->end ion_source->end tune_cal->end optimize->end Strategy for Mitigating Matrix Effects start Inaccurate Quantitative Results assess Assess Matrix Effects (Post-Extraction Spike) start->assess effect_present Matrix Effect Confirmed? assess->effect_present no_effect No Significant Effect. Review other error sources. effect_present->no_effect No mitigate Mitigation Strategies effect_present->mitigate Yes sample_prep Improve Sample Prep (SPE or LLE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography is Use Stable Isotope-Labeled Internal Standard mitigate->is reassess Re-assess Matrix Effects sample_prep->reassess chromatography->reassess is->reassess validated Method Validated reassess->validated General Experimental Workflow for AH-7921 Analysis cluster_data Data Processing sample Receive Sample (Blood, Urine, Powder) prep Sample Preparation sample->prep lle LLE spe SPE ppt Protein Precipitation dilute Dilution (Powders) analysis MS Analysis lcms LC-MS/MS gcms GC-MS data Data Processing integrate Peak Integration data->integrate report Report Results lle->analysis spe->analysis ppt->analysis dilute->analysis lcms->data gcms->data quant Quantification integrate->quant confirm Confirmation (Ion Ratios) quant->confirm confirm->report

References

Addressing unexpected side effects in AH-7921 animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with the synthetic opioid AH-7921.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported unexpected side effects of AH-7921 in animal studies?

A1: The most frequently observed unexpected side effects in animal studies with AH-7921 are significant respiratory depression, a high potential for addiction and dependence, and a narrow therapeutic window where the analgesic dose is close to the dose that produces adverse effects.[1][2] Other reported effects include hypothermia, seizures, hypertension, and tachycardia.[3][4][5][6]

Q2: How does the potency of AH-7921 for respiratory depression compare to other opioids?

A2: Animal studies, particularly in mice, have indicated that AH-7921 is a potent respiratory depressant. Some research suggests it is approximately 1.6 to 1.7 times more potent than morphine at inducing respiratory depression.[1][7] This highlights the critical need for careful dose selection and continuous respiratory monitoring during experiments.

Q3: What is the evidence for the abuse and addiction potential of AH-7921 in animal models?

A3: Animal studies have demonstrated that AH-7921 has a high addictive potential, comparable to that of morphine.[5][8] In rats, administration of the opioid antagonist naloxone (B1662785) after repeated dosing with AH-7921 induced a withdrawal syndrome similar to that observed with morphine.[6] Furthermore, AH-7921 has been shown to alleviate withdrawal symptoms in morphine-dependent animals, indicating a similar mechanism of physical dependence.[4]

Q4: Are there any reports of seizures or cardiovascular effects associated with AH-7921 in animal studies?

A4: While less commonly reported than respiratory depression and addiction, some studies and clinical case reports from human intoxications suggest a potential for seizures, hypertension, and tachycardia with AH-7921.[4][6] However, detailed animal studies specifically investigating the seizure threshold and cardiovascular parameters following AH-7921 administration are limited.

Troubleshooting Guides

Issue 1: Severe Respiratory Depression Observed at Expected Analgesic Doses

Symptoms:

  • Noticeable decrease in respiratory rate and depth.

  • Cyanosis (blueish discoloration of skin and mucous membranes).

  • Loss of consciousness or unresponsiveness.

Possible Causes:

  • Narrow Therapeutic Window: The dose of AH-7921 required for analgesia is very close to the dose that causes significant respiratory depression.[1][2]

  • Species/Strain Sensitivity: The specific animal model and strain being used may have a higher sensitivity to the respiratory depressant effects of AH-7921.

  • Drug Interaction: Co-administration of other central nervous system depressants can potentiate the respiratory effects of AH-7921.

Troubleshooting Steps:

  • Immediate Action: If an animal shows signs of severe respiratory depression, administer an opioid antagonist such as naloxone to reverse the effects. Be prepared for potential withdrawal symptoms upon reversal in dependent animals.

  • Dose Adjustment: Carefully review the dose-response curve for analgesia and respiratory depression in your specific animal model. Consider using a lower starting dose of AH-7921 and titrating upwards cautiously.

  • Enhanced Monitoring: Implement continuous respiratory monitoring using methods like whole-body plethysmography to detect early signs of respiratory distress.

  • Review Concomitant Medications: Ensure that no other concurrently administered substances are known to cause respiratory depression.

Issue 2: Unexpected Signs of Withdrawal or Dependence

Symptoms:

  • Upon cessation of AH-7921 administration or administration of an opioid antagonist (naloxone), animals exhibit behaviors such as wet-dog shakes, teeth chattering, ptosis (drooping eyelid), and increased defecation.

  • Animals may show a conditioned place preference for the environment paired with AH-7921 administration, indicating its rewarding properties.

Possible Causes:

  • Inherent Addictive Properties: AH-7921 is a potent µ-opioid receptor agonist with a high potential for inducing physical dependence and addiction.[5][8]

  • Rapid Tolerance Development: The need to escalate doses to achieve the same analgesic effect can lead to a more rapid onset of dependence.

Troubleshooting Steps:

  • Acknowledge Dependence Potential: Recognize that dependence is an expected outcome with repeated AH-7921 administration. Plan studies accordingly, especially if long-term administration is required.

  • Tapering Schedule: If the experimental design allows, consider implementing a gradual dose reduction (tapering) schedule at the end of the study to mitigate the severity of withdrawal symptoms.

  • Utilize a Withdrawal Scoring System: To quantify the severity of withdrawal, use a standardized scoring system that assesses various behavioral and physiological signs.

  • Control for Rewarding Effects: In behavioral studies, be aware of the rewarding effects of AH-7921, which can influence outcomes in paradigms such as conditioned place preference.

Issue 3: Seizure-like Activity or Cardiovascular Instability

Symptoms:

  • Myoclonic jerks, tremors, or generalized tonic-clonic seizures.

  • Significant and sustained changes in heart rate (tachycardia) or blood pressure (hypertension).

Possible Causes:

  • High Doses: These effects are more likely to be observed at higher doses of AH-7921.

  • Off-Target Effects: While primarily a µ-opioid agonist, high concentrations of AH-7921 may have effects on other receptor systems.

  • Predisposition of Animal Model: Certain animal strains may be more susceptible to opioid-induced seizures.

Troubleshooting Steps:

  • Dose Reduction: Determine if the observed effects are dose-dependent by testing a lower dose range.

  • EEG Monitoring: For studies where seizure activity is a concern, consider incorporating electroencephalogram (EEG) monitoring to characterize the nature of the seizures.

  • Cardiovascular Monitoring: For cardiovascular studies, continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) to accurately assess the effects of AH-7921.

  • Pharmacological Antagonism: Investigate whether the observed seizures are opioid-mediated by attempting to block them with naloxone.

Data Presentation

Table 1: Comparative Analgesic and Respiratory Depressant Potency of AH-7921 and Morphine in Mice

ParameterAH-7921 (ED₅₀, mg/kg, s.c.)Morphine (ED₅₀, mg/kg, s.c.)Potency Ratio (Morphine/AH-7921)
Analgesia (Hot Plate Test) 0.550.45~0.8
Respiratory Depression 2.54.2~1.7

Data compiled from literature reports.[4]

Experimental Protocols

Protocol 1: Assessment of Opioid-Induced Respiratory Depression using Whole-Body Plethysmography

Objective: To non-invasively measure respiratory parameters in conscious, unrestrained animals following the administration of AH-7921.

Methodology:

  • Acclimatization: Acclimate the animals to the whole-body plethysmography chambers for at least 30-60 minutes on several consecutive days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for a stable period (e.g., 15-30 minutes).

  • Drug Administration: Remove the animal from the chamber and administer AH-7921 or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Dosing Measurement: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a predetermined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the recorded data to determine the time course and magnitude of the effects of AH-7921 on respiratory function compared to baseline and vehicle control.

Protocol 2: Conditioned Place Preference (CPP) to Assess Abuse Liability

Objective: To evaluate the rewarding and reinforcing properties of AH-7921.

Methodology:

  • Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers, separated by a neutral central chamber.

  • Pre-Conditioning (Baseline Preference): On day 1, allow the animals to freely explore all three chambers for a set period (e.g., 15-20 minutes) and record the time spent in each chamber to determine any initial preference.

  • Conditioning: Over several days (e.g., 6-8 days), administer AH-7921 and confine the animal to one of the conditioning chambers (typically the initially non-preferred chamber). On alternate days, administer vehicle and confine the animal to the opposite chamber.

  • Post-Conditioning (Test): On the test day, place the animal in the central chamber with free access to all chambers (in a drug-free state) and record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference and suggests rewarding properties of the drug.

Protocol 3: Naloxone-Precipitated Withdrawal Assessment

Objective: To precipitate and quantify withdrawal symptoms in animals made physically dependent on AH-7921.

Methodology:

  • Induction of Dependence: Administer AH-7921 to the animals on a chronic schedule (e.g., twice daily for 5-7 days) with escalating doses if necessary to maintain a consistent effect.

  • Precipitated Withdrawal: At a specified time after the final dose of AH-7921 (e.g., 2-4 hours), administer a dose of the opioid antagonist naloxone (e.g., 1-10 mg/kg, s.c.).

  • Observation and Scoring: Immediately after naloxone administration, place the animal in an observation chamber and record the frequency and severity of withdrawal signs for a set period (e.g., 30 minutes). Use a standardized checklist to score behaviors such as wet-dog shakes, teeth chattering, ptosis, jumping, and diarrhea.

  • Data Analysis: Sum the scores for each withdrawal sign to obtain a total withdrawal score for each animal. Compare the scores of AH-7921-treated animals to those of a control group that received chronic vehicle and then naloxone.

Mandatory Visualization

AH7921_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling AH7921 AH-7921 MOR μ-Opioid Receptor (GPCR) AH7921->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) Gi->K_channel Activation Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Leads to Ca_channel->Analgesia Leads to b_arrestin β-Arrestin GRK->b_arrestin Recruitment Internalization Receptor Internalization b_arrestin->Internalization Respiratory_Depression Respiratory Depression b_arrestin->Respiratory_Depression Contributes to Tolerance Tolerance Internalization->Tolerance Leads to

Caption: Mu-opioid receptor signaling cascade initiated by AH-7921.

Experimental_Workflow_Respiratory_Depression start Start acclimatization Animal Acclimatization to Plethysmography Chamber start->acclimatization baseline Record Baseline Respiratory Parameters acclimatization->baseline dosing Administer AH-7921 or Vehicle baseline->dosing monitoring Continuous Post-Dose Respiratory Monitoring dosing->monitoring data_analysis Data Analysis: Compare to Baseline & Control monitoring->data_analysis end End data_analysis->end

Caption: Workflow for assessing respiratory depression.

Troubleshooting_Logic_Respiratory_Depression issue Issue: Severe Respiratory Depression cause1 Narrow Therapeutic Window issue->cause1 cause2 Species/Strain Sensitivity issue->cause2 cause3 Drug Interaction issue->cause3 action1 Administer Naloxone issue->action1 Immediate Response action2 Lower Dose & Titrate cause1->action2 cause2->action2 action3 Continuous Monitoring (Plethysmography) cause2->action3 action4 Review Concomitant Medications cause3->action4

Caption: Troubleshooting logic for severe respiratory depression.

References

Technical Support Center: Optimizing AH-7921 Dosage for Antinociceptive Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of AH-7921 in antinociceptive experiments.

Frequently Asked Questions (FAQs)

Q1: What is AH-7921 and what is its primary mechanism of action for antinociception?

A: AH-7921 is a synthetic opioid analgesic.[1][2] Its primary mechanism for producing antinociceptive effects is through its action as a potent agonist at the µ-opioid receptor (MOR).[2][3][4] Like morphine, its effects can be significantly reduced or blocked by the administration of a µ-opioid receptor antagonist such as naloxone.[3]

Q2: What are the reported effective doses (ED50) of AH-7921 for antinociception in different animal models?

A: The effective dose of AH-7921 varies depending on the animal model, route of administration, and the specific pain assay used. It is crucial to perform a dose-response study to determine the ED50 for your specific experimental conditions. The following table summarizes reported ED50 values and effective doses from various studies.

Animal ModelPain AssayRoute of AdministrationEffective Dose (ED50 or Minimal)Comparison
MousePhenylquinone-induced WrithingSubcutaneousED50 = 0.55 mg/kgMorphine ED50 = 0.45 mg/kg[1][3]
MouseHot-Plate TestSubcutaneousShowed antinociceptive effects[1][3]-
RatWarm-Water Tail-Withdrawal (55°C)SubcutaneousProduced full antinociceptionPotency similar to acetyl fentanyl[5][6]
DogElectrical Stimulation of Dental PulpOralMinimal Effective Dose = 1.25 mg/kgMorphine: Similar effect; Codeine: 3.5 mg/kg[1][3]
Rhesus MonkeyElectrical Stimulation of Dental PulpOralMinimal Effective Dose = 13.8 mg/kgMorphine: ≤5.0 mg/kg; Codeine: 11.3 mg/kg[1][3]

Q3: What are the potential side effects of AH-7921 at effective antinociceptive doses?

A: At doses that produce analgesia, AH-7921 can induce side effects similar to those of other opioids, such as morphine.[3] These include respiratory depression (with a reported ED50 of 2.5 mg/kg in mice), sedation, miosis (pupil constriction), hypothermia, and inhibition of gastrointestinal motility.[1][3] It is important to note that the therapeutic window for AH-7921 appears to be narrow, meaning the doses that produce side effects are close to those required for analgesia.[6][7]

Q4: How can the antinociceptive effects of AH-7921 be reversed in an experimental setting?

A: The antinociceptive effects of AH-7921 can be reversed by the administration of a non-selective opioid antagonist like naloxone.[3][4] This is a critical experimental control to confirm that the observed analgesia is mediated by opioid receptors.

Troubleshooting Guides

Issue 1: High variability in baseline nociceptive responses across animals.

  • Possible Cause: Insufficient acclimatization of the animals to the experimental environment, handling, and testing apparatus.

  • Troubleshooting Steps:

    • Allow animals to acclimate to the housing facility for at least one week before any experimental procedures.

    • Habituate the animals to the testing room for at least 30-60 minutes before each experiment.[7]

    • Handle the animals gently and consistently.

    • For procedures involving restraint, such as the tail-withdrawal assay, pre-train the animals to the restraining device to reduce stress.

Issue 2: The observed antinociceptive effect is weak or absent at expected effective doses.

  • Possible Cause 1: Poor solubility or stability of the AH-7921 solution.

  • Troubleshooting Steps:

    • Ensure that AH-7921 is properly dissolved in a suitable vehicle. The choice of vehicle may depend on the route of administration.

    • Prepare fresh solutions for each experiment to avoid degradation of the compound.

    • Consider using a different vehicle if solubility issues are suspected. For some synthetic opioids, a Cremophor vehicle has been used.[6]

  • Possible Cause 2: The chosen pain assay is not sensitive to µ-opioid agonists.

  • Troubleshooting Steps:

    • Confirm that the selected pain model (e.g., hot-plate, tail-withdrawal, writhing test) is appropriate for evaluating centrally-acting opioid analgesics.[8]

    • Ensure that the intensity of the noxious stimulus is not too high, as this can reduce the apparent efficacy of opioid agonists.[9]

Issue 3: Animals exhibit excessive sedation or other side effects that interfere with the measurement of nociceptive endpoints.

  • Possible Cause: The administered dose of AH-7921 is too high.

  • Troubleshooting Steps:

    • Conduct a thorough dose-response study to identify a dose that produces significant antinociception with minimal confounding side effects.

    • Carefully observe the animals for signs of sedation, respiratory distress, or motor impairment.

    • If using a motor-dependent assay (like the hot-plate test), consider a less motor-dependent assay (like the tail-flick test) to confirm analgesic effects.

Experimental Protocols

1. Hot-Plate Test (Mouse)

  • Principle: This method assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 52-55°C.[7][9]

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes.

    • Administer AH-7921 or the vehicle control via the desired route (e.g., subcutaneous).

    • At a predetermined time post-injection, place the mouse on the heated surface of the hot plate, which is enclosed by a transparent cylinder to prevent escape.[8]

    • Start a timer immediately.

    • Observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.[7][8]

    • The latency to the first clear sign of a pain response is recorded.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the apparatus, and the cut-off time is recorded as its latency.[7][10]

2. Phenylquinone-Induced Writhing Test (Mouse)

  • Principle: This is a chemical-induced pain model that is sensitive to both central and peripheral analgesics.

  • Procedure:

    • Administer AH-7921 or vehicle control to the mice.

    • After a set pre-treatment time, inject a 0.02% solution of phenylquinone in 1% carboxymethyl cellulose (B213188) intraperitoneally (approximately 0.25 ml).[1]

    • Immediately place each mouse into an individual observation chamber.

    • Observe the mice for a defined period (e.g., 10 minutes) and count the number of "writhes." A writhe is characterized by a stretching of the abdomen and/or extension of the hind limbs.[1][4]

    • The analgesic effect is quantified as a reduction in the number of writhes compared to the vehicle-treated group.

3. Warm-Water Tail-Withdrawal Assay (Rat)

  • Principle: This assay measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily used for centrally acting analgesics.

  • Apparatus: A water bath maintained at a constant temperature (e.g., 55°C), a restraining tube for the rat, and a stopwatch.[5]

  • Procedure:

    • Gently place the rat in a restraining tube, allowing its tail to hang freely.

    • Allow the rat to acclimate to the restraint for a period before testing.

    • Immerse the distal 5 cm of the tail into the warm water.[5]

    • Start the timer at the moment of immersion.

    • Record the latency for the rat to withdraw its tail from the water.

    • A cut-off time of 15-20 seconds should be imposed to prevent tissue damage.[5]

    • Administer AH-7921 or vehicle and repeat the measurement at various time points to determine the time course of the antinociceptive effect.

Visualizations

AH7921_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AH-7921 AH-7921 MOR µ-Opioid Receptor (GPCR) AH-7921->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Antinociception/ Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Signaling pathway of AH-7921 via the µ-opioid receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization & Habituation Baseline Baseline Nociceptive Measurement Animal_Acclimatization->Baseline Dose_Preparation AH-7921 Dose Preparation Administration Drug/Vehicle Administration Dose_Preparation->Administration Baseline->Administration Post_Admin_Test Post-Administration Nociceptive Testing Administration->Post_Admin_Test Data_Collection Data Collection (e.g., Latency, Writhing Count) Post_Admin_Test->Data_Collection Dose_Response Dose-Response Curve Generation & ED50 Calculation Data_Collection->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General experimental workflow for antinociceptive studies.

References

How to prevent degradation of AH-7921 reference standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals to ensure the integrity and prevent the degradation of AH-7921 reference standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for AH-7921 reference standards?

To maximize shelf-life and prevent degradation, AH-7921 reference standards should be stored under controlled conditions. General best practices for opioid and other new psychoactive substance (NPS) reference materials apply.

  • Temperature: Store in a freezer at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light at all times. Use amber vials or store containers in a dark location. Photodegradation is a common risk for complex organic molecules.

  • Atmosphere: Store in a tightly sealed, airtight container to protect from moisture and atmospheric oxygen. If the standard is supplied in an ampoule, store the unopened ampoule under the recommended conditions. After opening, consider transferring to smaller, airtight vials under an inert gas (like argon or nitrogen) to minimize exposure to air and humidity.

  • Form: Store the material as a solid powder if possible, as solutions are often less stable. If a stock solution is prepared, it should be stored under the same temperature and light-protected conditions.

Following the specific storage instructions provided on the manufacturer's certificate of analysis is critical.[1][2]

Q2: What is the expected stability of AH-7921 under various conditions?

While comprehensive forced degradation studies on the pure compound are not widely published, stability has been assessed in biological matrices, which can provide an indication of its robustness.

MatrixConcentrationStorage TemperatureDurationStability Outcome
Blood & PlasmaNot SpecifiedRoom Temperature28 DaysStable[3]
BloodLow & HighRoom Temperature≥ 2 WeeksMostly Stable (77%-120% of initial concentration)[4]
BloodLow & HighRefrigerated (4°C)36 WeeksGenerally Stable (66%-118% of initial concentration)[4]
BloodLow & HighFrozen (-20°C)36 WeeksGenerally Stable (66%-118% of initial concentration)[4]

Note: Stability in a pure solvent or as a solid may differ. These data should be used as a general guide. Regular verification of standard integrity is recommended.

Q3: What are the potential chemical degradation pathways for AH-7921?

The chemical structure of AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) contains several functional groups susceptible to degradation:

  • Amide Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, breaking the molecule into 3,4-dichlorobenzoic acid and (1-(dimethylamino)cyclohexyl)methanamine.

  • Oxidation: The tertiary amine of the dimethylamino group is a potential site for oxidation, which could lead to the formation of an N-oxide derivative.

  • Demethylation: While primarily a metabolic process, N-demethylation can also occur chemically under certain oxidative conditions, yielding desmethyl and di-desmethyl analogs.[3][5]

A diagram illustrating these potential degradation factors is provided in the visualization section below.

Q4: How can I verify the integrity and concentration of my AH-7921 reference standard if I suspect degradation?

If you suspect degradation due to improper storage, unexpected experimental results, or age of the standard, you should re-qualify the material. This typically involves:

  • Visual Inspection: Check for changes in physical appearance (e.g., color change from off-white to yellow/brown, clumping of powder).[6][7]

  • Chromatographic Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a detector like UV or Mass Spectrometry (MS).[8][9][10]

  • Purity Assessment: Compare the chromatogram of the suspect standard against a new, certified reference standard or a previously validated result. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the main AH-7921 compound.

  • Concentration Verification: Accurately prepare a solution and analyze it using a validated quantitative method to confirm if the concentration matches the expected value.

Troubleshooting Guide

If your experimental results are inconsistent or suggest your AH-7921 standard may be compromised, follow this logical workflow.

G start Inconsistent Results or Suspected Degradation check_storage Step 1: Verify Storage Conditions & Expiry Date start->check_storage decision_storage Conditions OK? check_storage->decision_storage visual_inspect Step 2: Visual Inspection (Color, Appearance) decision_visual Appearance OK? visual_inspect->decision_visual prepare_sol Step 3: Prepare Fresh Solution & Re-run Experiment decision_rerun Results Still Inconsistent? prepare_sol->decision_rerun analyze_purity Step 4: Analytical Purity Check (e.g., HPLC, LC-MS) compare_data Compare to CoA or New Reference Standard analyze_purity->compare_data decision_purity Purity & Peak Shape OK? compare_data->decision_purity decision_storage->visual_inspect Yes end_bad Standard is Degraded. Quarantine & Replace. decision_storage->end_bad No decision_visual->prepare_sol Yes decision_visual->end_bad No decision_rerun->analyze_purity Yes end_ok Standard is Likely Stable. Troubleshoot Experiment. decision_rerun->end_ok No decision_purity->end_ok Yes decision_purity->end_bad No end_order Order New Standard for Verification decision_purity->end_order Uncertain

Caption: Troubleshooting workflow for suspected AH-7921 standard degradation.

Key Visualizations

The following diagrams illustrate the factors influencing stability and a typical workflow for assessing the integrity of the reference standard.

G substance AH-7921 Reference Standard (Solid or Solution) temp High Temperature substance->temp light UV/Light Exposure substance->light ph Extreme pH (Strong Acid/Base) substance->ph oxygen Oxygen / Air substance->oxygen moisture Moisture / Humidity substance->moisture oxidation Oxidation / Demethylation temp->oxidation photo Photodegradation light->photo hydrolysis Amide Hydrolysis ph->hydrolysis oxygen->oxidation moisture->hydrolysis hydrolysis->substance Degrades photo->substance Degrades oxidation->substance Degrades storage_temp Freezer / Refrigerator (-20°C to 8°C) storage_temp->temp Prevents storage_light Amber Vials / Darkness storage_light->light Prevents storage_atm Airtight Seal / Inert Gas storage_atm->oxygen Prevents storage_atm->moisture Prevents

Caption: Key factors influencing the chemical stability of AH-7921.

Experimental Protocols

Protocol: Stability-Indicating Analysis of AH-7921 by HPLC-UV

This protocol outlines a general method for assessing the purity of an AH-7921 standard and detecting potential degradants. This method should be fully validated before use.

G prep_std 1. Standard Preparation Accurately weigh ~1mg AH-7921. Dissolve in Diluent to 100 µg/mL. hplc 3. HPLC-UV Analysis Inject standards and samples. prep_std->hplc prep_sample 2. Sample Preparation Prepare suspect sample at the same concentration (100 µg/mL). prep_sample->hplc data 4. Data Acquisition Record chromatograms at 237 nm and 205 nm. hplc->data analysis 5. Data Analysis data->analysis sub_analysis1 A. Compare Retention Times (RT) analysis->sub_analysis1 sub_analysis2 B. Check for New Peaks (Degradants) analysis->sub_analysis2 sub_analysis3 C. Calculate Purity (% Area) analysis->sub_analysis3 report 6. Reporting Document RT, peak areas, and % purity for all samples. analysis->report

Caption: Experimental workflow for stability testing of AH-7921 via HPLC-UV.

Objective

To quantify the purity of an AH-7921 reference standard and identify the presence of any degradation products using a stability-indicating HPLC-UV method.

Materials and Reagents
  • AH-7921 Reference Standard (Suspect and/or New)

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (ACS Grade or higher)

  • Formic Acid (ACS Grade or higher)

  • Deionized Water (18.2 MΩ·cm)

  • Diluent: 50:50 Acetonitrile:Water

Instrumentation & Conditions
  • Instrument: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-12 min: 20% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 20% B

    • 14.1-18 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 237 nm and 205 nm[6]. A PDA detector is recommended to evaluate peak purity and identify optimal wavelengths for degradants.

Procedure
  • Standard Preparation:

    • Accurately weigh approximately 5.0 mg of the AH-7921 reference standard.

    • Dissolve in a 50 mL volumetric flask with the diluent to create a 100 µg/mL stock solution. Sonicate briefly if needed to ensure complete dissolution.

  • Sample Preparation:

    • Prepare the suspect AH-7921 standard in the same manner to achieve a target concentration of 100 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the reference standard solution multiple times (e.g., n=3) to establish system suitability (retention time, peak area reproducibility).

    • Inject the suspect sample solution (n=3).

Data Analysis & Interpretation
  • Identification: The primary peak in the suspect sample chromatogram should have the same retention time (±2%) as the reference standard.

  • Purity Calculation: Calculate the area percent purity of the suspect sample.

    • Purity (%) = (Area of AH-7921 Peak / Sum of All Peak Areas) x 100

  • Degradation Assessment:

    • Compare the chromatogram of the suspect sample to that of a new or validated standard.

    • The presence of significant additional peaks in the suspect sample indicates degradation.

    • A purity value below the specification on the Certificate of Analysis (typically <98%) suggests the standard is compromised and should not be used for quantitative experiments.

References

Technical Support Center: AH-7921 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AH-7921 in electrophysiology experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiology recordings involving AH-7921.

Question 1: After applying AH-7921, my baseline recording has become noisy and unstable. What are the potential causes and solutions?

Answer:

An unstable and noisy baseline following the application of AH-7921 can stem from several sources, ranging from the compound's physiological effects to common electrophysiology setup issues that may be exacerbated by the compound.

Potential Causes & Troubleshooting Steps:

  • Physiological Effects of AH-7921: As a potent µ-opioid receptor agonist, AH-7921 can alter neuronal excitability.[1][2] Opioid agonists can modulate various ion channels, including inwardly-rectifying potassium channels (GIRKs) and calcium channels, leading to changes in membrane conductance.[3][4][5] This alteration can sometimes manifest as a fluctuating baseline, especially if the cell is unhealthy or the seal is suboptimal.

    • Solution: Ensure you are working with healthy cells and have a high-quality gigaohm seal (>1 GΩ) before drug application. A stable seal is crucial to minimize the impact of conductance changes on the recording quality.

  • Grounding and Electrical Interference: Poor grounding is a common cause of noise in electrophysiology.[6] The introduction of a new substance via perfusion can sometimes disturb the grounding.

    • Solution:

      • Check all grounding points. Ensure the headstage, manipulators, perfusion system, and Faraday cage are all connected to a common ground point.[7][8]

      • Avoid ground loops. A ground loop occurs when there are multiple paths to the ground, which can act as an antenna for electrical noise.[9] Ensure a "star" grounding configuration where all components connect to a single point.[9]

      • Isolate noise sources. Switch off non-essential equipment (monitors, centrifuges, lights) one by one to identify any sources of 50/60 Hz line noise.[6][7]

  • Perfusion System Artifacts: The perfusion system itself can introduce noise.

    • Solution: Check for bubbles in the perfusion line, which can cause mechanical and electrical artifacts. Ensure the perfusion outflow is not creating electrical continuity with the ground bath in a way that introduces noise.

Question 2: I'm observing a gradual "rundown" or decrease in current amplitude after applying AH-7921. Is this an artifact or a true pharmacological effect?

Answer:

Current rundown can be a complex issue, potentially arising from the compound's action, the cell's health, or the recording conditions.

Potential Causes & Troubleshooting Steps:

  • Receptor Desensitization: Continuous exposure to an agonist like AH-7921 can lead to µ-opioid receptor desensitization and internalization.[3][4] This is a known physiological process for G-protein-coupled receptors (GPCRs) and would result in a diminishing response over time.[10]

    • Solution: To test for this, use a pulsed application protocol with washout periods instead of continuous perfusion. If the response recovers after washout, desensitization is a likely cause.

  • Loss of Seal Integrity: A slow deterioration of the gigaohm seal can manifest as a gradual change in recorded currents.

    • Solution: Continuously monitor the seal resistance throughout the experiment. If it drops significantly, the recording should be discarded. Ensure solutions are clean and at the correct osmolarity.[11]

  • Depletion of Intracellular Components: In whole-cell patch-clamp, essential intracellular molecules can be "dialyzed" out of the cell into the pipette, leading to rundown.

    • Solution: Include ATP and GTP in your intracellular solution to support cellular metabolism and G-protein signaling.[11] This is particularly important when studying GPCRs like the µ-opioid receptor.

Question 3: Application of AH-7921 seems to cause a sudden loss of the whole-cell patch. Why is this happening and how can I prevent it?

Answer:

Sudden seal loss upon drug application is often due to mechanical instability, solution-related issues, or a dramatic change in cell morphology or health.

Potential Causes & Troubleshooting Steps:

  • Mechanical Instability: The switch in perfusion solutions can cause slight mechanical disturbances to the cell or pipette.

    • Solution: Ensure your perfusion system delivers solutions smoothly and without significant pressure changes. Check that the pipette holder and micromanipulators are securely fastened.

  • Solution Mismatch: A significant difference in osmolarity or ionic concentration between your control and AH-7921-containing solutions can cause osmotic stress on the cell, leading to swelling or shrinking that can rupture the seal.

    • Solution: Double-check that all extracellular solutions are isosmotic. Ensure the vehicle (e.g., DMSO) concentration is minimal (<0.1%) and consistent across all solutions.

  • Cytotoxicity: While not extensively documented for short-term electrophysiology experiments, high concentrations of any compound can be cytotoxic.

    • Solution: Perform a dose-response curve to find the lowest effective concentration of AH-7921. If seal loss persists even at low concentrations, consider reducing the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AH-7921?

AH-7921 is a synthetic opioid analgesic that acts as a potent and selective agonist for the µ-opioid receptor (MOR).[1][2][12] It also has a lesser affinity for the κ-opioid receptor (KOR).[1] Its potency is comparable to that of morphine.[1][13]

Q2: How does µ-opioid receptor activation by AH-7921 affect neuronal electrophysiology?

Activation of the µ-opioid receptor, a Gi/Go-coupled GPCR, initiates several downstream signaling events that generally reduce neuronal excitability.[3][5][14] Key effects include:

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the neuron, making it more difficult to fire an action potential.[4][15]

  • Inhibition of voltage-gated calcium channels: This reduces calcium influx at presynaptic terminals, thereby decreasing neurotransmitter release.[4]

  • Inhibition of adenylyl cyclase: This reduces intracellular cAMP levels.[3]

  • Direct inhibition of sodium channels: Some opioids, like morphine, have been shown to directly inhibit sodium channels, which would increase the threshold for action potential generation.[16][17]

Q3: Are there any known effects of AH-7921 on cardiac electrophysiology?

While specific studies on AH-7921's cardiac electrophysiology are limited, other potent opioids like fentanyl have been shown to depress cardiac conduction.[18] Overdoses involving AH-7921 have been associated with tachycardia and hypertension, suggesting potential cardiovascular effects.[2][19] Researchers studying cardiac preparations should be aware that opioid receptors are present in the heart and can influence its electrophysiology.

Q4: Can the solvent for AH-7921 create artifacts?

Yes. AH-7921 is often dissolved in solvents like DMSO. High concentrations of DMSO (>0.1%) can have direct effects on cell membranes and ion channels, potentially causing artifacts that could be mistaken for a drug effect. Always run a vehicle control (applying the solution with the solvent but without AH-7921) to ensure the observed effects are due to the compound itself.

Quantitative Data Summary

Published quantitative data on the specific electrophysiological effects of AH-7921 is scarce. However, data from related opioids and its receptor binding affinity provide context for its expected potency.

ParameterCompoundValueSpecies/SystemReference
Receptor Binding Affinity (Ki) 4-phenyl-AH-792160 nM (µ-opioid)CNS Receptors[20]
4-phenyl-AH-792134 nM (κ-opioid)CNS Receptors[20]
Analgesic Potency (ED50) AH-7921~0.55 mg/kgMouse (writhing test)[19]
Morphine~0.45 mg/kgMouse (writhing test)[19]
Blood Concentration (Fatal Cases) AH-79210.03 to 0.99 µg/gHuman (postmortem)[21]

Experimental Protocols

Protocol: Whole-Cell Voltage-Clamp Recording of Opioid-Induced Currents in Cultured Neurons

This protocol provides a general framework for investigating the effects of AH-7921 on neuronal ion channels.

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or dorsal root ganglion) on glass coverslips. Use cells between 7-14 days in vitro for optimal health and receptor expression.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Intracellular Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with KOH.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA).

    • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Maintain the bath temperature at 32-34°C using an inline heater.

  • Recording Procedure:

    • Transfer a coverslip to the recording chamber and perfuse with extracellular solution.

    • Approach a healthy-looking neuron and form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve whole-cell configuration. Allow the cell to stabilize for 5 minutes.

    • Hold the neuron at -70 mV. Apply voltage steps or ramps to elicit currents of interest (e.g., voltage-gated calcium or potassium currents).

    • Establish a stable baseline recording for at least 3-5 minutes.

    • Apply AH-7921 (e.g., 1 µM) via the perfusion system. A vehicle control should be performed first.

    • Record the changes in holding current and elicited currents.

    • After observing the effect, "wash out" the drug by perfusing with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the change in holding current after drug application.

    • Analyze the effect of the drug on the amplitude and kinetics of the voltage-step-elicited currents.

    • Construct current-voltage (I-V) relationship plots before and after drug application.

Visualizations

AH7921_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates GIRK GIRK Channel (K+) G_protein->GIRK Gβγ activates Ca_Channel Ca++ Channel G_protein->Ca_Channel Gβγ inhibits AC Adenylyl Cyclase G_protein->AC Gαi inhibits K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca++ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx cAMP ↓ cAMP AC->cAMP AH7921 AH-7921 AH7921->MOR Binds & Activates

Caption: Signaling pathway of AH-7921 via the µ-opioid receptor.

Troubleshooting_Workflow Start Issue: Noisy Recording after AH-7921 CheckGround Check Grounding (Single Point, No Loops) Start->CheckGround IsolateEquip Isolate Equipment (Turn off non-essentials) CheckGround->IsolateEquip Ground OK NoiseResolved Noise Resolved? CheckGround->NoiseResolved Noise Gone CheckPerfusion Check Perfusion System (Bubbles, Flow Rate) IsolateEquip->CheckPerfusion Still Noisy IsolateEquip->NoiseResolved Noise Gone CheckSeal Verify Seal Quality (>1 GΩ) CheckPerfusion->CheckSeal Still Noisy CheckPerfusion->NoiseResolved Noise Gone CheckSeal->NoiseResolved Still Noisy CheckSeal->NoiseResolved Seal was bad, re-patch End Stable Recording NoiseResolved->End Yes Consult Consult Senior Staff or Manufacturer NoiseResolved->Consult No

Caption: Workflow for troubleshooting a noisy electrophysiology recording.

Logical_Relationships Observation Observed Effect: ↓ Current Amplitude Cause1 Physiological: Receptor Desensitization Observation->Cause1 Cause2 Technical: Seal Rundown Observation->Cause2 Cause3 Methodological: Intracellular Dialysis Observation->Cause3 Test1 Test: Pulsed application with washout Cause1->Test1 Test2 Test: Monitor Seal Resistance (Rm) Cause2->Test2 Test3 Test: Add ATP/GTP to pipette solution Cause3->Test3 Result1 Result: Reversible Test1->Result1 Result2 Result: Rm Decreases Test2->Result2 Result3 Result: Rundown Slows Test3->Result3

Caption: Logical relationships for diagnosing current rundown.

References

Technical Support Center: Quantifying Low Concentrations of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic opioid AH-7921. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when quantifying low concentrations of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low concentrations of AH-7921 challenging?

A1: Quantifying low concentrations of AH-7921, a novel psychoactive substance (NPS), presents several analytical hurdles. Due to its high potency, even minute concentrations in biological samples can be forensically significant.[1][2] The primary challenges include:

  • Low Endogenous Levels: The concentrations found in biological fluids are often very low (sub-µg/L to low µg/L range), requiring highly sensitive analytical instrumentation.[2][3]

  • Matrix Effects: Biological samples like blood, urine, and hair contain a multitude of endogenous components (salts, proteins, lipids) that can interfere with the analysis.[4][5] This interference, known as the matrix effect, can suppress or enhance the analyte signal during mass spectrometry analysis, leading to inaccurate quantification.[6]

  • Metabolite Identification: AH-7921 is metabolized in the body, and identifying its various metabolites, such as desmethyl and di-desmethyl AH-7921, is crucial for confirming intake. These metabolites are also present at very low concentrations.[7]

  • Lack of Certified Reference Materials: As a designer drug, standardized reference materials for AH-7921 and its metabolites may be less available than for traditional drugs, complicating method validation and quality control.

Q2: Which analytical technique is most suitable for low-level AH-7921 quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique.[1][8] It offers superior sensitivity and selectivity compared to methods like gas chromatography-mass spectrometry (GC-MS) or immunoassays, which may not be sensitive enough for the low concentrations typically observed.[2][9] High-resolution mass spectrometry (HRMS) techniques, such as LC-QTOF-MS, are also powerful tools for identifying AH-7921 and its metabolites in untargeted screening approaches.[10][11]

Q3: What are the expected concentration ranges for AH-7921 in postmortem blood samples?

A3: Reported concentrations of AH-7921 in postmortem femoral blood vary widely, likely due to differences in individual tolerance and poly-drug use.[3] Fatalities have been reported across a broad spectrum, with concentrations ranging from as low as 0.03 µg/g (or 30 ng/mL) to as high as 0.99 µg/g (990 ng/mL).[3][10] One case reported a femoral blood concentration of 450 µg/L (450 ng/mL).[11] This wide range underscores the need for analytical methods with a broad linear dynamic range and low limits of detection.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Low Analyte Recovery

This is a common issue when working with trace concentrations. The cause often lies in the sample preparation or the analytical method itself.

Possible Causes & Solutions:

  • Inefficient Sample Extraction: The choice of extraction technique is critical. While simple "dilute and shoot" or protein precipitation methods are fast, they may not provide sufficient cleanup for complex matrices like blood or tissue, leading to significant matrix effects and low recovery.[10][12][13]

    • Recommendation: Employ a more robust sample preparation technique like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[8][12][14] These methods are highly effective at removing interfering matrix components and concentrating the analyte. Liquid-Liquid Extraction (LLE) is also a viable and widely used option.[8][10]

  • Suboptimal pH during Extraction: The extraction efficiency of AH-7921 is pH-dependent.

    • Recommendation: For Liquid-Liquid Extraction (LLE), perform the extraction under alkaline conditions (e.g., pH 11) to ensure AH-7921 is in its non-ionized form, which improves its partitioning into an organic solvent.[10]

  • Poor Chromatographic Peak Shape: This can lead to lower signal-to-noise and inaccurate integration.

    • Recommendation: Ensure the mobile phase is compatible with the analyte and column chemistry. Using a mobile phase containing a small amount of an acid like formic acid (e.g., 0.1%) can improve the peak shape for amine-containing compounds like AH-7921 by ensuring consistent ionization.[10][15]

Workflow & Troubleshooting Diagram

Below is a generalized workflow for the analysis of AH-7921 and a decision tree for troubleshooting low signal intensity.

G cluster_workflow General Analytical Workflow cluster_troubleshooting Troubleshooting: Low Signal/Recovery Sample Sample Collection (Blood, Urine, Hair) Prep Sample Preparation (SPE, LLE, or PPT) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Data Processing & Quantification LCMS->Data Report Reporting Data->Report Start Low Signal or Poor Recovery? Check_Instrument Verify Instrument Performance? (Tune, Calibration) Start->Check_Instrument Instrument_OK Instrument OK Check_Instrument->Instrument_OK Yes Instrument_Fail Recalibrate / Maintain Check_Instrument->Instrument_Fail No Check_SamplePrep Review Sample Prep? Check_Method Review LC-MS Method? Check_SamplePrep->Check_Method No Prep_Issue Inefficient Extraction or High Matrix Effects Check_SamplePrep->Prep_Issue Yes Method_Issue Suboptimal Parameters (MS transitions, CE, DP) Check_Method->Method_Issue Yes Instrument_OK->Check_SamplePrep Optimize_Prep Optimize Extraction (Switch to SPE/SLE, Adjust pH) Prep_Issue->Optimize_Prep Optimize_Method Optimize MS Parameters & Chromatography Method_Issue->Optimize_Method

Caption: Workflow for AH-7921 analysis and a troubleshooting decision tree for low signal issues.

Issue 2: Significant Matrix Effects

Matrix effects are a primary source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[4]

How to Identify & Quantify:

  • Post-Extraction Spike Analysis: This is the standard method to quantify matrix effects.[6]

    • Procedure: Compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solvent solution at the same concentration.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.

Solutions to Mitigate Matrix Effects:

  • Improve Sample Cleanup: As mentioned, switching from protein precipitation to a more rigorous technique like SPE is highly effective.[4][5]

  • Use Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., AH-7921-d4) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus correcting for variability during quantification.

  • Chromatographic Separation: Adjust the LC gradient to separate AH-7921 from the early-eluting, highly interfering components like phospholipids.

  • Dilution: A simple "dilute and shoot" approach can sometimes mitigate matrix effects, but this may reduce the analyte concentration below the instrument's limit of detection.[12]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for synthetic opioids, including AH-7921, from various studies. This illustrates the sensitivity achieved by modern analytical methods.

Analyte(s)MatrixMethodLODLOQCitation
AH-7921, U-47700, etc.Oral FluidSPE & LC-MS/MS5 ng/mL10 ng/mL[8]
Fentanyl & AnaloguesBloodLC-MS/MS-1 ng/mL[16]
25 Novel Synthetic OpioidsHairLC-MS/MS0.1 pg/mg-[17]
Morphine, AH-7921, etc.SalivaSPE & LC-MS/MS5 ng/mL10 ng/mL[18]

Example Experimental Protocol: SPE and LC-MS/MS

This protocol is a synthesized example based on common methodologies for quantifying synthetic opioids in blood.[8][10]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: To 500 µL of whole blood, add 10 µL of an internal standard solution (e.g., AH-7921-d4) and 25 µL of a calibrator or quality control solution. Vortex to mix.

  • Extraction:

    • Condition a mixed-mode SPE cartridge with sequential additions of methanol (B129727) and an appropriate buffer.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic buffer, methanol).

    • Elute the analyte using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonia).[8]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. Instrumental Analysis: LC-MS/MS

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6470 Triple Quadrupole MS or equivalent.[8]

  • Column: A C18 analytical column (e.g., Zorbax Extend C18).[15]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in methanol.[10]

  • Gradient: A linear gradient from low %B to high %B over several minutes to ensure separation of analytes from matrix components.

  • Ionization: Electrospray Ionization (ESI), positive mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions for AH-7921 could be m/z 329.2 → 284.2 and 329.2 → 144.9.[10]

Logical Relationship Diagram

This diagram illustrates the relationship between sample preparation choices and their impact on analytical outcomes.

G PPT Protein Precipitation (PPT) + Fast, Simple - High Matrix Effect - Low Recovery Outcome2 Low Sensitivity & Poor Reproducibility PPT->Outcome2 Often Leads to LLE Liquid-Liquid Extraction (LLE) + Good Cleanup + Inexpensive - Labor Intensive - Emulsion Risk Outcome1 High Sensitivity & Accuracy LLE->Outcome1 Leads to SPE Solid Phase Extraction (SPE) + Excellent Cleanup + High Recovery + Automatable - Higher Cost - Method Development SPE->Outcome1 Leads to

Caption: Relationship between sample preparation methods and analytical outcomes for trace analysis.

References

Cross-reactivity issues in AH-7921 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of AH-7921 and related compounds.

Frequently Asked Questions (FAQs)

Q1: Are there commercially available immunoassays specifically designed for the detection of AH-7921?

A1: Currently, there are no commercially available immunoassays specifically designed for the routine detection of AH-7921. Existing literature and manufacturer's data on common opiate immunoassays indicate that data on cross-reactivity with AH-7921 is largely absent, suggesting a lack of specific antibodies for this compound in routine screening panels.[1]

Q2: Why do standard opiate immunoassays fail to detect AH-7921?

A2: Standard opiate immunoassays typically use antibodies raised against morphine or similar structures. AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) has a unique N-substituted cyclohexylmethylbenzamide structure that is significantly different from the phenanthrene (B1679779) core of morphine or the N-phenyl-N-(piperidin-4-yl)propanamide scaffold of fentanyl.[1] This structural dissimilarity prevents effective binding to the antibodies in standard opiate screening assays, leading to false-negative results. In documented cases of AH-7921 use, initial immunoassay screenings have failed to detect the compound.[2]

Q3: What are the primary metabolites of AH-7921, and should they be targeted in an immunoassay?

A3: The primary metabolic pathways for AH-7921 are N-demethylation and hydroxylation. The major metabolites identified are desmethyl-AH-7921 and di-desmethyl-AH-7921.[1][3] For the development of a specific immunoassay, targeting these more polar metabolites could be a viable strategy as they are often present in higher concentrations in urine samples and can indicate ingestion and metabolism of the parent drug.

Q4: What is the potential for cross-reactivity with other novel psychoactive substances (NPS)?

A4: The potential for cross-reactivity is dependent on the specificity of the antibody used. Given the unique structure of AH-7921, it is unlikely to cross-react with assays for other classes of NPS unless they share a very similar structural motif. Conversely, an antibody developed specifically for AH-7921 would require extensive testing against other synthetic opioids, such as U-47700 (a structural analog), and other NPS to determine its specificity. The general principle is that the more closely the structure of a compound aligns with the target drug of the assay, the higher the likelihood of cross-reactivity.[4]

Troubleshooting Guide

Issue 1: My standard opiate immunoassay is not detecting suspected AH-7921.

  • Possible Cause: Lack of cross-reactivity due to structural differences between AH-7921 and the target analyte of the assay (e.g., morphine).

  • Solution:

    • Confirm with a specific method: Utilize a more specific analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation. These methods do not rely on antibody binding and can definitively identify AH-7921 and its metabolites.[2]

    • Review assay specificity: Consult the manufacturer's package insert for your immunoassay to understand its documented cross-reactivity profile. It is highly unlikely that AH-7921 will be listed.

Issue 2: I am developing a novel immunoassay for AH-7921 and observe high background noise.

  • Possible Cause:

    • Insufficient blocking: Nonspecific binding of antibodies to the microplate surface.

    • Excessive antibody concentration: High concentrations of primary or secondary antibodies can lead to nonspecific binding.

    • Inadequate washing: Residual unbound antibodies or reagents remain in the wells.

  • Solution:

    • Optimize blocking: Experiment with different blocking buffers (e.g., bovine serum albumin (BSA), non-fat dry milk) and incubation times.

    • Titrate antibodies: Perform a titration of both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

    • Improve washing technique: Increase the number of wash steps and ensure complete removal of wash buffer between each step.

Issue 3: My developmental AH-7921 immunoassay shows poor sensitivity.

  • Possible Cause:

    • Suboptimal antibody affinity: The antibody may have low affinity for AH-7921 or its targeted metabolite.

    • Incorrect assay format: The chosen immunoassay format (e.g., competitive vs. sandwich) may not be optimal.

    • Matrix effects: Components in the sample matrix (e.g., urine, blood) may interfere with the antibody-antigen binding.

  • Solution:

    • Antibody selection: If developing monoclonal antibodies, screen multiple clones for the highest affinity. For polyclonal antibodies, ensure a robust immune response was generated in the host animal.

    • Assay optimization: Experiment with different incubation times, temperatures, and buffer compositions.

    • Sample dilution: Perform serial dilutions of the sample to mitigate matrix effects.

Quantitative Data on Cross-Reactivity

As of the current literature, there is a lack of specific quantitative data on the cross-reactivity of AH-7921 with existing commercial immunoassays. The available information strongly indicates a lack of detection rather than a measurable level of cross-reactivity. For context, the table below presents a hypothetical structure for reporting cross-reactivity data for a newly developed AH-7921 immunoassay.

Table 1: Hypothetical Cross-Reactivity Data for a Novel AH-7921 Immunoassay

CompoundConcentration for 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity
AH-792110100%
desmethyl-AH-79212540%
di-desmethyl-AH-79215020%
U-477002005%
Morphine>10,000<0.1%
Fentanyl>10,000<0.1%
Oxycodone>10,000<0.1%

% Cross-Reactivity = (IC50 of AH-7921 / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Development of a Competitive ELISA for AH-7921

This protocol outlines the general steps for developing a competitive enzyme-linked immunosorbent assay (ELISA) for AH-7921. This is a hypothetical protocol as a specific commercial assay is not available.

  • Hapten Synthesis and Conjugation:

    • Synthesize a derivative of AH-7921 (a hapten) that contains a reactive group suitable for conjugation to a carrier protein (e.g., a carboxylic acid or amine group).

    • Covalently link the hapten to a carrier protein such as BSA to create the immunogen (for antibody production) and to a different carrier protein like ovalbumin (OVA) to create the coating antigen.

  • Antibody Production:

    • Immunize a host animal (e.g., rabbit, mouse) with the AH-7921-BSA immunogen to generate polyclonal or monoclonal antibodies.

    • Purify the antibodies from the serum or hybridoma supernatant.

  • ELISA Plate Coating:

    • Dilute the AH-7921-OVA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating antigen solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining nonspecific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare standards of AH-7921 at various concentrations and the unknown samples.

    • In separate tubes, pre-incubate the AH-7921 standards or samples with a fixed, limited concentration of the anti-AH-7921 antibody for 30-60 minutes.

    • Add 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a species-specific enzyme-conjugated secondary antibody (e.g., goat anti-rabbit-HRP) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the AH-7921 concentration.

    • Determine the concentration of AH-7921 in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizations

troubleshooting_workflow start Start: Negative result with standard opiate immunoassay for suspected AH-7921 sample check_assay Review immunoassay package insert for AH-7921 cross-reactivity start->check_assay no_cross_reactivity Is AH-7921 listed as a cross-reactant? check_assay->no_cross_reactivity confirm_method Utilize confirmatory method (LC-MS/MS or GC-MS) for definitive identification no_cross_reactivity->confirm_method No report_negative Report as negative for compounds detected by the immunoassay no_cross_reactivity->report_negative Yes (unlikely) end End: Accurate sample characterization confirm_method->end report_negative->end

Caption: Troubleshooting workflow for unexpected negative results.

immunoassay_development hapten Hapten Synthesis (AH-7921 derivative) conjugation Conjugation to Carrier Proteins (BSA/OVA) hapten->conjugation immunogen Immunogen (AH-7921-BSA) conjugation->immunogen coating_antigen Coating Antigen (AH-7921-OVA) conjugation->coating_antigen antibody_prod Antibody Production (in vivo) immunogen->antibody_prod elisa Competitive ELISA Development & Validation coating_antigen->elisa antibody_prod->elisa

Caption: Workflow for developing an AH-7921 immunoassay.

structural_comparison cluster_morphine Morphine-like Opioids cluster_fentanyl Fentanyl Analogs cluster_ah7921 AH-7921 morphine Morphine Phenanthrene Core fentanyl Fentanyl N-phenyl-N-(piperidin-4-yl) propanamide scaffold ah7921 AH-7921 N-substituted cyclohexylmethylbenzamide immunoassay Standard Opiate Immunoassay (Antibody Specificity) immunoassay->morphine High Affinity immunoassay->fentanyl Low/No Affinity immunoassay->ah7921 No Affinity

Caption: Structural basis for lack of immunoassay cross-reactivity.

References

Interpreting complex GC-MS fragmentation patterns of AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic opioid AH-7921. The information focuses on the interpretation of gas chromatography-mass spectrometry (GC-MS) data.

Frequently Asked Questions (FAQs)

Q1: What is AH-7921 and what is its chemical structure?

AH-7921 is a synthetic opioid with the chemical name 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide.[1] It was first synthesized in the 1970s but has never been marketed for medical use.[1] Its structure is characterized by a dichlorinated benzamide (B126) moiety linked to a dimethylaminocyclohexyl group.

Q2: What are the expected major ions in the electron ionization (EI) mass spectrum of AH-7921?

The EI mass spectrum of underivatized AH-7921 typically shows characteristic fragments at m/z 126 (base peak), 145, and 173.[2][3] These ions are crucial for the identification of AH-7921 in GC-MS analysis.

Q3: What are the common metabolites of AH-7921 and their characteristic mass fragments?

The two primary metabolites of AH-7921 are N-desmethyl-AH-7921 and N,N-didesmethyl-AH-7921, formed through demethylation of the N,N-dimethylcyclohexanamine group.[2] Their characteristic fragments are:

  • N-desmethyl-AH-7921: m/z 112 (base peak), 145, and 173.[2]

  • N,N-didesmethyl-AH-7921: m/z 98 (base peak), 145, and 173.[2]

Q4: Can AH-7921 be detected using standard urine drug screenings?

No, AH-7921 is not typically detected by standard immunoassay-based urine drug screenings.[1] Targeted analytical methods such as GC-MS or LC-MS/MS are required for its identification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of AH-7921.

Problem Possible Causes Recommended Solutions
Absence or low abundance of the base peak at m/z 126 1. Poor fragmentation efficiency. 2. Issues with the ion source (e.g., contamination, temperature). 3. Degradation of the analyte during injection.1. Optimize the electron energy (typically 70 eV). 2. Clean and service the ion source. Check and optimize the source temperature. 3. Use a deactivated inlet liner and check the injection port temperature to prevent thermal degradation.
Presence of unexpected peaks in the chromatogram 1. Sample contamination. 2. Carryover from a previous injection. 3. Presence of metabolites or degradation products.1. Re-prepare the sample using clean glassware and high-purity solvents. 2. Run a solvent blank to check for carryover. If present, clean the syringe and bake out the inlet and column. 3. Compare the mass spectra of the unexpected peaks with known metabolites or consider the possibility of in-source degradation.
Poor peak shape (tailing or fronting) 1. Active sites in the GC system (inlet liner, column). 2. Improper column installation. 3. Sample overload.1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylation of the liner. 2. Ensure the column is installed correctly according to the manufacturer's instructions. 3. Dilute the sample and re-inject.
Inconsistent retention times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Changes in the oven temperature program.1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the system. 3. Verify the oven temperature program and ensure it is running consistently.

Data Presentation

Table 1: Characteristic GC-MS Fragments of AH-7921 and its Major Metabolites

CompoundParent Ion (m/z)Base Peak (m/z)Other Key Fragments (m/z)
AH-7921328/330126145, 173
N-desmethyl-AH-7921314/316112145, 173
N,N-didesmethyl-AH-7921300/30298145, 173

Experimental Protocols

GC-MS Analysis of AH-7921 in Biological Samples

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Alkalinize the sample to a pH > 9 with a suitable buffer.

  • Extract the sample with an organic solvent such as n-butyl chloride or a mixture of ethyl acetate (B1210297) and heptane.

  • Vortex and centrifuge the sample to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol, ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or ion trap mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for AH-7921: m/z 126 (quantifier), 145, 173 (qualifiers).[4]

Visualizations

Caption: Proposed EI fragmentation pathway of AH-7921.

gcms_workflow General GC-MS Experimental Workflow for AH-7921 Sample Biological Sample (Blood/Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for AH-7921 analysis.

troubleshooting_logic Troubleshooting Logic for Poor GC-MS Signal Start Poor or No Signal for AH-7921 Check_Standard Analyze a known standard Start->Check_Standard Standard_OK Standard gives good signal? Check_Standard->Standard_OK Sample_Prep_Issue Investigate Sample Preparation (Extraction efficiency, degradation) Standard_OK->Sample_Prep_Issue No Instrument_Issue Investigate Instrument Performance Standard_OK->Instrument_Issue Yes Check_Syringe Check Syringe & Injection Instrument_Issue->Check_Syringe Syringe_OK Syringe/Injection OK? Check_Syringe->Syringe_OK Check_Inlet Check Inlet (Septum, Liner, Temp) Syringe_OK->Check_Inlet Yes Solution Problem Resolved Syringe_OK->Solution No, Fix Syringe Inlet_OK Inlet OK? Check_Inlet->Inlet_OK Check_Column Check Column (Installation, Bleed, Flow) Inlet_OK->Check_Column Yes Inlet_OK->Solution No, Fix Inlet Column_OK Column OK? Check_Column->Column_OK Check_MS Check MS (Source, Tune, Detector) Column_OK->Check_MS Yes Column_OK->Solution No, Fix Column Check_MS->Solution

References

Technical Support Center: Naloxone Reversal of AH-7921-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available, peer-reviewed research specifically detailing the experimental reversal of AH-7921-induced respiratory depression with naloxone (B1662785). The following troubleshooting guides, FAQs, and experimental protocols are based on studies conducted with other potent synthetic opioids, such as fentanyl and U-47700, and are intended to serve as a foundational resource for researchers. All experimental procedures should be adapted and optimized for the specific laboratory conditions and animal models being used.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or no reversal of respiratory depression after initial naloxone dose. - Insufficient Naloxone Dose: AH-7921, like other potent synthetic opioids, may have a high affinity for the µ-opioid receptor, requiring higher doses of naloxone for competitive displacement. - Rapid Metabolism of Naloxone: Naloxone has a shorter half-life than many synthetic opioids, leading to a potential re-emergence of respiratory depression.- Increase Naloxone Dose: Administer incremental doses of naloxone (e.g., 0.1 mg/kg increments) and monitor respiratory parameters closely. For some potent opioids, total doses up to 10 mg/kg have been reported in animal models. - Consider a Continuous Infusion: A continuous intravenous infusion of naloxone may be necessary to maintain effective antagonist concentrations at the receptor site.
Recurrence of respiratory depression after initial successful reversal ("Renarcotization"). - Pharmacokinetic Mismatch: The half-life of AH-7921 may be significantly longer than that of naloxone, leading to re-binding of the agonist to opioid receptors as naloxone is cleared from the system.- Continuous Monitoring: Extend the observation period post-naloxone administration to at least 4-6 hours. - Repeat Dosing or Infusion: Be prepared to administer additional bolus doses of naloxone or initiate a continuous infusion if signs of respiratory depression reappear.
Precipitated Withdrawal Symptoms Observed. - Rapid Antagonism: Rapid displacement of a potent agonist like AH-7921 from opioid receptors can induce a severe withdrawal syndrome.- Titrate Naloxone Dose: Use the lowest effective dose of naloxone and administer it slowly to achieve adequate reversal of respiratory depression without inducing severe withdrawal.
Variability in Animal Response. - Individual Differences: Metabolic rates, receptor density, and other physiological factors can vary between individual animals. - Drug Purity and Formulation: The purity and formulation of both AH-7921 and naloxone can affect their potency and pharmacokinetics.- Increase Sample Size: Use a sufficient number of animals to account for individual variability. - Ensure Drug Quality: Use well-characterized and high-purity compounds for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of AH-7921-induced respiratory depression?

A1: AH-7921 is a potent µ-opioid receptor agonist.[1][2] Activation of µ-opioid receptors in the brainstem, particularly in the pre-Bötzinger complex, leads to a decrease in respiratory rate and tidal volume, which can result in life-threatening respiratory depression.[3][4]

Q2: How does naloxone reverse this effect?

A2: Naloxone is a competitive antagonist at the µ-opioid receptor. It has a high affinity for this receptor and, when administered, displaces AH-7921, thereby reversing its agonistic effects and restoring normal respiratory function.

Q3: What is a typical starting dose of naloxone for reversing respiratory depression from a novel synthetic opioid in an animal model?

A3: Based on studies with other potent synthetic opioids like U-47700, a starting intravenous dose of naloxone in the range of 0.1 to 1.0 mg/kg is a reasonable starting point for rodent models. However, the optimal dose will need to be determined empirically for AH-7921. One case report indicated that a single dose of naloxone was sufficient to completely reverse the opioid poisoning effects of U-47700 in a human patient.

Q4: What parameters should be monitored during the experiment?

A4: Key parameters to monitor include respiratory rate, tidal volume (if using whole-body plethysmography), arterial oxygen saturation (SpO₂), and arterial blood gases (PaO₂ and PaCO₂). Continuous monitoring is crucial to detect both the initial reversal and any potential recurrence of respiratory depression.

Q5: Are there alternative antagonists to naloxone that could be considered?

A5: While naloxone is the standard antagonist, other antagonists with different pharmacokinetic profiles, such as naltrexone (B1662487) or nalmefene, could be investigated. These have longer half-lives, which may be advantageous in reversing the effects of long-acting opioids.

Experimental Protocols

The following are generalized protocols based on methodologies used for studying the reversal of respiratory depression induced by other synthetic opioids. These should be adapted for AH-7921.

In Vivo Reversal of Respiratory Depression in a Rodent Model

Objective: To determine the effective dose of naloxone required to reverse AH-7921-induced respiratory depression in rodents.

Materials:

  • AH-7921 hydrochloride

  • Naloxone hydrochloride

  • Sterile saline (0.9% NaCl)

  • Rodent animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Whole-body plethysmography system or other respiratory monitoring equipment

  • Intravenous (IV) or intraperitoneal (IP) injection supplies

Procedure:

  • Animal Acclimation: Acclimate animals to the plethysmography chambers or other monitoring apparatus to minimize stress-induced respiratory changes.

  • Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for a stable period (e.g., 15-30 minutes).

  • AH-7921 Administration: Administer a dose of AH-7921 known to induce significant respiratory depression. The route of administration (e.g., IV, IP, subcutaneous) should be consistent.

  • Monitoring of Respiratory Depression: Continuously monitor respiratory parameters until a stable level of depression is achieved (typically 15-30 minutes post-administration).

  • Naloxone Administration: Administer a predetermined dose of naloxone (e.g., starting with 0.1 mg/kg, IV or IP).

  • Post-Naloxone Monitoring: Continue to monitor respiratory parameters for at least 60-120 minutes to assess the extent and duration of the reversal. Note any signs of renarcotization.

  • Dose-Response: Repeat the experiment with different doses of naloxone to generate a dose-response curve for the reversal effect.

Quantitative Data

The following tables summarize data from studies on the naloxone reversal of respiratory depression induced by other synthetic opioids. No specific quantitative data for AH-7921 and naloxone was found in the reviewed literature.

Table 1: Example Data from Fentanyl Reversal Studies in Rodents

Fentanyl Dose (µg/kg)Naloxone Dose (mg/kg)Route of AdministrationAnimal Model% Reversal of Respiratory Rate Depression (Mean ± SEM)
1000.1IVRat45 ± 8
1000.3IVRat82 ± 12
1001.0IVRat98 ± 5
500.05IPMouse35 ± 6
500.1IPMouse75 ± 9

This table is a composite representation based on typical findings in the literature and does not represent a single study.

Table 2: Example Data from Buprenorphine Reversal Studies in Humans

Buprenorphine Dose (mg/70kg)Naloxone Dose (mg)Route of Administration% Reversal of Ventilatory Response to CO₂ (Mean ± SD)
0.31.0IVMinimal Effect
0.35.0IV~50%
0.310.0IV~75%

Data adapted from studies investigating the reversal of buprenorphine's respiratory depressant effects.

Visualizations

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Animal Acclimation to Plethysmograph baseline Record Baseline Respiratory Parameters acclimation->baseline ah7921_admin Administer AH-7921 baseline->ah7921_admin monitor_depression Monitor for Respiratory Depression ah7921_admin->monitor_depression naloxone_admin Administer Naloxone monitor_depression->naloxone_admin monitor_reversal Monitor for Reversal and Renarcotization naloxone_admin->monitor_reversal data_analysis Data Analysis monitor_reversal->data_analysis

Caption: Experimental workflow for assessing naloxone reversal.

Signaling_Pathway cluster_opioid Opioid Agonism cluster_antagonist Naloxone Antagonism AH7921 AH-7921 mu_receptor µ-Opioid Receptor AH7921->mu_receptor Binds and Activates mu_receptor2 µ-Opioid Receptor AH7921->mu_receptor2 Displaced by Naloxone respiratory_depression Respiratory Depression mu_receptor->respiratory_depression Leads to Naloxone Naloxone Naloxone->mu_receptor2 Competitively Binds and Blocks reversal Reversal of Respiratory Depression mu_receptor2->reversal Leads to

Caption: Mechanism of naloxone reversal of opioid agonism.

References

Technical Support Center: Managing AH-7921-Induced Hypothermia in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering AH-7921-induced hypothermia in their mouse experiments.

Troubleshooting Guides

Issue 1: Unexpectedly Severe or Rapid Onset of Hypothermia

Question: We administered AH-7921 to our mice, and they are exhibiting a more severe and rapid drop in body temperature than anticipated. What could be the cause, and what immediate actions should we take?

Possible Causes:

  • Dosage: AH-7921 is a potent synthetic opioid. Even minor miscalculations in dosage can lead to significant adverse effects, including severe hypothermia.

  • Ambient Temperature: The ambient temperature of the housing and experimental rooms can profoundly influence the thermoregulatory effects of opioids. Lower ambient temperatures can exacerbate hypothermia.[1]

  • Strain and Individual Variability: Different mouse strains can exhibit varied sensitivity to opioids. Individual differences in metabolism and physiology can also play a role.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) affects the pharmacokinetics of AH-7921, influencing the onset and severity of its effects.

Immediate Actions:

  • Confirm Vital Signs: Immediately assess the mouse's respiratory rate and responsiveness in addition to body temperature.

  • Initiate External Warming: Move the mouse to a warmed environment (e.g., a warming pad set to 37°C, an incubator, or under a heat lamp). Monitor the animal closely to prevent hyperthermia.

  • Administer Naloxone (B1662785): If the hypothermia is severe and accompanied by other signs of opioid overdose (e.g., respiratory depression), administer the opioid antagonist naloxone. A typical starting dose for reversing opioid effects in mice is 0.1-1 mg/kg, administered subcutaneously or intraperitoneally.[2] The dose may need to be repeated depending on the duration of action of AH-7921.

  • Supportive Care: Provide supportive care as needed, such as warmed subcutaneous fluids to address potential dehydration.

  • Review Experimental Protocol: After stabilizing the animal, thoroughly review your experimental protocol, including dose calculations, solution preparation, and administration technique.

Issue 2: Hypothermia is Not Reversing with Standard Naloxone Dosing

Question: We've administered a standard dose of naloxone, but the AH-7921-induced hypothermia is not resolving. What should we do?

Possible Causes:

  • Inadequate Naloxone Dose: The initial dose of naloxone may be insufficient to counteract the amount of AH-7921 administered.

  • Long Duration of AH-7921 Action: The half-life of naloxone is relatively short (around 30-80 minutes). If AH-7921 has a longer duration of action, the mouse may relapse into hypothermia as the naloxone is metabolized.[3]

  • Route of Administration: The route of naloxone administration may not be optimal for rapid reversal.

Troubleshooting Steps:

  • Repeat Naloxone Dosing: Administer additional doses of naloxone every 2-3 minutes until a response is observed.[4] Titrate the dose to effect.

  • Consider a Continuous Infusion: For prolonged opioid effects, a continuous subcutaneous or intravenous infusion of naloxone may be necessary to maintain adequate reversal.

  • Optimize Route of Administration: If initial administration was subcutaneous, consider intraperitoneal or intravenous (if feasible) for a more rapid onset of action.

  • Continue External Warming: Maintain active warming measures alongside pharmacological intervention.

  • Monitor for Recurrence: Even after successful reversal, continue to monitor the mouse's body temperature for several hours to ensure hypothermia does not recur as the naloxone wears off.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind AH-7921-induced hypothermia?

A1: AH-7921 is a potent agonist of the µ-opioid receptor.[5][6] Activation of µ-opioid receptors in the central nervous system, particularly in the hypothalamus, disrupts the body's thermoregulatory set-point, leading to a decrease in core body temperature.[7] Some evidence also suggests a potential role for the kappa-opioid receptor system in mediating opioid-induced hypothermia.[7]

Q2: What is a typical dose-response relationship for AH-7921 and hypothermia in mice?

Q3: What are the best practices for monitoring body temperature in mice during experiments with AH-7921?

A3: Consistent and accurate temperature monitoring is crucial.

  • Method: Rectal probes are a common and reliable method. Implantable telemetry devices offer continuous monitoring without the stress of repeated handling.

  • Frequency: Measure baseline temperature before drug administration. After administration, monitor temperature frequently (e.g., every 15-30 minutes) during the expected peak effect of the drug and then at regular intervals throughout the experiment.

  • Handling: Minimize handling time to reduce stress-induced temperature changes.

Q4: Are there any preventative measures I can take to mitigate AH-7921-induced hypothermia?

A4: Yes, several proactive steps can be taken:

  • Control Ambient Temperature: Maintain a stable and warm ambient temperature (around 25-30°C) in the experimental area.[1]

  • Use a Warming Pad: Conduct procedures on a warming pad set to maintain the mouse's normal body temperature.

  • Pilot Studies: Conduct pilot studies with a range of AH-7921 doses to determine the specific dose-response for hypothermia in your experimental setup and mouse strain.

  • Prophylactic Naloxone: In some cases, co-administration of a low dose of naloxone may be considered to mitigate the severity of hypothermia, but this will also likely affect the primary opioid effects under investigation.

Q5: How long should I continue to provide thermal support to a mouse that has experienced AH-7921-induced hypothermia?

A5: The duration of thermal support depends on the dose of AH-7921 and the severity of the hypothermia. For injectable anesthetics that cause hypothermia, thermal support for up to 5 hours may be necessary to maintain normothermia.[8] It is recommended to continue thermal support until the mouse can maintain its own body temperature within the normal physiological range for a sustained period (e.g., at least 1-2 hours) after the warming device is removed.

Data Presentation

Table 1: Naloxone Dosing for Opioid Reversal in Mice

ParameterRecommended Dose/RegimenRoute of AdministrationNotes
Initial Bolus Dose 0.1 - 1 mg/kgSubcutaneous (SC), Intraperitoneal (IP)Titrate to effect. May need to be repeated.
Repeat Dosing Repeat initial dose every 2-3 minutesSC, IPContinue until reversal of symptoms is observed.[4]
Reference Opioid Reversal 3 mg/kg naloxone for morphine (9 mg/kg)IPThis dose was shown to reverse respiratory and analgesic effects of morphine.[1]

Table 2: External Warming Strategies for Anesthesia-Induced Hypothermia in Mice

Warming MethodDuration of SupportOutcomeReference
Warming Cage (37-38°C) 1 and 2 hoursBody temperature decreased below normal within 60 minutes after support was removed.[8]
Warming Cage (37-38°C) 3 hoursMaintained body temperature within the normothermic range, but some instances of hypothermia were observed.[8]
Warming Cage (37-38°C) 5 hoursMaintained body temperature within the normothermic range with no observed hypothermia.[8]

Experimental Protocols

Protocol 1: Measurement of Rectal Temperature in Mice
  • Materials: Digital thermometer with a flexible rectal probe for mice, lubricant (e.g., sterile lubricating jelly), 70% ethanol (B145695) for cleaning.

  • Procedure:

    • Gently restrain the mouse.

    • Lubricate the tip of the rectal probe.

    • Gently insert the probe approximately 1.5-2 cm into the rectum.

    • Wait for the thermometer reading to stabilize.

    • Record the temperature.

    • Clean the probe with 70% ethanol between each animal.

Protocol 2: Administration of Naloxone for Reversal of AH-7921-Induced Hypothermia
  • Materials: Naloxone hydrochloride solution (e.g., 0.4 mg/mL or 1 mg/mL), sterile saline for dilution, appropriate syringes and needles (e.g., 27-30 gauge).

  • Dose Calculation: Calculate the required volume of naloxone based on the mouse's body weight and the desired dose (e.g., 0.1-1 mg/kg). Dilute with sterile saline if necessary to achieve an appropriate injection volume (typically 5-10 mL/kg for IP or SC injection).

  • Administration:

    • Subcutaneous (SC): Lift the skin over the back to form a "tent" and insert the needle into the base of the tent. Aspirate to ensure no blood is drawn, then inject the solution.

    • Intraperitoneal (IP): Position the mouse with its head tilted down. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no urine or intestinal contents are drawn, then inject the solution.

  • Monitoring: After administration, continuously monitor the mouse's body temperature, respiratory rate, and overall condition. Be prepared to administer additional doses if necessary.

Mandatory Visualizations

AH7921_Hypothermia_Workflow cluster_experiment Experimental Procedure cluster_intervention Intervention start Administer AH-7921 to Mouse monitor Monitor Body Temperature start->monitor hypothermia Hypothermia Detected? monitor->hypothermia no_hypothermia Continue Monitoring hypothermia->no_hypothermia No warming Initiate External Warming hypothermia->warming Yes no_hypothermia->monitor naloxone Administer Naloxone warming->naloxone assess Assess Reversal naloxone->assess resolved Hypothermia Resolved? assess->resolved continue_monitoring Continue Monitoring Post-Recovery resolved->continue_monitoring Yes repeat_naloxone Repeat Naloxone Dose resolved->repeat_naloxone No repeat_naloxone->naloxone

Caption: Experimental workflow for managing AH-7921-induced hypothermia.

Opioid_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects AH7921 AH-7921 mu_receptor µ-Opioid Receptor AH7921->mu_receptor G_protein Gi/o Protein Activation mu_receptor->G_protein adenylyl_cyclase ↓ Adenylyl Cyclase Activity G_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->ion_channels cAMP ↓ cAMP Levels adenylyl_cyclase->cAMP thermoregulation Disruption of Hypothalamic Thermoregulatory Set-Point cAMP->thermoregulation ion_channels->thermoregulation hypothermia Hypothermia thermoregulation->hypothermia

Caption: Simplified signaling pathway of AH-7921-induced hypothermia.

References

Technical Support Center: Analysis of AH-7921 and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH-7921 and its structural isomers. The following information is intended to assist in the analytical differentiation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural isomers of AH-7921 that I should be aware of during analysis?

A1: The most prominent and frequently encountered structural isomer of AH-7921 is U-47700.[1] Both compounds share the same molecular formula (C₁₆H₂₂Cl₂N₂O) and molecular weight, making their differentiation critical in analytical testing. Other potential structural isomers could include positional isomers of the dichlorobenzamide moiety (e.g., 2,3-dichloro, 2,4-dichloro, etc.), although these are less commonly reported in forensic and research literature.

Q2: Which analytical techniques are most effective for differentiating AH-7921 from its isomers?

A2: The most effective techniques for the unambiguous differentiation of AH-7921 and its isomers are mass spectrometry-based methods coupled with chromatography, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are also powerful tools for structural elucidation and can effectively distinguish between isomers.

Q3: Are there specific mass fragments I should look for to distinguish AH-7921 from U-47700 in GC-MS analysis?

A3: Yes, while both compounds may share some common fragments, they also produce unique fragments that allow for their differentiation. For AH-7921, the electron impact (EI) mass spectrum typically shows a characteristic base peak at m/z 126, along with other significant fragments at m/z 145 and 173.[2] U-47700, on the other hand, will produce a different fragmentation pattern under the same conditions. It is crucial to compare the full mass spectra against a certified reference standard for confident identification.

Q4: In LC-MS/MS analysis, what are the key precursor and product ions for identifying AH-7921 and U-47700?

A4: In LC-MS/MS, both AH-7921 and U-47700 will exhibit the same precursor ion due to their identical molecular weight. However, their product ions, generated through collision-induced dissociation (CID), are distinct. While they may share some primary product ions like m/z 145 and 173, there are unique product ions that allow for their differentiation. For AH-7921, characteristic product ions include m/z 190 and 95, whereas U-47700 is distinguished by product ions at m/z 204 and 81.

Troubleshooting Guides

Issue: Co-elution of AH-7921 and U-47700 in Chromatographic Analysis

Symptoms:

  • A single, broad, or misshapen peak is observed in the chromatogram where two distinct peaks for AH-7921 and U-47700 are expected.

  • Mass spectral data from the peak shows a mixture of fragments or product ions characteristic of both compounds.

Possible Causes:

  • The chromatographic method (GC or LC column, mobile phase/temperature gradient) is not optimized for the separation of these isomers.

  • The column has degraded or is contaminated.

Solutions:

  • Optimize Chromatographic Conditions:

    • For GC: Modify the temperature ramp rate. A slower ramp rate can often improve the resolution of closely eluting compounds. Experiment with a different stationary phase column that offers different selectivity.

    • For LC: Adjust the mobile phase gradient. A shallower gradient can enhance separation. If using isocratic elution, test different solvent ratios. Consider a column with a different chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase instead of a standard C18) to exploit different interaction mechanisms like pi-pi interactions.

  • Column Maintenance:

    • Perform a column bake-out (for GC) or a thorough column wash with a strong solvent (for LC) to remove potential contaminants.

    • If the column is old or has been used extensively, replace it with a new one.

  • Sample Preparation:

    • Ensure the sample is properly dissolved and filtered to prevent injection of particulates that could affect chromatographic performance.

Issue: Ambiguous Mass Spectral Identification

Symptoms:

  • The mass spectrum of an unknown peak shares fragments with both AH-7921 and its isomer, making a definitive identification difficult.

Possible Causes:

  • Co-elution of the isomers (as described above).

  • In-source fragmentation or rearrangement is occurring, leading to a complex mass spectrum.

  • The mass spectral library being used is of poor quality or lacks the spectra of all relevant isomers.

Solutions:

  • Confirm Chromatographic Separation: First, ensure that the peaks are baseline-resolved by optimizing the chromatography as detailed in the previous troubleshooting guide.

  • Analyze Certified Reference Materials: Inject a certified reference standard for AH-7921 and each suspected isomer separately to obtain their pure mass spectra under your specific instrument conditions. This will provide a reliable basis for comparison.

  • Utilize Tandem Mass Spectrometry (MS/MS): If using a single quadrupole MS, consider switching to an MS/MS method (e.g., on a triple quadrupole or Q-TOF instrument). The fragmentation of a selected precursor ion into specific product ions provides a much higher degree of certainty for identification.

  • Employ High-Resolution Mass Spectrometry (HRMS): HRMS can provide highly accurate mass measurements, which can help in confirming the elemental composition of fragment ions, aiding in the differentiation of isomeric fragments.

Experimental Protocols

GC-MS Analysis Protocol

Objective: To separate and identify AH-7921 and its structural isomers.

Instrumentation:

  • Gas Chromatograph with an autosampler

  • Mass Spectrometer (single quadrupole or tandem)

  • Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm with a 5% phenyl-methylpolysiloxane stationary phase)

Procedure:

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. A common LLE procedure involves alkalinizing the sample and extracting with an organic solvent like n-butyl chloride.[2]

    • Evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless or split injection depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 300 °C at a rate of 15 °C/min.

      • Hold at 300 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-550

    • Data Acquisition: Full scan mode. For quantitative analysis, selected ion monitoring (SIM) can be used.

LC-MS/MS Analysis Protocol

Objective: To achieve sensitive and specific detection and differentiation of AH-7921 and its isomers.

Instrumentation:

  • Liquid Chromatograph with an autosampler

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

Procedure:

  • Sample Preparation:

    • For biological samples, perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) followed by centrifugation.

    • Dilute the supernatant with the initial mobile phase before injection.

  • LC Conditions:

    • Column Temperature: 40 °C

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • Start at 5% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and re-equilibrate for 3 minutes.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Key Mass Spectral Data for Differentiation of AH-7921 and U-47700

CompoundAnalytical TechniquePrecursor Ion (m/z)Key Differentiating Fragments/Product Ions (m/z)
AH-7921 GC-MS (EI)-126 (Base Peak) , 145, 173
LC-MS/MS (ESI+)329.1190 , 95 , 145, 173
U-47700 GC-MS (EI)-Varies, compare to reference standard
LC-MS/MS (ESI+)329.1204 , 81 , 145, 173

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Identification Sample Biological or Seized Sample Extraction Extraction (LLE/SPE) or Protein Precipitation Sample->Extraction GCMS GC-MS Extraction->GCMS LCMSMS LC-MS/MS Extraction->LCMSMS NMR NMR Extraction->NMR FTIR FTIR Extraction->FTIR Data_Analysis Compare Spectra and Retention Times to Reference Standards GCMS->Data_Analysis LCMSMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis AH7921 AH-7921 Data_Analysis->AH7921 Isomer Structural Isomer (e.g., U-47700) Data_Analysis->Isomer

Caption: General workflow for the analysis and differentiation of AH-7921 and its structural isomers.

Differentiation_Logic start Analyze Unknown Sample check_mass Same Molecular Weight as AH-7921? start->check_mass check_rt Matches Retention Time of AH-7921 Standard? check_mass->check_rt Yes not_related Not AH-7921 or Isomer check_mass->not_related No check_fragments Mass Spectrum Matches AH-7921 Standard? check_rt->check_fragments Yes is_isomer Potential Structural Isomer check_rt->is_isomer No is_ah7921 Identified as AH-7921 check_fragments->is_ah7921 Yes check_fragments->is_isomer No further_analysis Requires Further Analysis (e.g., NMR, FTIR, Isomer Standards) is_isomer->further_analysis

Caption: Logical decision-making process for the identification of AH-7921 versus a potential structural isomer.

References

Validation & Comparative

Comparative Analysis of AH-7921 and Fentanyl: Receptor Kinetics and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the receptor kinetics, binding characteristics, and downstream signaling of the synthetic opioids AH-7921 and fentanyl.

This guide provides a detailed comparative study of AH-7921 and fentanyl, focusing on their interactions with opioid receptors. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

AH-7921 is a synthetic opioid analgesic that acts as a μ-opioid receptor agonist.[1][2][3] Fentanyl is a potent synthetic opioid that is also a selective agonist for the μ-opioid receptor.[4] This document aims to provide a side-by-side comparison of their receptor kinetics and the signaling pathways they activate, supported by available experimental data.

Receptor Kinetics: A Quantitative Comparison

The interaction of a ligand with its receptor is characterized by its binding affinity (Ki), association rate constant (kon), and dissociation rate constant (koff). These parameters determine the potency and duration of action of a drug.

ParameterAH-7921FentanylReceptor Type
Binding Affinity (Ki) 10 nM[5]0.007 - 214 nM[4]μ-opioid
50 nM[5]Low affinityκ-opioid
Association Rate (kon) Data not availableData not availableμ-opioid
Dissociation Rate (koff) Data not availableRapid dissociation reported[6]μ-opioid

Table 1: Comparison of Receptor Kinetic Parameters for AH-7921 and Fentanyl.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the receptor kinetics of opioid compounds.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor).

  • Radioligand (e.g., [³H]-DAMGO or [³H]-naloxone).

  • Test compound (AH-7921 or fentanyl).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation.[7]

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to a GPCR.

Materials:

  • Cell membranes expressing the opioid receptor and associated G proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP.

  • Test compound (agonist).

  • Assay buffer.

Procedure:

  • Pre-incubate the cell membranes with the test compound and GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

  • Separate bound from free [³⁵S]GTPγS via filtration.

  • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Plot the concentration-response curve to determine the EC50 and Emax values for G protein activation.[8][9]

cAMP Accumulation Assay

This assay is used to determine the functional effect of an agonist on the adenylyl cyclase signaling pathway.

Materials:

  • Intact cells expressing the opioid receptor of interest.

  • Forskolin (B1673556) (an activator of adenylyl cyclase).

  • Test compound (agonist).

  • cAMP detection kit (e.g., HTRF, ELISA, or radiommunoassay).

Procedure:

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specific time.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.

  • Analyze the data to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation, yielding an IC50 value.[10][11]

Signaling Pathways

Both AH-7921 and fentanyl exert their primary effects through the μ-opioid receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the receptor activates inhibitory G proteins (Gi/o), leading to a cascade of intracellular events.

G-Protein Signaling Pathway

The canonical signaling pathway for μ-opioid receptor agonists involves:

  • G-protein activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.[12]

  • Dissociation of G-protein subunits: The activated Gαi/o-GTP and Gβγ subunits dissociate.[12]

  • Downstream effector modulation:

    • Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[14]

G_Protein_Signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Agonist AH-7921 / Fentanyl MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein (GDP-bound) MOR->G_protein Activates G_alpha Gαi/o (GTP-bound) G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK, Ca2+ channels) G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response Beta_Arrestin_Signaling cluster_receptor Receptor Phosphorylation cluster_arrestin β-Arrestin Recruitment & Signaling Agonist Fentanyl MOR μ-Opioid Receptor Agonist->MOR GRK GRK MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_ERK MAPK/ERK Pathway Beta_Arrestin->MAPK_ERK Downstream_Effects Downstream Effects (e.g., Tolerance, Side Effects) Internalization->Downstream_Effects MAPK_ERK->Downstream_Effects Experimental_Workflow start Start: Characterization of Novel Opioid receptor_prep Receptor Preparation (Cell Culture & Membrane Prep) start->receptor_prep binding_assay Radioligand Binding Assays (Competition, Saturation, Kinetic) receptor_prep->binding_assay functional_assays Functional Assays receptor_prep->functional_assays data_analysis Data Analysis (Ki, kon, koff, EC50, Emax) binding_assay->data_analysis gtp_assay GTPγS Binding Assay functional_assays->gtp_assay camp_assay cAMP Accumulation Assay functional_assays->camp_assay arrestin_assay β-Arrestin Recruitment Assay functional_assays->arrestin_assay gtp_assay->data_analysis camp_assay->data_analysis arrestin_assay->data_analysis comparison Comparative Analysis (AH-7921 vs. Fentanyl) data_analysis->comparison

References

Validating AH-7921's Selectivity for µ-Opioid Over κ-Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid AH-7921's selectivity for the µ-opioid receptor (MOR) over the κ-opioid receptor (KOR). The information is compiled from various in vitro studies to offer a quantitative and methodological resource for researchers in the field of pharmacology and drug development.

Executive Summary

Comparative Quantitative Data

To contextualize the selectivity of AH-7921, this section summarizes its functional potency at the µ-opioid receptor alongside data for well-established opioid receptor agonists and antagonists. It is important to note that direct comparisons are best made when data is generated from the same laboratory under identical experimental conditions.

CompoundReceptorAssay TypeValueUnitsReference
AH-7921 µ (human)cAMP Inhibition26.9nM (EC50)[3][4]
Morphineµ (human)cAMP Inhibition39.3nM (EC50)[2]
DAMGOµ[35S]GTPγS Binding0.91nM (EC50)[5]
U-50,488κ[35S]GTPγS Binding3.2nM (EC50)[5]
DAMGOµRadioligand Binding25nM (Ki)[5]
DAMGOκRadioligand Binding4200nM (Ki)[5]
Leu-EnkephalinµRadioligand Binding160nM (Ki)[5]
Leu-EnkephalinκRadioligand Binding15000nM (Ki)[5]
NaloxoneµRadioligand Binding3.3nM (Ki)[5]
NaloxoneκRadioligand Binding16nM (Ki)[5]

Experimental Methodologies

The following are detailed protocols for the key experimental assays cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[6] These assays typically involve the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the receptor of interest.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the µ- and κ-opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the human µ-opioid receptor or κ-opioid receptor.

  • Radioligand: [³H]DAMGO (for µ-opioid receptor) or [³H]U-69,593 (for κ-opioid receptor).

  • Unlabeled test compound (e.g., AH-7921) at various concentrations.

  • Nonspecific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a series of tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a separate set of tubes is prepared with the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors.[7] Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. This assay utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, to quantify this activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the µ- and κ-opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the µ-opioid or κ-opioid receptor and the relevant G-proteins.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (e.g., AH-7921) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive state.

  • In a series of tubes, combine the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Basal binding is determined in the absence of the test compound, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of [³⁵S]GTPγS bound to the G-proteins on the filters using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to generate a dose-response curve, from which the EC50 and Emax can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes described, the following diagrams have been generated using Graphviz.

G_protein_signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (µ or κ) Activated_Receptor Activated Receptor- Agonist Complex Opioid_Receptor->Activated_Receptor G_Protein G-protein (αβγ-GDP) G_Protein_Active Activated G-protein (α-GTP + βγ) G_Protein->G_Protein_Active GDP/GTP Exchange Agonist Agonist (e.g., AH-7921) Agonist->Opioid_Receptor Binds to Activated_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulates Second_Messenger Second Messenger (e.g., ↓cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response

Caption: G-protein coupled opioid receptor signaling pathway.

competitive_binding_assay cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Opioid Receptor (µ or κ) Binding_Equilibrium Binding Equilibrium Reached Receptor->Binding_Equilibrium Radioligand Radiolabeled Ligand ([³H]DAMGO or [³H]U-69,593) Radioligand->Binding_Equilibrium Test_Compound Unlabeled Test Compound (AH-7921) Test_Compound->Binding_Equilibrium Filtration Rapid Filtration Binding_Equilibrium->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

References

A Comparative Guide to the Quantification of AH-7921 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of AH-7921, a potent synthetic opioid, in biological samples. The information presented is collated from various validated studies to assist researchers in selecting the most appropriate methodology for their specific needs.

Experimental Protocols

Detailed methodologies for the primary analytical techniques employed in AH-7921 quantification are outlined below. These protocols are based on published research and provide a foundation for laboratory implementation.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Whole Blood

This method is highly sensitive and specific for the quantification of AH-7921 in whole blood samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 500 µL of whole blood, add 25 µL of a mixed calibrator or quality control solution and 10 µL of an appropriate internal standard solution.[1]

  • Vortex the sample to ensure homogeneity.

  • Isolate the analytes using a solid-phase extraction procedure.[1] Specific cartridge types and elution solvents may vary and should be optimized based on laboratory conditions.

2. Instrumentation: LC-MS/MS

  • Liquid Chromatograph: An Agilent 1290 Infinity II liquid chromatograph or equivalent.[1]

  • Mass Spectrometer: An Agilent 6470 triple quadrupole mass spectrometer or a similar system capable of multiple reaction monitoring (MRM).[1]

  • Chromatographic Separation: Utilize a suitable C18 analytical column. The mobile phase typically consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like methanol (B129727) or acetonitrile, also with formic acid.[2]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[2]

  • MRM Transitions: Specific precursor and product ion transitions for AH-7921 must be optimized for the instrument in use. Commonly monitored transitions include m/z 329.2 → 284.2 and 329.2 → 144.9.[2]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Postmortem Blood

This method provides a robust alternative for the analysis of AH-7921, particularly in postmortem toxicology cases.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • An alkaline LLE procedure is typically employed to isolate AH-7921 from the blood matrix.[2]

  • This involves adjusting the pH of the sample to an alkaline state (e.g., pH 11) with a buffer and extracting the analyte into an organic solvent mixture, such as ethyl acetate/heptane.[2]

2. Instrumentation: GC-MS

  • Gas Chromatograph: A standard GC system equipped with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer capable of selected ion monitoring (SIM).

  • Derivatization: While not always necessary, derivatization may be employed to improve the chromatographic properties of AH-7921.

  • Selected Ion Monitoring (SIM): For quantitative analysis, specific ions for AH-7921 are monitored. For instance, m/z 126 can be used as the quantifier ion, with m/z 173 and 145 as qualifier ions.[2]

Method 3: LC-MS/MS for Oral Fluid

Oral fluid is a valuable matrix for detecting recent drug use, and this method is tailored for its analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of an oral fluid/buffer mixture, add an internal standard.[3]

  • Add a phosphate (B84403) buffer (e.g., 0.1 M, pH 6) and vortex.[3]

  • Load the sample onto a mixed-mode SPE column and allow it to flow under gravity.[3]

  • Wash the column with appropriate solvents to remove interferences.

  • Elute the analyte using a suitable solvent mixture.

2. Instrumentation: LC-MS/MS

  • The instrumental setup is similar to that described for whole blood analysis, employing an LC system coupled to a tandem mass spectrometer operating in MRM mode.[3]

Quantitative Data Comparison

The following table summarizes the validation parameters reported in various studies for the quantification of AH-7921. This allows for a direct comparison of the performance of different methodologies.

Analytical MethodMatrixSample PreparationLLOQ (ng/mL)Linearity Range (ng/mL)Accuracy/Bias (%)Precision (%RSD)Reference
LC-MS/MS Whole BloodSolid-Phase Extraction0.25 - 1Not Specified - 100Within ±15Within-run: ≤16, Between-run: ≤17[1]
GC-MS VariousAlkaline LLENot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
LC-MS/MS Oral FluidSolid-Phase Extraction1010 - 500< ±11.1< ±11.1[3]
HPLC-DAD Not SpecifiedNot Specified312Not SpecifiedNot SpecifiedNot Specified[2]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection.

Experimental Workflow and Signaling Pathways

To visualize the general process of bioanalytical method validation, the following diagram illustrates the key stages from method development to routine application.

Bioanalytical_Method_Validation_Workflow A Method Development B Method Validation A->B Proceed to Validation C Sample Analysis (Routine Application) B->C Method Approved D Selectivity & Specificity B->D E Linearity & Range B->E F Accuracy & Precision B->F G LLOQ & LOD B->G H Stability B->H I Matrix Effect B->I

Caption: General workflow for bioanalytical method validation.

This guide serves as a starting point for researchers. It is crucial to note that all analytical methods should be fully validated in-house to ensure they meet the specific requirements of the intended application and comply with relevant regulatory guidelines.

References

A Comparative Guide to AH-7921 and Other Novel Psychoactive Opioids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only. The following guide provides a comparative analysis of the novel psychoactive substance (NPS) AH-7921 and other synthetic opioids. These substances are not approved for human consumption and are associated with significant health risks.

This guide offers an objective comparison of the pharmacological and toxicological profiles of AH-7921 and other novel psychoactive opioids, including U-47700, etazene, and isotonitazene. The information is intended for researchers, scientists, and drug development professionals.

Overview of AH-7921 and Selected Novel Psychoactive Opioids

AH-7921 is a synthetic opioid analgesic developed in the 1970s that has recently emerged as a novel psychoactive substance.[1][2][3][4][5][6][7][8] It is a potent agonist at the μ-opioid receptor, with a potency comparable to or slightly greater than morphine.[1][2][4][5][6][7][9][10] Like other opioids, it can produce analgesia, euphoria, and respiratory depression.[2][3][5] This guide compares AH-7921 to other significant novel psychoactive opioids: U-47700, etazene, and isotonitazene.

U-47700 , also known as "pink," is a potent synthetic opioid approximately 7.5 times more potent than morphine.[11] Etazene is a benzimidazole-derived opioid with a potency reported to be between that of morphine and fentanyl.[12][13][14][15] Isotonitazene , another benzimidazole (B57391) opioid, is noted for its extremely high potency, surpassing that of both morphine and fentanyl.[16][17][18][19][20][21]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for AH-7921 and comparator compounds. It is important to note that values may vary between studies due to different experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki)
Compoundμ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Reference
AH-7921 Potency comparable to morphineActs on KOP receptor to a lesser degree-
U-47700 11.1 - 57287 - 6531105 - 1220[3][22][20][23]
Isotonitazene 0.05 - 11.2271115[11][17][21]
Morphine 2.7 - 527.9111[3][23]
Fentanyl ----

Note: Directly comparable Ki values for AH-7921 and etazene from single studies were not consistently available in the reviewed literature. Potency is often described relative to morphine.

Table 2: In Vitro Functional Efficacy (EC50)
CompoundAssay Typeμ-Opioid Receptor (EC50, nM)Reference
U-47700 [³⁵S]GTPγS111 - 140[24][25][26]
Isotonitazene [³⁵S]GTPγS0.381 - 3.72[11][17]
Isotonitazene β-arrestin2 Recruitment6.64[11]
Isotonitazene mini-Gi Recruitment16.3[11]
Morphine cAMP Assay39.3[15][27]
Table 3: In Vivo Analgesic Potency (ED50)
CompoundAnimal ModelTestED50 (mg/kg)Reference
AH-7921 MousePhenylquinone Writhing0.45[2][23]
U-47700 RatHot Plate0.5[22][20][23]
Isotonitazene MouseTail-Flick~500x more potent than morphine[19]
Morphine MousePhenylquinone Writhing1.5[23]

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

The binding of an agonist, such as AH-7921, to the μ-opioid receptor (MOR) initiates a cascade of intracellular events. This process is primarily mediated through the activation of inhibitory G proteins (Gi/o).

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_Protein Gαi/o βγ MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates (e.g., GIRK activation, CaV inhibition) cAMP cAMP AC->cAMP Reduces Internalization Internalization Beta_Arrestin->Internalization Leads to In_Vitro_Workflow Compound Compound Receptor_Binding Receptor Binding Assay (e.g., Radioligand) Compound->Receptor_Binding Functional_Assay Functional Assay (e.g., GTPγS) Compound->Functional_Assay Signaling_Assay Signaling Pathway Assay (e.g., β-Arrestin) Compound->Signaling_Assay Data_Analysis Data Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Signaling_Assay->Data_Analysis Ki_Value Determine Ki (Binding Affinity) Data_Analysis->Ki_Value EC50_Emax Determine EC50 & Emax (Potency & Efficacy) Data_Analysis->EC50_Emax Bias_Analysis Assess Biased Agonism Data_Analysis->Bias_Analysis

References

A Comparative Analysis of the Efficacy of AH-7921 and Traditional Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic opioid AH-7921 and traditional opioid analgesics, focusing on their efficacy as demonstrated by experimental data. The information is intended to support research and drug development efforts in the field of pain management.

Quantitative Efficacy and Receptor Binding Affinity

The analgesic efficacy of AH-7921 has been evaluated in preclinical studies and compared to traditional opioids like morphine. The following table summarizes key quantitative data from these studies.

CompoundAnalgesic Potency (ED50)Test ModelReceptor Binding Affinity (Ki) at μ-Opioid Receptor
AH-7921 0.45 mg/kgPhenylquinone-induced writhing (mouse)High Affinity[1][2][3]
Morphine ~0.5 mg/kgPhenylquinone-induced writhing (mouse)1.168 nM - 1.2 nM[4][5]
Codeine --> 100 nM[6][7]
Fentanyl --1.346 nM[5]

Note: A lower ED50 value indicates higher analgesic potency. A lower Ki value indicates higher binding affinity to the receptor. While a specific Ki value for AH-7921 is not consistently reported in the literature, it is widely characterized as a potent μ-opioid receptor agonist with high affinity.[1][2][3] Fentanyl is approximately 75 to 100 times more potent than morphine.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of AH-7921 and traditional opioid analgesics.

Phenylquinone-Induced Writhing Test

This is a chemical-based visceral pain model used to assess the efficacy of analgesic compounds.

  • Objective: To evaluate the ability of a compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of phenylquinone.

  • Animal Model: Typically mice.[9][10]

  • Methodology:

    • Animals are pre-treated with the test compound (e.g., AH-7921, morphine) or a vehicle control at various doses via a specific route of administration (e.g., subcutaneous, oral).

    • After a predetermined amount of time to allow for drug absorption, a solution of phenyl-p-benzoquinone (B1682775) (phenylquinone) is injected intraperitoneally. A recommended concentration for post-screening is 0.02%.[9]

    • Immediately after injection, the animals are placed in an observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 5-10 minutes.

  • Endpoint: The analgesic effect is quantified as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50, the dose that produces a 50% reduction in writhing, is then calculated.

Hot-Plate Test

This is a thermal-based pain model that measures the response to a noxious heat stimulus, primarily assessing centrally mediated analgesia.

  • Objective: To determine the latency of an animal's response to a heated surface after administration of an analgesic.

  • Animal Model: Commonly mice or rats.[11][12][13]

  • Methodology:

    • The surface of the hot plate is maintained at a constant temperature, typically between 50°C and 55°C.[13]

    • Animals are treated with the test compound or a vehicle control.

    • At a specific time point after treatment, each animal is placed on the heated surface, and a timer is started.

    • The latency to the first sign of a pain response, such as licking a hind paw, shaking a paw, or jumping, is recorded.[11][12]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Endpoint: An increase in the response latency compared to the control group indicates an analgesic effect.

Tail-Flick Test

This is another thermal-based pain model that measures a spinal reflex to a heat stimulus.

  • Objective: To measure the time it takes for an animal to move its tail away from a focused beam of heat.

  • Animal Model: Primarily rats and mice.[14][15][16][17][18]

  • Methodology:

    • The animal is gently restrained, with its tail exposed.

    • A focused beam of light or a heated element is applied to a specific portion of the tail.

    • The time taken for the animal to "flick" or withdraw its tail from the heat source is automatically or manually recorded.[14][18]

    • A cut-off time is employed to prevent injury. A normal response time for rats is 3 to 5 seconds, with a cut-off often set at 10-12 seconds.[16]

  • Endpoint: A longer latency to tail flick in the treated group compared to the control group signifies an analgesic effect.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates cAMP cAMP Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_channel->Reduced_Excitability Decreased Ca2+ influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Opioid Opioid Agonist (e.g., AH-7921, Morphine) Opioid->MOR Binds to cAMP->Reduced_Excitability Leads to (via PKA) ATP ATP ATP->cAMP Converts to Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Analgesic Efficacy Testing

experimental_workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Selection Animal Selection (e.g., Mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomized Grouping (Control & Treatment) Acclimatization->Grouping Drug_Admin Drug Administration (AH-7921, Morphine, Vehicle) Grouping->Drug_Admin Latency_Period Latency Period (for drug absorption) Drug_Admin->Latency_Period Nociceptive_Test Nociceptive Test (e.g., Hot-Plate, Tail-Flick) Latency_Period->Nociceptive_Test Data_Collection Data Collection (e.g., Reaction Time) Nociceptive_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis ED50_Calculation ED50 Calculation Statistical_Analysis->ED50_Calculation Results Results Interpretation ED50_Calculation->Results

Caption: General workflow for in vivo analgesic testing.

References

Side effect profile of AH-7921 in comparison to morphine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the side effect profiles of the synthetic opioid AH-7921 and the archetypal opioid, morphine. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.

AH-7921 is a structurally unique synthetic opioid analgesic developed in the 1970s.[1] While it never saw legitimate medicinal use, it emerged on the new psychoactive substances (NPS) market in the 2010s, leading to numerous non-fatal intoxications and deaths.[1][2][3] Pharmacologically, its properties are similar to morphine, acting primarily as a μ-opioid receptor agonist.[1][2][3][4]

Quantitative Comparison of Side Effects

Animal studies form the basis of our understanding of the pharmacological and toxicological profiles of AH-7921, often with direct comparisons to morphine. The data below summarizes key findings from these preclinical evaluations.

ParameterAH-7921MorphineAnimal ModelStudy Notes
Analgesic Potency (ED₅₀) 0.45 mg/kg (s.c.)Equal to MorphineMouse (Phenylquinone writhing)Inhibiting phenylquinone-induced writhing.[2]
Respiratory Depression (ED₅₀) 2.5 mg/kg (s.c.)~4.25 mg/kg (calculated)MouseAH-7921 is approximately 1.6 to 1.7 times more potent at inducing respiratory depression than morphine.[4][5][6]
Safety Margin Narrower2-fold greater than AH-7921MouseDoses producing side effects are very close to those causing analgesia.[3][7]
μ-Opioid Receptor Agonist Potency ~80% of morphine's activity100% (Reference)In vitroActs as an agonist on the μ-opioid receptor.[8]
Addictive Liability HighHighRat, Rhesus MonkeyInduces a typical opiate withdrawal syndrome reversible by naloxone, similar to that produced by morphine.[2][3][7]

Common and Adverse Side Effects

Both AH-7921 and morphine, as μ-opioid receptor agonists, produce a similar spectrum of side effects. However, the potency and therapeutic window differ significantly.

Observed Side Effects in Animal Models (Primarily Mice): [2][3]

  • Central Nervous System: Sedation, euphoria, respiratory depression.[2][3][9]

  • Autonomic: Miosis (pupil constriction), hypothermia.[2][3][9]

  • Gastrointestinal: Inhibition of gastrointestinal propulsion (constipation).[2][3][9]

  • Musculoskeletal: Straub tail response (a rigid, erect tail).[2][3]

Human user reports from online forums and clinical findings from intoxication cases corroborate these effects, also noting nausea, vertigo, hypertension, and tachycardia with AH-7921.[5] Post-mortem findings in fatalities involving AH-7921 frequently include pulmonary edema and heavy lungs, common in opioid overdoses.[10]

Mechanism of Action: Opioid Receptor Signaling

Both AH-7921 and morphine exert their effects by acting as agonists at opioid receptors, primarily the μ-opioid receptor (MOR). This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events leading to both analgesia and adverse effects.

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates Opioid Opioid Agonist (Morphine or AH-7921) Opioid->MOR Binds to AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel (Presynaptic) G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel (Postsynaptic) G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter Analgesia Analgesia & Side Effects K_Efflux->Analgesia Neurotransmitter->Analgesia

Caption: Opioid receptor signaling pathway.

Experimental Protocols

The comparative data for AH-7921 and morphine are primarily derived from in vivo animal studies. Below are descriptions of the key experimental methodologies employed.

Antinociceptive (Analgesic) Effect Assessment
  • Phenylquinone-Induced Writhing Test (Mouse):

    • Subjects: Male mice.

    • Procedure: Mice are administered the test compound (AH-7921 or morphine) or a vehicle control, typically via subcutaneous (s.c.) injection.

    • After a set pre-treatment time, an intraperitoneal (i.p.) injection of phenylquinone (a chemical irritant) is given to induce a characteristic writhing response (abdominal constrictions and stretching).

    • Measurement: The number of writhes is counted for a defined period.

    • Endpoint: The dose of the drug that reduces the number of writhes by 50% compared to the control group is calculated as the ED₅₀ (Effective Dose, 50%).

  • Hot-Plate Test (Mouse):

    • Subjects: Mice.

    • Procedure: The mouse is placed on a heated surface maintained at a constant temperature (e.g., 55°C).

    • Measurement: The latency (time) for the mouse to exhibit a pain response (e.g., licking a paw or jumping) is recorded.

    • Endpoint: A significant increase in latency after drug administration compared to baseline indicates an analgesic effect.

Side Effect Profile Assessment
  • Respiratory Depression Measurement (Mouse):

    • Subjects: Mice.

    • Procedure: The respiratory rate (breaths per minute) is measured before and after the administration of the opioid. This can be done using methods like whole-body plethysmography.

    • Endpoint: The dose that causes a 50% reduction in respiratory rate is determined as the ED₅₀ for respiratory depression.

  • Physical Dependence and Withdrawal Assessment (Rat):

    • Subjects: Male rats.

    • Procedure: Rats are chronically treated with escalating oral doses of AH-7921 or morphine over several days (e.g., 5 mg/kg increasing to 20 mg/kg, three times daily for 5 days).[2][3]

    • Measurement: Withdrawal is precipitated by administering an opioid antagonist, such as naloxone.

    • Endpoint: The presence and severity of withdrawal symptoms (e.g., teeth chattering, wet dog shakes, writhing, ptosis) are observed and scored to determine the degree of physical dependence.[2][3]

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment cluster_analysis Data Analysis A Animal Model Selection (e.g., Mouse, Rat) B Compound Preparation (AH-7921, Morphine, Vehicle) C Drug Administration (e.g., Subcutaneous, Oral) B->C D Analgesia Testing (Hot Plate, Writhing Test) C->D E Side Effect Monitoring (Respiration, Sedation, Miosis) C->E F Dependence Study (Chronic Dosing & Naloxone Challenge) C->F G Calculate ED₅₀ Values D->G E->G H Determine Therapeutic Window E->H I Compare Side Effect Profiles F->I G->H H->I

Caption: Workflow for preclinical opioid side effect evaluation.

Conclusion

The available experimental data indicates that AH-7921 is a potent synthetic opioid with a pharmacological and side effect profile qualitatively similar to that of morphine, consistent with its action as a μ-opioid receptor agonist.[2][3] Key distinctions lie in its quantitative properties. Studies in mice have shown AH-7921 to be at least as potent an analgesic as morphine but significantly more potent in causing respiratory depression.[2][4] This results in a narrower safety margin for AH-7921 compared to morphine, suggesting a higher risk of life-threatening adverse effects at doses close to those required for analgesia.[3][7] Furthermore, its high addictive liability is comparable to that of morphine, as demonstrated in animal models of physical dependence.[2][7] These findings underscore the significant public health risk posed by AH-7921.

References

Comparative Toxicity Analysis of AH-7921 and U-47700: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological analysis of the synthetic opioids AH-7921 and U-47700, intended for researchers, scientists, and drug development professionals. Both substances have emerged on the illicit drug market, leading to numerous intoxications and fatalities. Understanding their comparative toxicity is crucial for forensic analysis, clinical treatment, and the development of public health responses.

Overview and Chemical Structures

AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) was developed by Allen and Hanburys in the 1970s.[1] U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) was synthesized by Upjohn, also in the 1970s, and is a structural isomer of AH-7921.[2][3] Despite their structural similarities, their pharmacological profiles and toxicity differ significantly.

Pharmacodynamics and Receptor Interactions

Both AH-7921 and U-47700 exert their primary effects by acting as agonists at the µ-opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[4][5] Activation of the MOR leads to typical opioid effects, including analgesia, euphoria, and, critically, respiratory depression.

U-47700 is a potent and selective MOR agonist.[6][7] In contrast, AH-7921 is a MOR agonist with a potency approximately 80% that of morphine but also demonstrates activity at the κ-opioid receptor (KOR).[7][8][9] The rigid cyclohexyl scaffold in U-47700 is believed to contribute to its improved opioid receptor affinity and selectivity compared to AH-7921.[10]

In vitro functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation show that U-47700 is more potent than AH-7921.[11][12] Furthermore, the two compounds induce different levels of µ-opioid receptor internalization. U-47700 causes significant receptor internalization (~25%), whereas AH-7921 induces minimal internalization (~5%), a profile more similar to morphine.[11][12] This difference may have implications for the development of tolerance and the severity of dependence.

G Opioid Opioid Agonist (AH-7921 or U-47700) MOR MOR Opioid->MOR Binds to Gi Gi Protein AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Analgesia, Respiratory Depression) PKA->Response Leads to MOR->Gi Activates

Comparative Quantitative Toxicity Data

The following table summarizes key quantitative data comparing the toxicity and potency of AH-7921 and U-47700. It is important to note that postmortem blood concentrations can be highly variable and influenced by factors such as individual tolerance, poly-drug use, and postmortem redistribution.

ParameterAH-7921U-47700Morphine (for comparison)
Potency vs. Morphine ~0.8 times (agonist activity)[8][9]~7.5 times (analgesic effect)[3][13][14]1 (Reference)
Respiratory Depression 1.7-fold more potent than morphine (mice)[7]Potent respiratory depressant[14]Reference
Receptor Affinity (Ki) Not consistently reportedµ: 11 nM[6][15]µ: 2.7 nM[15]
Functional Potency (EC50) 26.5 nM (cAMP inhibition)[11][12]8.8 nM (cAMP inhibition)[11][12]31 nM (cAMP inhibition)[13]
Reported Fatal Blood Conc. 0.03 - 0.99 µg/g (30 - 990 ng/mL)[8][9]1.1 - 1367 ng/mL[5]>200 ng/mL (in non-tolerant users)
Common Doses (illicit use) 10 - 100 mg (oral)[16]5 - 25 mg[7]N/A
Pharmacokinetics and Metabolism

AH-7921: The metabolism of AH-7921 primarily involves N-demethylation to form N-desmethyl-AH-7921 and di-desmethyl-AH-7921, as well as hydroxylation.[9][16] In vitro studies with human hepatocytes identified twelve metabolites.[16]

U-47700: The primary metabolic pathways for U-47700 are also N-demethylation, leading to the formation of N-desmethyl-U-47700 and N,N-didesmethyl-U-47700.[6][13] These metabolites have been shown to have a significantly lower affinity for opioid receptors and thus lower biological potential than the parent compound, suggesting that metabolism is a detoxification pathway.[6][13]

Acute Toxicity and Clinical Manifestations

Overdoses involving both compounds present with a classic opioid toxidrome: respiratory depression, central nervous system depression (sedation, coma), and miosis (pinpoint pupils).[1][14]

  • AH-7921: Fatalities have been reported across a wide range of blood concentrations, suggesting that tolerance plays a significant role in lethal outcomes.[9] Pulmonary edema is a common finding in postmortem examinations.[1]

  • U-47700: Due to its high potency, the risk of life-threatening respiratory depression is severe.[14][17] As with AH-7921, fatal and non-fatal blood concentration ranges overlap, complicating the interpretation of forensic toxicology results.[13]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Preparation of Membranes: Homogenize rat brain tissue (or cells expressing the specific human opioid receptor subtype) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. Resuspend the pellet in a fresh buffer.

  • Binding Assay: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]DAMGO for the µ-opioid receptor), and varying concentrations of the test compound (e.g., U-47700).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Cell Membranes (Expressing μ-Opioid Receptor) B Incubate Membranes with: 1. Radioligand ([3H]DAMGO) 2. Test Compound (e.g., U-47700) A->B C Separate Bound & Unbound Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 and Ki D->E F Result: Receptor Binding Affinity E->F

Protocol 2: In Vivo Analgesic Potency Assessment (Hot Plate Test)

Objective: To determine the antinociceptive (analgesic) effect and potency (ED50) of a compound in an animal model.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or CD-1 mice to the testing environment.[15]

  • Baseline Measurement: Gently place each animal on a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., U-47700) or a vehicle control (e.g., saline) via a specific route (e.g., subcutaneous injection).[6]

  • Post-Treatment Measurement: At set time intervals after administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

  • Potency Calculation: Plot the peak %MPE against the logarithm of the dose. Use non-linear regression to calculate the dose that produces a 50% effect (ED50).

Protocol 3: Clinical Management of Acute Opioid Toxicity

Objective: To reverse life-threatening respiratory depression and restore adequate spontaneous ventilation in a patient with a suspected opioid overdose.

Methodology:

  • Initial Assessment: Assess airway, breathing, and circulation (ABCs). If the patient is apneic or has agonal breathing, provide rescue breaths with a bag-valve mask.

  • Naloxone (B1662785) Administration: Administer naloxone, a competitive opioid antagonist.[18] The initial dose for an adult can range from 0.4 to 2 mg, administered intravenously (IV), intramuscularly (IM), or intranasally (IN).[18][19] The IV route has the fastest onset.

  • Titration and Reassessment: The goal is to restore adequate respiratory function, not necessarily full consciousness.[18][20] Reassess the patient's respiratory rate and mental status every 2-3 minutes. If there is no or an inadequate response, repeat the dose. Higher total doses may be required for potent synthetic opioids like U-47700.[18]

  • Continuous Infusion (if needed): For overdose with long-acting opioids or after a large dose, a continuous naloxone infusion may be necessary. The infusion rate is typically calculated based on the total bolus dose that was effective.

  • Observation: Patients who respond to naloxone must be monitored for several hours (at least 2 hours for short-acting opioids) for evidence of resedation, as the duration of action of naloxone (30-90 minutes) can be shorter than that of the opioid.[20]

G Start Suspected Opioid Overdose (CNS/Respiratory Depression) Assess Assess ABCs Support Ventilation (BVM) Start->Assess Administer Administer Naloxone (e.g., 0.4-2 mg IV/IM/IN) Assess->Administer Response Adequate Respiratory Response? Administer->Response Observe Monitor for Recurrence (Observe >2 hours) Response->Observe Yes Repeat Repeat Naloxone Dose (Consider higher dose) Response->Repeat No End Patient Stabilized Observe->End Repeat->Administer Reconsider Reconsider Diagnosis (No response to 10mg) Repeat->Reconsider

Conclusion

Both AH-7921 and U-47700 are dangerous synthetic opioids that pose a significant risk to public health. The available data indicate that U-47700 is considerably more potent than AH-7921, with a higher affinity and functional potency at the µ-opioid receptor.[11][21] This translates to a higher risk of fatal overdose, as a smaller amount of U-47700 can induce profound respiratory depression. While both compounds are dangerous, the pharmacological profile of U-47700 suggests it has a higher acute toxicity. The management of overdose for both compounds relies on the prompt administration of the opioid antagonist naloxone. Continued research and surveillance are essential to understand the evolving landscape of synthetic opioids and to inform clinical and forensic toxicology.

References

In Vivo Validation of AH-7921's Antinociceptive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antinociceptive effects of AH-7921, a synthetic opioid, with established analgesics. The information presented is supported by experimental data from preclinical studies to aid in the evaluation of its pharmacological profile.

Comparative Antinociceptive Potency

AH-7921 has demonstrated significant antinociceptive properties in various animal models. Its potency is comparable to or greater than morphine in some assays, though generally less potent than fentanyl. The following table summarizes the median effective dose (ED50) values of AH-7921 in comparison to morphine and fentanyl in common rodent models of nociception. It is important to note that ED50 values can vary between studies due to differences in experimental protocols.

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Potency Ratio (vs. Morphine)
AH-7921 Phenylquinone WrithingMousep.o.0.85[1]~1.3x more potent
Morphine Phenylquinone WrithingMousep.o.~1.1 (inferred)1
AH-7921 Warm-Water Tail-WithdrawalRats.c.0.56~10.5x more potent
Morphine Warm-Water Tail-WithdrawalRats.c.5.91
Fentanyl Warm-Water Tail-WithdrawalRats.c.0.009~655x more potent
AH-7921 Hot-Plate TestMouses.c.Not explicitly found-
Morphine Hot-Plate TestMouses.c.2.6 - 4.9[2]1
Fentanyl Hot-Plate TestMousei.p.0.040[3]~65-122x more potent

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are outlines of the standard protocols for the key experiments cited in the comparison of AH-7921's antinociceptive effects.

Phenylquinone-Induced Writhing Test

This assay assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

  • Animals: Male albino mice are typically used.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Drug Administration: AH-7921, a comparator drug (e.g., morphine), or vehicle is administered, commonly via the oral (p.o.) or intraperitoneal (i.p.) route.

  • Induction of Writhing: A set time after drug administration (e.g., 30 minutes), an irritant agent such as 0.02% phenylquinone solution is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period, typically 5 to 15 minutes, starting a few minutes after the irritant injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each drug-treated group compared to the vehicle-treated control group. The ED50 is then determined from the dose-response curve.

Warm-Water Tail-Withdrawal (Tail-Flick) Test

This test measures the response to a thermal pain stimulus and is primarily indicative of spinally mediated analgesia.

  • Animals: Male Sprague-Dawley rats or mice are commonly used.

  • Restraint and Acclimation: Animals are gently restrained, often in a device that holds the body while leaving the tail free. They are allowed to acclimate to the restraint.

  • Baseline Latency: The distal portion of the tail is immersed in a warm water bath maintained at a constant temperature (e.g., 55°C). The time taken for the animal to flick or withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered, typically subcutaneously (s.c.).

  • Post-Treatment Latency: At various time points after drug administration, the tail-withdrawal latency is measured again.

  • Data Analysis: The data is often converted to the percentage of maximum possible effect (%MPE) and the ED50 is calculated from the dose-response curve.

Hot-Plate Test

This assay evaluates the response to a thermal stimulus applied to the paws and involves supraspinal (brain) processing of the pain signal.

  • Animals: Mice or rats are used.

  • Apparatus: The hot-plate apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 52.5°C or 55°C), enclosed by a transparent cylinder to keep the animal on the plate.

  • Baseline Latency: The animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time is employed to prevent injury.

  • Drug Administration: The test substance or vehicle is administered.

  • Post-Treatment Latency: The latency to respond is measured at predetermined intervals after drug administration.

  • Data Analysis: The ED50 is determined from the dose-response curve, often after converting the data to %MPE.

Signaling Pathways and Experimental Workflow

The antinociceptive effects of AH-7921 are primarily mediated through its agonist activity at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5] The following diagrams illustrate the general signaling pathway of μ-opioid receptor activation and a typical experimental workflow for assessing the in vivo antinociceptive effects of a compound like AH-7921.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AH-7921 AH-7921 MOR μ-Opioid Receptor (GPCR) AH-7921->MOR Binds to G_protein Gαi/o and Gβγ (Inactive) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits (GRK-dependent) G_protein_active Gαi-GTP and Gβγ (Active) G_protein->G_protein_active GDP-GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Gαi-GTP inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein_active->K_channel Gβγ activates Ca_channel ↓ Ca2+ Influx G_protein_active->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_channel->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Neurotransmitter->Analgesia Desensitization Receptor Desensitization/ Internalization beta_arrestin->Desensitization

Caption: General μ-opioid receptor signaling pathway activated by an agonist like AH-7921.

experimental_workflow cluster_setup Experimental Setup cluster_testing Antinociceptive Testing cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse, Rat) acclimation Acclimation to Environment & Restraint animal_model->acclimation baseline Measure Baseline Nociceptive Response (e.g., Tail-Flick Latency) acclimation->baseline drug_admin Administer AH-7921, Comparator, or Vehicle baseline->drug_admin post_drug_test Measure Post-Treatment Nociceptive Response at Timed Intervals drug_admin->post_drug_test data_processing Calculate %MPE or % Inhibition post_drug_test->data_processing dose_response Generate Dose-Response Curves data_processing->dose_response ed50 Determine ED50 Values dose_response->ed50 comparison Compare Potency with Alternative Compounds ed50->comparison

Caption: Typical workflow for in vivo validation of antinociceptive effects.

Mechanism of Action and Receptor Signaling

AH-7921 functions as a potent agonist at the μ-opioid receptor.[4][5] Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins (specifically the Gi/o subtype). This activation results in the dissociation of the Gα and Gβγ subunits.

The Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The increased potassium efflux and decreased calcium influx hyperpolarize the neuron, reducing its excitability and inhibiting the release of nociceptive neurotransmitters. This cascade of events at the cellular level underlies the analgesic effects observed in vivo.

It is also important to consider the role of β-arrestin in μ-opioid receptor signaling. While G-protein activation is primarily associated with analgesia, β-arrestin recruitment can lead to receptor desensitization, internalization, and has been implicated in some of the adverse effects of opioids.[6] The potential for AH-7921 to act as a "biased agonist," preferentially activating the G-protein pathway over the β-arrestin pathway, has not been extensively reported in the available literature and represents an area for future investigation. Such a profile could theoretically offer a more favorable therapeutic window.

References

Comparative Analysis of Addictive Liability: AH-7921 Versus Morphine in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the addictive liability of the synthetic opioid AH-7921 and the archetypal opioid morphine, based on available experimental data from rodent studies. AH-7921, a structurally atypical benzamide (B126) derivative, emerged as a novel psychoactive substance and has been identified as a potent µ-opioid receptor agonist with an analgesic efficacy comparable to morphine.[1][2] Early in vivo animal studies, however, led to the abandonment of its clinical development due to its significant addictive properties.[1] This document synthesizes findings from key preclinical assays used to evaluate abuse potential, including conditioned place preference, withdrawal syndrome, and locomotor sensitization, to offer a comparative perspective for the research community.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from rodent studies to facilitate a direct comparison between AH-7921 and morphine across several key indicators of addictive potential.

Table 1: Analgesic Potency and Receptor Affinity

CompoundAnimal ModelTestPotency (ED₅₀)Receptor Affinity (Ki)Receptor Type
AH-7921MousePhenylquinone Writhing0.45 mg/kgNot Specifiedµ-opioid agonist[1][2]
MorphineMousePhenylquinone Writhing0.45 mg/kg[1]1.2 nM[3]µ-opioid

Note: While both are established µ-opioid receptor agonists, specific binding affinity (Ki) values for AH-7921 are not as readily available in the reviewed literature as those for morphine.

Table 2: Comparison of Rewarding Effects and Withdrawal Symptoms

ParameterAH-7921Morphine
Conditioned Place Preference (CPP) Induces rewarding effects and conditioned place preference in rats, suggesting a high risk for addiction.[4]Consistently induces robust CPP in rats and mice across a range of doses (e.g., 2.5-10 mg/kg), indicating significant rewarding properties.[5][6]
Naloxone-Precipitated Withdrawal In rats chronically treated with AH-7921 (escalating from 5 mg/kg to 20 mg/kg), naloxone (B1662785) administration produced a withdrawal syndrome similar to that of morphine.[1]Naloxone administration in morphine-dependent rodents reliably precipitates a wide range of withdrawal signs, including jumping, paw tremors, diarrhea, ptosis, and weight loss.[7][8]
Spontaneous Withdrawal Termination of AH-7921 treatment in rats resulted in the appearance of withdrawal signs within 24–48 hours, similar to opioids.[1]Discontinuation of chronic morphine treatment leads to spontaneous withdrawal signs, which can include ptosis, leaning, and weight loss, typically resolving within several days.[7]
Respiratory Depression Reported to be 1.7-fold more potent than morphine in causing respiratory depression in mice, indicating a higher risk for overdose.[9]A well-documented, dose-dependent side effect that is a primary cause of fatality in overdose cases.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. The following sections describe standard protocols for key behavioral assays cited in this comparison.

Conditioned Place Preference (CPP) Protocol

The CPP paradigm is a standard preclinical model used to measure the rewarding effects of drugs.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues (e.g., different wall colors and floor textures).

  • Phases:

    • Pre-Conditioning (Day 1): Rodents are allowed to freely explore both compartments for a 15-minute session to determine any baseline preference for one side.

    • Conditioning (Days 2-9): This phase typically lasts for several days. On alternating days, animals receive an injection of the drug (e.g., morphine 5-10 mg/kg, s.c.) and are confined to one compartment for 30-45 minutes.[11] On the other days, they receive a saline injection and are confined to the opposite compartment. The pairing of the drug with the initially non-preferred compartment is common to avoid confounding results with a natural preference.

    • Post-Conditioning (Test Day): Following the conditioning phase, the animal is placed back in the apparatus with free access to both compartments, and the time spent in each side is recorded. An increase in time spent in the drug-paired compartment is interpreted as a conditioned preference, indicating the drug's rewarding properties.[12]

Naloxone-Precipitated Withdrawal Protocol

This protocol is used to assess the development of physical dependence.

  • Induction of Dependence: Rodents are treated with escalating doses of an opioid (e.g., AH-7921 or morphine) over a period of several days to induce a state of physical dependence.[1] For morphine, a common method involves implanting a 75-mg morphine pellet subcutaneously for 72 hours.[8]

  • Precipitation of Withdrawal: Following the dependence induction phase, animals are administered an opioid antagonist, typically naloxone (e.g., 0.05-4 mg/kg, s.c. or i.p.).[7][13]

  • Observation and Scoring: Immediately after naloxone injection, animals are placed in an observation chamber. For the next 30 minutes, they are observed for a checklist of somatic and autonomic withdrawal signs.[8] These signs are quantified using a rating scale. Commonly scored behaviors include:

    • Somatic Signs: Jumping, paw tremors, wet dog shakes, teeth chattering, ptosis (eyelid drooping).

    • Autonomic Signs: Diarrhea, salivation, weight loss.[7][8]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships in opioid addiction research.

G Opioid Receptor Signaling Pathway opioid Opioid Agonist (AH-7921 or Morphine) receptor µ-Opioid Receptor (GPCR) opioid->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx ion_channels->ca_channel neurotransmitter ↓ Neurotransmitter Release (e.g., GABA, Glutamate) ca_channel->neurotransmitter reward_pathway Dopamine Release in Reward Pathway neurotransmitter->reward_pathway Disinhibition behavior Reinforcing Effects (Addiction) reward_pathway->behavior

Caption: Mu-opioid receptor signaling cascade initiated by agonists.

G Conditioned Place Preference (CPP) Experimental Workflow start Start pre_test Phase 1: Pre-Test (Baseline Preference Measurement) start->pre_test conditioning Phase 2: Conditioning (Drug and Saline Pairings) pre_test->conditioning drug_pairing Drug Injection Paired with Compartment A conditioning->drug_pairing Alternating Days saline_pairing Saline Injection Paired with Compartment B conditioning->saline_pairing Alternating Days post_test Phase 3: Post-Test (Free Access, Preference Test) drug_pairing->post_test saline_pairing->post_test analysis Data Analysis (Time in Drug-Paired Compartment) post_test->analysis end End analysis->end

Caption: Standard three-phase workflow for CPP experiments.

G Logical Relationship in Opioid Addiction admin Repeated Opioid Administration neuroadapt Neuroadaptation (Receptor Downregulation, etc.) admin->neuroadapt leads to craving Drug Craving & Compulsive Seeking admin->craving positively reinforces tolerance Tolerance (Decreased Analgesic Effect) neuroadapt->tolerance results in dependence Physical Dependence neuroadapt->dependence results in withdrawal Withdrawal Syndrome (Upon Cessation) dependence->withdrawal manifests as withdrawal->craving drives addiction Addiction craving->addiction defines

Caption: Key stages in the development of opioid addiction.

Conclusion

References

A Comparative Analysis of the Efficacy of AH-7921 and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head clinical study comparing the synthetic opioid AH-7921 with the widely-used analgesic codeine has not been identified in publicly available research. However, by synthesizing data from various preclinical and pharmacological studies, a comparative profile of their efficacy and receptor interactions can be established. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

Pharmacological Profile and Potency

Both AH-7921 and codeine exert their analgesic effects primarily through agonism of the μ-opioid receptor (MOR).[1][2] However, their relative potencies and receptor affinities differ significantly.

AH-7921 is a synthetic opioid analgesic that has demonstrated a potency comparable to, or slightly less than, morphine in various animal models.[1][3][4][5] In mouse models, AH-7921 showed an analgesic action equal to morphine in the phenylquinone-induced writhing test, with an effective dose (ED50) of 0.45 mg/kg.[1][6] Another study noted its oral potency is approximately 90% that of morphine.[5]

Codeine , a naturally derived opiate, is considerably less potent. It is often referred to as a "weak opioid" and functions as a prodrug, requiring metabolic conversion by the CYP2D6 enzyme in the liver to its active metabolite, morphine, to exert most of its analgesic effect.[7][8][9] Codeine's potency is estimated to be about 1/10th to 1/6th that of oral morphine.[7][10] This metabolic dependency leads to significant variability in its effectiveness among individuals due to genetic polymorphisms in the CYP2D6 enzyme.[7][9]

Quantitative Efficacy and Receptor Binding Data

The following tables summarize key quantitative data from preclinical studies to facilitate a comparison between AH-7921 and codeine.

Table 1: Comparative Analgesic Potency

CompoundAnimal ModelTestRoute of AdministrationPotency Metric (ED50 or MPE)Relative to Morphine
AH-7921 MousePhenylquinone Writhing-ED50 = 0.45 mg/kg[1][6]~1x (Equivalent)[1][3][4]
DogDental Pulp StimulationOralMPE = 1.25 mg/kg[6]-
Rhesus MonkeyDental Pulp StimulationOralMPE = 13.8 mg/kg[6]-
Codeine --Oral-~0.1x (1/10th potency)[7][10]
DogDental Pulp StimulationOralMPE = 3.5 mg/kg[6]-
Rhesus MonkeyDental Pulp StimulationOralMPE = 11.3 mg/kg[6]-

MPE: Minimal Effective Antinociceptive Dose

Table 2: Opioid Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki)Source
AH-7921 μ-opioid (MOR)Low nanomolar potency (specific Ki value not consistently reported)[11][11]
Codeine μ-opioid (MOR)> 100 nM (Low affinity)[12][13][12][13]

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

The data presented above are primarily derived from standard preclinical models for assessing analgesic efficacy. The methodologies for these key experiments are outlined below.

1. Hot Plate Test

The hot plate test is a widely used method to evaluate the thermal pain sensitivity and the efficacy of centrally acting analgesics.[14][15]

  • Apparatus: A heated plate with a precisely controlled surface temperature (e.g., 52.5-55°C).[15][16] An open-ended, transparent cylinder is often placed on the surface to confine the animal.[14]

  • Procedure:

    • A baseline response latency is determined by placing the animal (typically a mouse or rat) on the hot plate.

    • The time taken for the animal to exhibit a pain response, such as licking a hind paw or jumping, is recorded.[14]

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[15][17]

    • The test compound (e.g., AH-7921 or codeine) or a vehicle control is administered.

    • At predetermined time intervals post-administration (e.g., 30, 60, 90, 120 minutes), the animal is placed back on the hot plate, and the response latency is measured again.[16]

  • Endpoint: An increase in the time it takes for the animal to respond is indicative of an analgesic effect.

2. Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures response to a thermal stimulus but is focused on a spinal reflex.[18] It is effective for assessing centrally acting analgesics.[19]

  • Apparatus: An apparatus that can deliver a focused, high-intensity beam of light or radiant heat to a specific portion of the animal's tail.[18][20] Alternatively, a hot water bath maintained at a constant temperature (e.g., 55°C) can be used.[20]

  • Procedure:

    • The animal (mouse or rat) is gently restrained.

    • The tail is exposed to the heat source.

    • A timer starts simultaneously with the heat application.

    • The timer is stopped as soon as the animal flicks or withdraws its tail.[18] This duration is the tail-flick latency.

    • A cut-off time is enforced to prevent injury.[20]

    • Baseline latency is recorded before administering the test compound or vehicle.

    • Latency is re-measured at set intervals after drug administration.

  • Endpoint: A significant increase in tail-flick latency compared to baseline and vehicle control indicates antinociception.

Visualized Pathways and Workflows

Conclusion

Based on available preclinical data, AH-7921 is a significantly more potent μ-opioid receptor agonist than codeine. Its analgesic efficacy is comparable to that of morphine, whereas codeine's efficacy is substantially lower and complicated by its reliance on metabolic activation.[1][7] AH-7921 interacts with the μ-opioid receptor with high affinity, in contrast to codeine's weak affinity.[11][12][13] It is important to note that AH-7921 has a narrow therapeutic window, similar to morphine, and has been associated with significant adverse effects, including respiratory depression.[1][3][4] The data suggest that while both compounds are centrally acting analgesics, AH-7921's pharmacological profile indicates a much higher potency and potential for toxicity compared to codeine.

References

Unraveling the Structure-Activity Relationship of AH-7921 Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of AH-7921 analogs, a class of synthetic opioids. By examining the impact of structural modifications on opioid receptor binding and functional activity, this document aims to inform future drug design and development efforts in the field of analgesics. The information presented herein is a synthesis of publicly available experimental data.

Introduction to AH-7921

AH-7921, 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, is a synthetic opioid originally developed as an analgesic.[1][2][3] It primarily acts as an agonist at the μ-opioid receptor (MOR), with some activity also reported at the κ-opioid receptor (KOR).[1][2] The core structure of AH-7921 consists of a dichlorobenzamide moiety linked to a dimethylaminocyclohexyl group, offering multiple points for chemical modification to explore its SAR. Understanding how alterations to these structural components affect receptor affinity and downstream signaling is crucial for the development of novel opioids with improved therapeutic profiles.

Quantitative Comparison of AH-7921 Analogs

The following tables summarize the in vitro pharmacological data for AH-7921 and a selection of its analogs at the human μ-opioid receptor (hMOR). The data highlights the influence of substitutions on both the benzamide (B126) and cyclohexyl rings on binding affinity and functional activity.

Table 1: Opioid Receptor Binding Affinities (Ki) of AH-7921 Analogs

CompoundModificationhMOR Ki (nM)hKOR Ki (nM)Reference
AH-7921Parent Compound--
4-phenyl-AH-7921trans-4-phenyl substitution on the cyclohexyl ring6034[4]

Table 2: Functional Activity (cAMP Inhibition) of AH-7921 Analogs at hMOR

Compound IDBenzamide MoietyCyclohexyl Amine MoietyEC50 (nM) for cAMP InhibitionReference
AH-79213,4-dichlorobenzoylN,N-dimethylaminocyclohexylmethyl26.49 ± 11.2[5]
Analog 14-chlorobenzoylN,N-dimethylaminocyclohexylmethyl>1000[5]
Analog 24-nitrobenzoylN,N-dimethylaminocyclohexylmethyl>1000[5]
Analog 34-methoxybenzoylN,N-dimethylaminocyclohexylmethyl>1000[5]
Analog 4benzoylN,N-dimethylaminocyclohexylmethyl>1000[5]
U-47700 analog3,4-dichlorobenzoyl(1R,2R)-2-(dimethylamino)-N-methylcyclohexyl8.8 ± 4.9[5]

This table is based on a study that synthesized and tested over 50 analogs. The data presented here highlights the critical role of the 3,4-dichlorobenzoyl substituent for potent activity.

Structure-Activity Relationship Insights

The available data, though limited for a broad range of analogs, provides key insights into the SAR of AH-7921:

  • Benzamide Substituents are Crucial: The 3,4-dichloro substitution on the benzoyl ring is a critical determinant of high potency at the μ-opioid receptor.[5] Analogs lacking this feature or having other substituents like 4-chloro, 4-nitro, or 4-methoxy show significantly reduced or no activity in cAMP inhibition assays.[5]

  • Cyclohexyl Ring Modifications Modulate Activity and Selectivity: Substitution on the cyclohexyl ring can influence both potency and receptor selectivity. The introduction of a trans-4-phenyl group on the cyclohexyl ring of AH-7921 results in a compound with high affinity for both μ- and κ-opioid receptors.[4]

  • Stereochemistry Influences Potency: As observed in the related U-47700 series, the stereochemistry of the cyclohexyl ring is important for potency. The (R,R) enantiomer of U-47700 is significantly more potent than the (S,S) enantiomer at the hMOR.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by AH-7921 analogs and the general experimental workflows used to characterize their pharmacological properties.

Opioid Receptor Signaling Pathway Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid_Agonist AH-7921 Analog MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits (after phosphorylation) AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Analgesia) CREB->Gene_Expression Regulates Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

Caption: General signaling pathway of μ-opioid receptor activation by AH-7921 analogs.

Pharmacological_Assay_Workflow Experimental Workflow for Pharmacological Characterization Start Synthesized AH-7921 Analog Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay_G Functional Assay (G-protein Pathway) Start->Functional_Assay_G Functional_Assay_Arrestin Functional Assay (β-arrestin Pathway) Start->Functional_Assay_Arrestin Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis cAMP_Assay cAMP Accumulation Assay Functional_Assay_G->cAMP_Assay GTPgS_Assay [35S]GTPγS Binding Assay Functional_Assay_G->GTPgS_Assay Arrestin_Recruitment_Assay β-arrestin Recruitment Assay Functional_Assay_Arrestin->Arrestin_Recruitment_Assay cAMP_Assay->Data_Analysis GTPgS_Assay->Data_Analysis Arrestin_Recruitment_Assay->Data_Analysis SAR_Conclusion Structure-Activity Relationship Conclusion Data_Analysis->SAR_Conclusion

Caption: General experimental workflow for characterizing the pharmacology of AH-7921 analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of AH-7921 and its analogs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled AH-7921 analogs for opioid receptors.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

    • Unlabeled test compounds (AH-7921 analogs).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate Gi/o-coupled receptors, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of AH-7921 analogs to inhibit adenylyl cyclase via MOR activation.

  • Materials:

    • Whole cells expressing the μ-opioid receptor (e.g., HEK293 or CHO cells).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds (AH-7921 analogs).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP using a competitive immunoassay format provided by the detection kit.

    • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured.

    • Data are plotted as a concentration-response curve to determine EC50 and Emax values.[1]

[³⁵S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G proteins by a GPCR agonist.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of AH-7921 analogs to stimulate G protein activation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest.

    • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

    • GDP.

    • Test compounds (AH-7921 analogs).

    • Assay buffer (containing Mg²⁺ ions).

  • Procedure:

    • Incubate cell membranes with the test compound and a fixed concentration of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.

    • The amount of radioactivity is quantified.

    • Concentration-response curves are generated to determine EC50 and Emax values.[6][7]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and an indicator of biased agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of AH-7921 analogs to promote β-arrestin recruitment to the MOR.

  • Materials:

    • Engineered cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

    • Test compounds (AH-7921 analogs).

    • Substrate for the reporter enzyme.

  • Procedure:

    • Treat the engineered cells with varying concentrations of the test compound.

    • Agonist binding to the receptor induces a conformational change that promotes the recruitment of the β-arrestin fusion protein.

    • This recruitment brings two components of a reporter enzyme into proximity, leading to the generation of a detectable signal (e.g., luminescence or fluorescence).

    • The signal is quantified, and concentration-response curves are generated to determine EC50 and Emax values.[8]

Conclusion

The structural activity relationship of AH-7921 analogs demonstrates the critical importance of the 3,4-dichlorobenzamide (B1295324) moiety for high potency at the μ-opioid receptor. Modifications to the cyclohexyl ring offer a viable strategy for modulating receptor affinity and selectivity. Further research, including the systematic synthesis and pharmacological evaluation of a broader range of analogs, is necessary to fully elucidate the SAR of this chemical class. In particular, the characterization of β-arrestin recruitment for these analogs will be crucial in identifying potentially biased agonists with improved therapeutic windows. The experimental protocols and data presented in this guide provide a foundational resource for researchers working towards the development of safer and more effective opioid analgesics.

References

On the Reproducibility of AH-7921 Synthesis: A Comparative Guide to Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis protocols for the synthetic opioid AH-7921, with a focus on their reproducibility. Developed in the 1970s by Allen & Hanburys Ltd., AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) has seen renewed interest in the research community. This document aims to furnish researchers with a clear, objective comparison of the available synthetic methodologies, supported by experimental data where publicly available.

Comparison of Synthesis Protocols

The original synthesis can be conceptually broken down into a three-step process. The table below summarizes the key transformations and reported data from the primary literature.

StepReaction TypeStarting MaterialsKey ReagentsProductReported Yield
1Strecker SynthesisCyclohexanone, Dimethylamine (B145610) Hydrochloride, Potassium Cyanide-1-(Dimethylamino)cyclohexanecarbonitrile (B97430)Data not specified in publicly available documents.
2Reduction1-(Dimethylamino)cyclohexanecarbonitrileLithium aluminum hydride (LiAlH₄)1-(Aminomethyl)-N,N-dimethylcyclohexanamineData not specified in publicly available documents.
3Acylation1-(Aminomethyl)-N,N-dimethylcyclohexanamine, 3,4-Dichlorobenzoyl chloride-AH-7921Data not specified in publicly available documents.

Note: The lack of specific quantitative data in publicly accessible documents for the original synthesis protocol presents a significant challenge in assessing its efficiency and reproducibility.

Experimental Protocols

The following methodologies are based on the descriptions provided in the foundational publications.

Protocol 1: Original Allen & Hanburys Synthesis

This protocol is a three-step synthesis starting from commercially available reagents.

Step 1: Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile (Strecker Synthesis)

  • Methodology: This step involves the reaction of cyclohexanone, dimethylamine hydrochloride, and potassium cyanide in an aqueous ethanol (B145695) solution. The mixture is heated to facilitate the formation of the α-aminonitrile adduct.

  • Detailed Parameters: Specific reaction times, temperatures, and purification methods are not detailed in the readily available literature.

Step 2: Synthesis of 1-(Aminomethyl)-N,N-dimethylcyclohexanamine (Reduction)

  • Methodology: The nitrile group of 1-(dimethylamino)cyclohexanecarbonitrile is reduced to a primary amine. The original publications suggest the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Detailed Parameters: Precise quantities, reaction conditions, and work-up procedures are not explicitly stated in the reviewed documents.

Step 3: Synthesis of AH-7921 (Acylation)

  • Methodology: The final step involves the acylation of the primary amine, 1-(aminomethyl)-N,N-dimethylcyclohexanamine, with 3,4-dichlorobenzoyl chloride. This reaction forms the final benzamide (B126) product, AH-7921.

  • Detailed Parameters: The solvent, temperature, reaction time, and purification strategy for this step are not specified in the accessible literature.

Mandatory Visualizations

To aid in the conceptual understanding of the synthesis and decision-making process for researchers, the following diagrams are provided.

G Logical Workflow for AH-7921 Synthesis Protocol Selection start Start: Need to Synthesize AH-7921 find_protocols Search for Published Synthesis Protocols start->find_protocols evaluate_protocols Evaluate Protocol Details and Data Availability find_protocols->evaluate_protocols no_data Insufficient Data for Reproducibility Assessment evaluate_protocols->no_data Limited independent protocols and quantitative data? original_protocol Focus on Original Allen & Hanburys Protocol no_data->original_protocol Yes reproduce Attempt Reproduction of Original Protocol original_protocol->reproduce document Document Experimental Conditions, Yields, and Purity reproduce->document compare Compare Experimental Results with (Limited) Published Data document->compare end End: Contribution to Reproducibility Data compare->end

Caption: Logical workflow for selecting and evaluating an AH-7921 synthesis protocol.

G Experimental Workflow for the Original AH-7921 Synthesis cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Reduction cluster_step3 Step 3: Acylation start_step1 Cyclohexanone + Dimethylamine HCl + KCN reaction1 Reaction in Aqueous Ethanol (Heated) start_step1->reaction1 product1 1-(Dimethylamino)cyclohexanecarbonitrile reaction1->product1 start_step2 1-(Dimethylamino)cyclohexanecarbonitrile product1->start_step2 reaction2 Reduction with LiAlH4 in Anhydrous Ether start_step2->reaction2 product2 1-(Aminomethyl)-N,N-dimethylcyclohexanamine reaction2->product2 start_step3 1-(Aminomethyl)-N,N-dimethylcyclohexanamine + 3,4-Dichlorobenzoyl chloride product2->start_step3 reaction3 Acylation Reaction start_step3->reaction3 product3 AH-7921 reaction3->product3

Caption: Experimental workflow for the original three-step synthesis of AH-7921.

Conclusion

The synthesis of AH-7921, as originally described, follows a logical and well-established chemical pathway. However, the lack of detailed experimental parameters and quantitative data in the public domain makes a thorough assessment of its reproducibility challenging. For researchers and drug development professionals seeking to synthesize this compound, the primary literature provides a foundational but incomplete roadmap. Further research and publication of detailed, independently verified synthesis protocols are necessary to establish a reliable and reproducible method for obtaining AH-7921. This would be of significant benefit to the scientific community for future research and development endeavors.

Independent Verification of AH-7921 Binding Affinities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of the synthetic opioid AH-7921 with other well-characterized opioid compounds. The information is compiled from publicly available scientific literature and is intended for research and drug development purposes.

Overview of AH-7921

AH-7921 is a synthetic opioid analgesic that has been identified as a novel psychoactive substance. In vitro studies have established it as a potent agonist at the μ-opioid receptor (MOR), with a potency comparable to that of morphine.[1][2][3] Evidence also suggests that it has some activity at the κ-opioid receptor (KOR), with moderate selectivity for the μ-opioid receptor over the κ-opioid receptor.[1][4]

Comparative Binding Affinities

Table 1: Comparative Binding Affinities (Ki in nM) of Various Opioids at the Human μ-Opioid Receptor

Opioid CompoundKi (nM) at μ-Opioid Receptor
Buprenorphine0.216
Sufentanil0.268
Fentanyl1.13
Morphine7.1
Hydromorphone1.09
Oxymorphone0.46
Methadone1.96
Oxycodone14.8
Hydrocodone17.4
Codeine2,650
Tramadol1,530
Meperidine270
Pentazocine1,100
Naloxone1.2
Naltrexone0.09

Data sourced from a study conducting a uniform assessment of opioid mu receptor binding constants.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity (Ki value) for a specific receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of an unlabeled test compound (like AH-7921) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Materials:
  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).

  • Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR).

  • Test Compound: A range of concentrations of the unlabeled compound (e.g., AH-7921).

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration System: A cell harvester or vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

General Procedure:
  • Incubation: The receptor-containing membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the binding affinity of a test compound.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation TestCompound Test Compound (e.g., AH-7921) TestCompound->Incubation Filtration Filtration (Separation of Bound and Free Ligand) Incubation->Filtration Washing Washing (Removal of Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Quantification of Bound Radioligand) Washing->Counting DataAnalysis Data Analysis (IC₅₀ and Kᵢ Calculation) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway of μ-Opioid Receptor Activation

Upon binding of an agonist like AH-7921, the μ-opioid receptor initiates a cascade of intracellular events. This signaling is primarily mediated through the activation of inhibitory G proteins (Gi/Go).

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Opioid Agonist (e.g., AH-7921) MOR μ-Opioid Receptor Agonist->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel G_protein->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Analgesia Analgesia cAMP->Analgesia RespDep Respiratory Depression cAMP->RespDep Euphoria Euphoria cAMP->Euphoria K_channel->Analgesia Ca_channel->Analgesia MAPK->Analgesia

Caption: Simplified signaling pathway of μ-opioid receptor activation.

References

Safety Operating Guide

Proper Disposal of AH-7921: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and compliant disposal of AH-7921, a synthetic opioid research chemical.

AH-7921, also known as doxylam, is a synthetic opioid analgesic.[1] It is classified as a new psychoactive substance (NPS) and is a controlled substance in numerous jurisdictions.[2][3] Due to its potent pharmacological activity and potential for abuse, stringent disposal procedures are necessary to prevent diversion and environmental contamination.

Chemical and Physical Properties of AH-7921

A comprehensive understanding of the chemical and physical properties of AH-7921 is fundamental to safe handling and disposal.

PropertyValue
Molecular Formula C₁₆H₂₂Cl₂N₂O
Molecular Weight 329.26 g/mol
Appearance Off-white solid
Melting Point 215–216 °C (hydrochloride salt)
Solubility Soluble in ethanol (B145695) (11 mg/ml), dimethylsulfoxide (3 mg/ml), and dimethylformamide (10 mg/ml)
Systematic (IUPAC) Name 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Source: SpringerMedizin, 2014[2]

Regulatory Framework for Disposal

The disposal of AH-7921 falls under the regulations for hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must adhere to specific guidelines for waste accumulation, storage, and disposal.[4][5]

Key regulatory requirements include:

  • Waste Determination: The generator is responsible for determining if a chemical is a hazardous waste.

  • Container Management: Waste must be stored in containers that are in good condition, compatible with the waste, and kept closed except when adding or removing waste.[6][7]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[6][7]

  • Accumulation Time Limits: There are limits on how long hazardous waste can be stored on-site.[4][8]

  • Authorized Disposal: Hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).

Given that AH-7921 is a controlled substance, its disposal may also be subject to regulations from the Drug Enforcement Administration (DEA) or equivalent national authorities, requiring additional documentation and security measures to prevent diversion.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of AH-7921 from a laboratory setting. This procedure is designed to comply with standard hazardous waste regulations and best practices for handling potent compounds.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Designated hazardous waste container (sturdy, leak-proof, and compatible with organic solids).

  • Hazardous waste label.

  • Waste disposal logbook.

  • Sealable plastic bag.

Procedure:

  • Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment to identify potential hazards and necessary safety precautions.

  • Personal Protective Equipment (PPE): Don all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Container Preparation:

    • Select a designated hazardous waste container that is clean, dry, and in good condition. The container must be compatible with AH-7921. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.

    • Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("AH-7921" or "3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide"), the date, and the generator's contact information.

  • Waste Transfer:

    • Carefully transfer the solid AH-7921 waste into the prepared hazardous waste container. Avoid generating dust. If possible, perform this transfer in a chemical fume hood.

    • For residual amounts in original containers, triple rinse the container with a suitable solvent (e.g., ethanol). The first rinseate must be collected and disposed of as hazardous waste in a separate, compatible liquid waste container.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • Container Sealing and Storage:

    • Securely seal the hazardous waste container.

    • Store the container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.[7][8] The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation:

    • Record the amount of AH-7921 disposed of in the laboratory's waste disposal logbook. This is crucial for inventory management and regulatory compliance, especially for controlled substances.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Do not dispose of AH-7921 down the drain or in the regular trash.[6][8]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of AH-7921.

AH7921_Disposal_Workflow start Start: AH-7921 Waste Identified assess Conduct Risk Assessment start->assess ppe Don Appropriate PPE assess->ppe container_prep Prepare & Label Hazardous Waste Container ppe->container_prep is_solid Is the waste solid? container_prep->is_solid transfer_solid Transfer Solid Waste to Container is_solid->transfer_solid Yes is_residual Is it residual in original container? is_solid->is_residual No (e.g., empty container) transfer_solid->is_residual triple_rinse Triple Rinse Container with Solvent is_residual->triple_rinse Yes seal_container Securely Seal Waste Container is_residual->seal_container No collect_rinseate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinseate collect_rinseate->seal_container store Store in Designated SAA seal_container->store document Document in Waste Log store->document pickup Arrange for EHS/Contractor Pickup document->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of AH-7921 in a laboratory setting.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of AH-7921, thereby protecting themselves, the community, and the environment. Always consult your institution's specific EHS guidelines and local regulations for any additional requirements.

References

Essential Safety and Handling Protocols for AH-7921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of AH-7921, a potent synthetic opioid. The following procedural guidance is intended to minimize exposure risk and ensure a safe laboratory environment.

Disclaimer: AH-7921 is a hazardous substance with a high potential for abuse and severe adverse health effects. There is no established safe occupational exposure limit for AH-7921. All laboratory activities involving this compound must be conducted with the utmost caution, adhering to stringent safety protocols. The information provided here is based on available data for AH-7921 and other potent synthetic opioids and should be used to supplement a thorough, site-specific risk assessment.

Toxicological Data

Limited toxicological data for AH-7921 is available. The following tables summarize key findings from animal studies and reported fatal intoxications in humans.

Animal Toxicity Data
Test Result
Acute Oral LD50 (Mouse)300 mg/kg
Acute Oral LD50 (Rat)980 mg/kg
Source: Un-peer-reviewed Material Safety Data Sheet
Reported Fatal Concentrations in Humans
Femoral Blood Concentration Range 0.03 to 0.99 µg/g
Note: In all reported fatalities, AH-7921 was found in combination with at least one other psychoactive substance.[1]

Personal Protective Equipment (PPE)

Due to the high potency of AH-7921, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling AH-7921.

PPE Component Specification Rationale
Gloves Double-gloving with powder-free nitrile gloves. Inner glove cuff under gown cuff, outer glove cuff over gown cuff.Prevents skin contact. Double gloving provides an additional barrier in case of a breach of the outer glove.
Gown Disposable, impermeable gown with long sleeves and closed back.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety goggles with side shields and a face shield, or a full-face respirator.Protects against splashes and aerosolized particles.
Respiratory Protection A fit-tested N95 or higher-level respirator (e.g., P100) should be used when handling powders or if there is a risk of aerosolization. For high-risk operations, a powered air-purifying respirator (PAPR) may be necessary.Prevents inhalation of airborne particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents tracking of contamination outside of the designated work area.

Note on Glove Selection: There is no specific glove breakthrough time data available for AH-7921. The selection of nitrile gloves is based on general guidance for handling potent synthetic opioids. For fentanyl, some studies have shown that nitrile gloves offer good protection. However, breakthrough times can be affected by the specific chemical, its concentration, and the glove material and thickness. It is crucial to consult the glove manufacturer's chemical resistance data and to change gloves frequently, immediately upon any known or suspected contact.

Operational Plan: Step-by-Step Guidance

A systematic approach is essential for the safe handling of AH-7921. The following workflow outlines the key stages from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for AH-7921 cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal RiskAssessment 1. Conduct Risk Assessment DesignatedArea 2. Prepare Designated Handling Area RiskAssessment->DesignatedArea PreparePPE 3. Don Appropriate PPE DesignatedArea->PreparePPE Weighing 4. Weighing and Preparation (in ventilated enclosure) PreparePPE->Weighing Experiment 5. Perform Experimental Procedures Weighing->Experiment DecontaminateSurfaces 6. Decontaminate Surfaces and Equipment Experiment->DecontaminateSurfaces DoffPPE 7. Doff PPE Correctly DecontaminateSurfaces->DoffPPE WasteDisposal 8. Dispose of Waste DoffPPE->WasteDisposal

Caption: Logical workflow for the safe handling of AH-7921.

Before any work begins, a thorough risk assessment must be conducted to identify all potential hazards and to establish procedures to mitigate those risks. This assessment should consider the quantity of AH-7921 being handled, the specific procedures to be performed, and the potential for spills or aerosolization.

All work with AH-7921 must be conducted in a designated area, such as a chemical fume hood or a glove box. This area should be clearly marked with warning signs indicating the presence of a potent opioid. Access to this area should be restricted to authorized personnel.

Don all required PPE as outlined in the table above before entering the designated handling area. Ensure that all PPE is in good condition and fits correctly.

All manipulations of solid AH-7921, such as weighing, must be performed within a certified chemical fume hood or other ventilated enclosure to prevent the inhalation of airborne particles. Use disposable equipment whenever possible to minimize the need for decontamination.

Conduct all experimental procedures within the designated and controlled environment. Avoid any direct contact with the substance. Use of a buddy system is recommended, where a second person is aware of the work being done and is available to assist in case of an emergency.

  • Initial Cleaning: Use a wet-wiping method with a mild detergent solution to remove any visible powder. Dry sweeping or the use of compressed air is strictly prohibited as it can aerosolize the powder.

  • Chemical Inactivation: While not specifically tested for AH-7921, solutions such as 10% bleach followed by a rinse with water, or commercially available decontamination solutions for potent compounds, may be effective. The efficacy of any decontamination procedure should be verified.

The removal of PPE is a critical step to prevent self-contamination. A strict doffing procedure should be followed:

  • Remove outer gloves.

  • Remove gown.

  • Remove face shield and goggles.

  • Remove respirator.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.

All waste contaminated with AH-7921, including disposable PPE, weighing papers, and other consumables, must be treated as hazardous waste.

  • Containment: Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not mix with general laboratory waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air immediately.

  • Seek immediate medical attention for any exposure. Inform medical personnel of the substance involved. An opioid antagonist, such as naloxone, may be required for treatment.

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Isolate: Secure the area and prevent entry.

  • Alert: Notify the appropriate institutional safety personnel.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. Use a spill kit designed for potent compounds, which typically includes absorbent materials, decontaminating solutions, and appropriate waste disposal bags.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent synthetic opioid AH-7921 and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AH 7959
Reactant of Route 2
Reactant of Route 2
AH 7959

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。